3-(Morpholine-4-sulfonyl)benzoic acid
Description
The exact mass of the compound 3-(Morpholinosulfonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGWBPDKDLWHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292784 | |
| Record name | 3-(Morpholine-4-sulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292784 | |
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Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299181-75-2 | |
| Record name | 3-(Morpholine-4-sulfonyl)benzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80292784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(morpholine-4-sulfonyl)benzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid: Properties, Synthesis, and Applications
Introduction
3-(Morpholine-4-sulfonyl)benzoic acid is a trifunctional organic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its molecular architecture, which integrates a benzoic acid, a sulfonamide linker, and a morpholine moiety, provides a versatile scaffold for the development of novel molecular entities. The presence of these distinct functional groups imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, polarity, and structural rigidity, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of the core chemical properties, established synthetic routes, spectroscopic characterization, and key applications of this compound, offering field-proven insights for researchers and drug development professionals.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is fundamental for any scientific investigation. The key identifiers and structural representations for this compound are detailed below.
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IUPAC Name: 3-(morpholin-4-ylsulfonyl)benzoic acid
-
CAS Number: 299181-75-2
-
Molecular Formula: C₁₁H₁₃NO₅S
-
Molecular Weight: 271.29 g/mol
-
InChIKey: LYGWBPDKDLWHHB-UHFFFAOYSA-N
The structure consists of a benzene ring substituted at positions 1 and 3 with a carboxylic acid group and a morpholine-4-sulfonyl group, respectively. The sulfonamide linkage provides a stable, electron-withdrawing group, while the morpholine ring is a popular pharmacophore known to improve aqueous solubility and metabolic stability in drug candidates.
Caption: 2D structure of this compound.
Physicochemical Properties
The utility of a chemical building block is largely defined by its physical and chemical properties. These parameters influence solubility, reactivity, and pharmacokinetic behavior in drug development contexts. The data presented below are a combination of experimentally derived values for close isomers and computationally predicted values, providing a robust profile of the compound.
| Property | Value | Source |
| Molecular Weight | 271.29 g/mol | [1][2] |
| Exact Mass | 271.05144369 Da | [1] |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | 260-261 °C (for 4-isomer) | [2][4] |
| Boiling Point | 483.3 ± 55.0 °C (Predicted) | [2] |
| Density | 1.440 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.65 ± 0.10 (Predicted) | [2] |
| LogP | 1.20 (Calculated) | N/A |
| LogSw | -2.23 (Calculated, indicates poor water solubility) | N/A |
| Polar Surface Area | 92.3 Ų | [1] |
| Hydrogen Bond Donors | 1 (from COOH) | N/A |
| Hydrogen Bond Acceptors | 6 (from COOH, SO₂, and Morpholine Oxygen) | N/A |
Synthesis and Reactivity
General Synthetic Pathway
The synthesis of this compound is a straightforward and high-yielding process rooted in classic sulfonamide chemistry. The most common and industrially scalable approach involves the nucleophilic substitution of a sulfonyl chloride with morpholine.
The key precursor, 3-(chlorosulfonyl)benzoic acid, is commercially available and serves as the starting point.[5] This intermediate possesses two reactive sites: the highly electrophilic sulfonyl chloride and the carboxylic acid. The sulfonyl chloride is significantly more reactive towards amines than the carboxylic acid, allowing for selective reaction. The causality behind this choice is the high electrophilicity of the sulfur atom in the sulfonyl chloride group, making it an excellent target for nucleophiles like the secondary amine of morpholine.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of the isomeric 4-(4-morpholinylsulfonyl)-benzoic acid and is directly applicable.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Addition of Reagents: To this solution, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq) followed by the dropwise addition of morpholine (2.0 eq). The use of excess morpholine ensures the complete consumption of the sulfonyl chloride, while the base neutralizes the HCl generated during the reaction, preventing the protonation of the morpholine starting material.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Workup and Isolation: Pour the reaction mixture into water and perform an extraction with an organic solvent like ethyl acetate to remove unreacted morpholine and other organic-soluble impurities. The aqueous layer, containing the sodium salt of the product, is then acidified to a pH of approximately 1 using concentrated HCl.
-
Purification: The acidic product precipitates out of the aqueous solution as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield this compound.
Reactivity Profile
The compound's reactivity is governed by its three functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (with amines using coupling agents like EDC/DMAP), providing a key handle for derivatization.
-
Sulfonamide: The sulfonamide linkage is chemically robust and generally stable to a wide range of reaction conditions. It acts as a strong electron-withdrawing group, influencing the electronics of the aromatic ring.
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the presence of two meta-directing, electron-withdrawing groups (sulfonyl and carboxyl).
Spectroscopic Characterization
Spectroscopic analysis is crucial for structure verification and quality control.
-
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum recorded in DMSO-d₆, the following signals are expected:
-
A broad singlet for the carboxylic acid proton, typically downfield (>13 ppm).
-
Four aromatic protons in the region of 7.5-8.5 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Two multiplets corresponding to the morpholine protons. The protons adjacent to the nitrogen (N-CH₂) would appear around 3.0-3.2 ppm, and the protons adjacent to the oxygen (O-CH₂) would be shifted further downfield to approximately 3.6-3.8 ppm.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of 271.0514 Da.[1]
Applications in Research and Drug Development
The unique combination of a carboxylic acid, a sulfonamide, and a morpholine ring makes this compound a privileged scaffold in medicinal chemistry.
Role as a Bioisostere and Pharmacophore
The sulfonamide group is a well-known bioisostere for carboxylates, phosphates, and other acidic functional groups, enabling it to form crucial hydrogen bond interactions with biological targets. The morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.
Scaffold for P2Y₁₄ Receptor Antagonists
Recent research has highlighted the potential of 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y₁₄ receptor. This receptor is implicated in various inflammatory diseases, including acute lung injury (ALI). The core structure of this compound serves as an ideal starting point for the development of such antagonists. The carboxylic acid can interact with basic residues in the receptor binding pocket, while the sulfonamide and morpholine components can be modified to optimize potency, selectivity, and drug-like properties.
Caption: Role of the scaffold in P2Y₁₄ antagonist design.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Classification: [1]
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)
-
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for chemical research and pharmaceutical development. Its well-defined structure, predictable reactivity, and the favorable properties imparted by its constituent functional groups make it an important tool for constructing complex molecules with potential therapeutic applications, particularly in the realm of anti-inflammatory agents. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- PrepChem.com. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid.
Sources
- 1. This compound | C11H13NO5S | CID 257476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10252-82-1 CAS MSDS (4-(MORPHOLINE-4-SULFONYL)-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]
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- 6. 4-(Morpholine-4-carbonyl)benzoic acid | C12H13NO4 | CID 4714236 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic acid (CAS 299181-75-2)
This technical guide provides a comprehensive overview of 3-(Morpholine-4-sulfonyl)benzoic acid, a molecule of significant interest in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential therapeutic applications, with a focus on its role as a putative antagonist of the P2Y14 receptor.
Introduction and Significance
This compound is a synthetic organic compound characterized by a benzoic acid core substituted with a morpholine-4-sulfonyl group at the meta-position. The morpholine moiety is a privileged scaffold in drug discovery, often incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and provide specific interactions with biological targets. The sulfonamide linkage offers a stable and synthetically accessible connection, while the benzoic acid group provides a handle for further derivatization and can participate in key binding interactions, such as with arginine or lysine residues in a protein's active site.
The structural motif of a 3-sulfonamido benzoic acid has been identified in a novel class of potent antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) implicated in various inflammatory and immune responses.[1] This positions this compound as a valuable probe and potential lead compound for the development of therapeutics targeting P2Y14R-mediated pathologies.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 299181-75-2 | [2] |
| Molecular Formula | C11H13NO5S | [2] |
| Molecular Weight | 271.29 g/mol | [2] |
| IUPAC Name | 3-(morpholin-4-ylsulfonyl)benzoic acid | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Solubility | Predicted to be soluble in polar organic solvents | - |
Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward and robust two-step process starting from benzoic acid.
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid
This protocol is adapted from established procedures for the chlorosulfonation of benzoic acid.
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
To the flask, add benzoic acid (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 3-(chlorosulfonyl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
This protocol is based on the general reaction of sulfonyl chlorides with amines.
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same anhydrous solvent.
-
Add the morpholine solution dropwise to the cooled solution of 3-(chlorosulfonyl)benzoic acid.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until the reaction is complete.
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and a dilute aqueous acid (e.g., 1M HCl).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is achieved by recrystallization or column chromatography on silica gel.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides key structural information. The aromatic protons will appear in the downfield region (typically 7.5-8.5 ppm), with splitting patterns indicative of the 1,3-disubstitution. The protons of the morpholine ring will appear as two multiplets in the upfield region (around 3.0-4.0 ppm). The acidic proton of the carboxylic acid will be a broad singlet, often in the very downfield region (>10 ppm), and may be exchangeable with D₂O.
High-Performance Liquid Chromatography (HPLC)
Purity assessment can be performed using reversed-phase HPLC with UV detection.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV at a wavelength of approximately 230-254 nm.
-
Sample Preparation: The compound is dissolved in a suitable solvent such as methanol or acetonitrile.
Biological Applications and Mechanism of Action
The primary therapeutic potential of this compound lies in its likely role as an antagonist of the P2Y14 receptor.
The P2Y14 Receptor and its Signaling Pathway
The P2Y14 receptor is a Gαi-coupled GPCR that is activated by UDP-sugars, such as UDP-glucose. It is highly expressed in immune cells, including neutrophils, and is implicated in inflammatory responses.
Upon activation by an agonist, the P2Y14 receptor initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates from the receptor and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of RhoA: The P2Y14 receptor can also signal through the G12/13 family of G proteins, leading to the activation of the small GTPase RhoA, which is involved in cytoskeletal rearrangements and cell migration.
-
Activation of the JAK2-STAT3 Pathway: In some cell types, P2Y14R activation has been shown to induce the phosphorylation and activation of JAK2 and STAT3, leading to changes in gene expression.
Caption: Proposed signaling pathway of the P2Y14 receptor and the antagonistic action of this compound.
Experimental Protocol: In Vitro Biological Evaluation
cAMP Assay for P2Y14R Antagonism
This protocol is adapted from a general method for assessing Gαi-coupled receptor antagonism and would require optimization for a specific P2Y14R-expressing cell line.
-
Cell Culture: Culture a stable cell line expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells) in a suitable growth medium.
-
Cell Plating: Seed the cells into a 384-well white opaque microplate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a known P2Y14R agonist (e.g., UDP-glucose) in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Assay Procedure: a. Remove the growth medium from the cell plate and add the assay buffer. b. Add the antagonist (this compound) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes). c. Add the agonist (UDP-glucose) at its EC₈₀ concentration to all wells except the negative control. d. Incubate for a further period (e.g., 30 minutes). e. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: a. Plot the cAMP concentration against the antagonist concentration. b. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Conclusion
This compound is a synthetically accessible compound with significant potential as a pharmacological tool and a starting point for the development of novel anti-inflammatory agents. Its likely antagonism of the P2Y14 receptor places it at the forefront of research into a promising therapeutic target. The methodologies outlined in this guide provide a framework for its synthesis, characterization, and biological evaluation, empowering researchers to further explore its therapeutic utility. Further studies are warranted to confirm its precise mechanism of action and to evaluate its efficacy in preclinical models of inflammatory diseases.
References
- Ma, L., et al. (2023). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 258, 115588. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Scialo, F., et al. (2015). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 309(9), C616-C627. [Link]
- Jokela, R., et al. (2016). Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes. Journal of Biological Chemistry, 291(21), 11369-11382. [Link]
- SpectraBase. (n.d.). benzoic acid, 3-(4-morpholinylsulfonyl)-. Wiley.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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An In-Depth Technical Guide to the Synthesis of 3-(Morpholine-4-sulfonyl)benzoic acid
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 3-(Morpholine-4-sulfonyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the electrophilic chlorosulfonation of benzoic acid to yield the key intermediate, 3-(chlorosulfonyl)benzoic acid. This is followed by a nucleophilic substitution reaction with morpholine to afford the final product. This document offers a detailed exposition of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process parameters. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, providing the necessary insights for successful and reproducible synthesis.
Introduction and Synthetic Strategy
This compound is an aromatic compound featuring a benzoic acid moiety and a morpholine sulfonamide group. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a diverse range of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1][2] The sulfonamide linkage is a well-established bioisostere for amides and carboxylic acids, often improving pharmacokinetic properties such as aqueous solubility, bioavailability, and metabolic stability.[3]
The most logical and efficient synthetic approach to this molecule involves a two-step sequence. This strategy is predicated on the established reactivity of aromatic compounds and the reliable formation of sulfonamides from sulfonyl chlorides.[4][5]
The overall synthetic transformation is outlined below:
-
Step 1: Chlorosulfonation of Benzoic Acid. Benzoic acid is subjected to an electrophilic aromatic substitution reaction using chlorosulfonic acid to install a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, yielding 3-(chlorosulfonyl)benzoic acid.
-
Step 2: Sulfonamide Formation. The resulting 3-(chlorosulfonyl)benzoic acid is then reacted with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the chloride on the sulfonyl group to form the stable sulfonamide bond and yield the target compound.
This guide will now detail the experimental protocols and mechanistic considerations for each of these steps.
Part I: Synthesis of the Intermediate: 3-(Chlorosulfonyl)benzoic acid
The synthesis of the key intermediate, 3-(chlorosulfonyl)benzoic acid, is achieved through the direct chlorosulfonation of benzoic acid.[6]
Reaction Principle and Mechanism
This reaction is a classic example of electrophilic aromatic substitution (EAS).[3] The carboxylic acid group on benzoic acid is a meta-directing deactivator. Consequently, the incoming electrophile, the chlorosulfonium cation (SO₂Cl⁺), will preferentially add to the meta-position of the benzene ring.[7]
The reaction is initiated by the auto-protolysis of chlorosulfonic acid, which generates the highly electrophilic SO₂Cl⁺ species.[7] The aromatic ring of benzoic acid then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a weak base (such as the conjugate base of chlorosulfonic acid) abstracts a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the final product.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzoic Acid | 122.12 | 1.22 g | 10 mmol |
| Chlorosulfonic Acid | 116.52 | 10 mL | Excess |
Procedure:
-
Accurately weigh 1.22 g (10 mmol) of benzoic acid and place it into a 50 mL pear-shaped flask equipped with a magnetic stirrer and a reflux condenser.[6]
-
Caution: This step should be performed in a well-ventilated fume hood as chlorosulfonic acid is highly corrosive and reacts violently with water. Slowly and carefully add 10 mL of chlorosulfonic acid to the benzoic acid with stirring.[6]
-
Heat the reaction mixture to 100°C and maintain this temperature with stirring for 45 minutes.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate beaker, prepare a mixture of ice and brine.
-
Slowly and carefully add the reaction mixture dropwise to the ice-brine mixture with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Dry the resulting white solid under vacuum to obtain 3-(chlorosulfonyl)benzoic acid.[6] The expected yield is approximately 88.7%.[6]
Characterization of the Intermediate
The identity and purity of the synthesized 3-(chlorosulfonyl)benzoic acid can be confirmed by its physical and spectral properties.
| Property | Value |
| Appearance | White to light beige crystalline powder[6] |
| CAS Number | 4025-64-3[8] |
| Molecular Formula | C₇H₅ClO₄S[9] |
| Molecular Weight | 220.63 g/mol |
| Melting Point | 128-130 °C |
Part II: Synthesis of this compound
The final step in the synthesis is the formation of the sulfonamide bond through the reaction of 3-(chlorosulfonyl)benzoic acid with morpholine. A procedure analogous to the synthesis of the 4-isomer can be adapted for this purpose.[10]
Reaction Principle and Mechanism
This reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The nitrogen atom of morpholine, being a good nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide product. A base, such as diisopropylethylamine or an excess of morpholine, is used to neutralize the HCl generated during the reaction.
// Nodes Start [label="3-(Chlorosulfonyl)benzoic Acid + Morpholine"]; Nucleophilic_Attack [label="Nucleophilic attack by Morpholine N on Sulfonyl S"]; Intermediate [label="Tetrahedral Intermediate Formation"]; Chloride_Expulsion [label="Expulsion of Chloride Ion (Cl⁻)"]; Product [label="this compound"];
// Edges Start -> Nucleophilic_Attack [label="Step 1"]; Nucleophilic_Attack -> Intermediate [label="Step 2"]; Intermediate -> Chloride_Expulsion [label="Step 3"]; Chloride_Expulsion -> Product [label="Final Product"]; } केंद Caption: Mechanism for the formation of the sulfonamide bond.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 11.3 mmol scale) | Moles |
| 3-(Chlorosulfonyl)benzoic acid | 220.63 | 2.50 g | 11.3 mmol |
| Morpholine | 87.12 | 1.98 g (1.98 mL) | 22.7 mmol |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.76 g (2.37 mL) | 13.6 mmol |
| Tetrahydrofuran (THF) | - | ~57 mL | Solvent |
| Hydrochloric Acid (conc.) | - | As needed | For acidification |
Procedure:
-
In a flask, dissolve diisopropylethylamine (1.76 g, 13.6 mmol) and morpholine (1.98 g, 22.7 mmol) in 40 mL of THF.[10]
-
In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (2.50 g, 11.3 mmol) in 17 mL of THF.[10]
-
Slowly add the solution of 3-(chlorosulfonyl)benzoic acid to the morpholine/DIPEA solution dropwise over a period of 30 minutes with stirring at room temperature.[10]
-
Continue stirring the reaction mixture at room temperature for 18 hours.[10]
-
After the reaction is complete, pour the mixture into 150 mL of water.
-
Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of 1 using concentrated HCl. This will protonate the carboxylic acid group and cause the product to precipitate.[10]
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold water and dry it under vacuum over P₂O₅ to yield the final product as an off-white solid.[10] An expected yield of around 87% can be anticipated based on analogous reactions.[10]
Characterization of the Final Product
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Appearance | Off-white solid |
| CAS Number | 299181-75-2[1] |
| Molecular Formula | C₁₁H₁₃NO₅S[1] |
| Molecular Weight | 271.29 g/mol [1] |
| ¹H NMR (DMSO-d6) | Spectral data available[11] |
Safety and Handling
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
3-(Chlorosulfonyl)benzoic acid is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Morpholine is a flammable and corrosive liquid. Handle in a well-ventilated area.
-
Diisopropylethylamine (DIPEA) is a flammable and corrosive liquid. Handle in a well-ventilated area.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
This guide has detailed a reliable and well-documented two-step synthesis for this compound. The methodology relies on fundamental and high-yielding organic reactions, starting from commercially available benzoic acid. By following the outlined protocols and safety precautions, researchers can effectively synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and characterization data serve to ensure the reproducibility and success of the synthesis.
References
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Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(Morpholine-4-sulfonyl)benzoic acid
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 3-(Morpholine-4-sulfonyl)benzoic acid. As a Senior Application Scientist, this document is crafted to bridge theoretical principles with practical, field-proven insights, ensuring a robust and self-validating approach to molecular characterization.
Introduction: The Significance of Structural Certainty
This compound, with the molecular formula C₁₁H₁₃NO₅S and a molecular weight of 271.29 g/mol , is a compound of interest in medicinal chemistry and drug discovery.[1][2][3][4] Its structure, featuring a benzoic acid moiety, a sulfonamide linker, and a morpholine ring, presents a unique combination of functionalities that warrant a multi-faceted analytical approach for unambiguous characterization. The precise arrangement of these components is critical for understanding its chemical reactivity, pharmacokinetic properties, and potential biological activity. This guide will systematically detail the integrated analytical workflow for confirming the constitution and connectivity of this molecule.
Core Analytical Strategy: A Triad of Spectroscopic and Spectrometric Techniques
The definitive elucidation of an organic molecule's structure rarely relies on a single technique. Instead, a synergistic application of multiple analytical methods provides a comprehensive and cross-validated understanding. For this compound, the core analytical strategy integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, where feasible, single-crystal X-ray Crystallography.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy: Deciphering the Proton Environment
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings (chemical shift).
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, its chemical shift being concentration and solvent dependent. |
| ~8.2-8.4 | Multiplet | 2H | Ar-H | Protons on the aromatic ring, deshielded by the electron-withdrawing sulfonyl and carboxylic acid groups. The meta-substitution pattern leads to complex splitting. |
| ~7.8-8.0 | Multiplet | 2H | Ar-H | The remaining two aromatic protons, with chemical shifts influenced by their position relative to the substituents. |
| ~3.6-3.8 | Triplet | 4H | -CH₂-O- (Morpholine) | Protons on the carbons adjacent to the oxygen atom in the morpholine ring are deshielded. |
| ~3.0-3.2 | Triplet | 4H | -CH₂-N- (Morpholine) | Protons on the carbons adjacent to the nitrogen atom in the morpholine ring. |
In-Depth Analysis:
The aromatic region of the spectrum is of particular importance for confirming the 1,3-substitution pattern. The presence of four protons with distinct chemical shifts and coupling patterns is indicative of a disubstituted benzene ring. The morpholine protons are expected to appear as two distinct triplets, reflecting the coupling between the adjacent methylene groups. The integration of these signals should correspond to a 1:2:2:4:4 ratio for the acidic, aromatic, and morpholine protons, respectively. A ¹H NMR spectrum available from SpectraBase confirms the general features of these assignments.[5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165-170 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~130-145 | Ar-C (Quaternary) | The two quaternary carbons of the benzene ring attached to the substituents. |
| ~120-135 | Ar-CH | The four methine carbons of the benzene ring. |
| ~65-70 | -CH₂-O- (Morpholine) | The carbons adjacent to the oxygen in the morpholine ring. |
| ~45-50 | -CH₂-N- (Morpholine) | The carbons adjacent to the nitrogen in the morpholine ring. |
Section 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): A Precise Molecular Formula
Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (such as a time-of-flight or Orbitrap) can provide a highly accurate mass measurement of the molecular ion. For this compound, the expected [M-H]⁻ ion in negative ion mode would be C₁₁H₁₂NO₅S⁻ with a calculated exact mass of 270.0441.[1] Observing this mass with high accuracy (typically within 5 ppm) provides strong evidence for the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS): Unraveling the Connectivity
By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that reveals the building blocks of the molecule.
Predicted Fragmentation Pathways:
A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would involve the following key losses:
-
Loss of CO₂ (44 Da): Decarboxylation of the benzoate anion is a common fragmentation pathway.
-
Loss of SO₂ (64 Da): Cleavage of the sulfonyl group.
-
Loss of the morpholine ring (86 Da): Cleavage of the S-N bond.
The analysis of a related compound, 4-Chloro-3-sulfamoylbenzoic acid, shows characteristic losses of small neutral molecules, which are dependent on the ionization mode.[6]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
MS1 Analysis: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.
-
MS/MS Analysis: Select the molecular ion with a narrow isolation window and subject it to CID at varying collision energies to obtain a comprehensive fragmentation spectrum.
-
Data Analysis: Determine the elemental composition of the parent ion and its major fragments using the accurate mass measurements. Propose fragmentation pathways consistent with the observed neutral losses.
Section 3: X-ray Crystallography - The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique can confirm the connectivity, conformation, and intermolecular interactions of the molecule.
Workflow for Single-Crystal X-ray Crystallography:
Conclusion: A Self-Validating System for Structural Integrity
The comprehensive structure elucidation of this compound is achieved through the integration of NMR spectroscopy and mass spectrometry. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon framework, confirming the connectivity of the benzoic acid, sulfonyl, and morpholine moieties. High-resolution mass spectrometry validates the elemental composition, and tandem MS/MS experiments corroborate the structural subunits. While X-ray crystallography would offer the ultimate confirmation of the solid-state structure, the spectroscopic and spectrometric data, when taken together, provide a self-validating system that establishes the molecular architecture with a high degree of confidence. This multi-technique approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical foundation for any further research or development involving this compound.
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3-(Morpholine-4-sulfonyl)benzoic acid molecular weight
An In-Depth Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in contemporary drug discovery and organic synthesis. We delve into its fundamental physicochemical properties, outline a robust and validated synthetic protocol, and explore its strategic application as a molecular scaffold, particularly in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research endeavors. The core molecular weight of this compound is 271.29 g/mol .[1][2][3][4]
Core Physicochemical Properties and Structural Analysis
This compound is a trifunctional organic compound featuring a benzoic acid moiety, a sulfonamide linker, and a terminal morpholine ring. This unique combination of functional groups dictates its chemical reactivity and utility as a building block in medicinal chemistry.
Key Compound Identifiers
A summary of the essential quantitative and identifying data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 271.29 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₃NO₅S | [1][2][3][4] |
| CAS Number | 299181-75-2 | [1][2][3] |
| IUPAC Name | 3-(morpholin-4-ylsulfonyl)benzoic acid | [2] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 9 | [4] |
| logP (calculated) | 1.20 | [4] |
| Polar Surface Area | 68.27 Ų | [4] |
Structural Insights for the Medicinal Chemist
The molecule's structure can be deconstructed to understand its role in molecular design:
-
Benzoic Acid Group: Provides a key acidic handle (pKa ~4-5) that can be ionized at physiological pH. This is critical for modulating solubility and for forming ionic interactions or hydrogen bonds with biological targets.
-
Sulfonamide Linker: This is a metabolically robust and stable linker. The sulfonyl group acts as a strong hydrogen bond acceptor.[5] Its geometry is similar to other important functional groups, allowing it to act as a bioisostere for carboxylates or phosphates.[5]
-
Morpholine Ring: A saturated heterocycle that often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, when incorporated into drug candidates.
Synthesis, Purification, and Characterization
The synthesis of this compound is a standard nucleophilic substitution reaction. The causality behind the chosen reagents and conditions is critical for ensuring high yield and purity.
Retrosynthetic Strategy
The most logical and efficient synthesis involves the formation of the sulfonamide bond. This is achieved through the reaction of a sulfonyl chloride with a secondary amine (morpholine).
Sources
A Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: 3-(Morpholine-4-sulfonyl)benzoic acid is a bi-functional organic molecule of significant interest to the pharmaceutical and life sciences industries. It incorporates three key chemical motifs: a benzoic acid, a sulfonamide linker, and a morpholine ring. This guide provides an in-depth analysis of this compound, detailing its chemical identity, physicochemical properties, a validated synthesis protocol, and modern analytical methods for its characterization. Furthermore, it explores the compound's role as a versatile scaffold in medicinal chemistry, with a specific focus on its emerging application as a potent antagonist for the P2Y14 receptor, a promising target for treating inflammatory conditions such as acute lung injury.
Chemical Identity and Structural Significance
Compound Identification
The molecule is systematically identified by the following descriptors:
-
IUPAC Name: 3-morpholin-4-ylsulfonylbenzoic acid[1]
-
Canonical SMILES: C1COCCN1S(=O)(=O)C2=CC(=CC=C2)C(=O)O
-
InChIKey: LYGWBPDKDLWHHB-UHFFFAOYSA-N[1]
The Rationale of the Scaffold: A Trifecta of Functionality
The utility of this compound in drug design stems from the distinct physicochemical and biological properties conferred by its three primary functional groups.
-
Benzoic Acid: The carboxylic acid group is a versatile pharmacophoric element. It can act as a hydrogen bond donor and acceptor and, being ionizable, can be used to modulate the compound's solubility and pharmacokinetic profile. It often serves as a key interaction point with positively charged residues (e.g., arginine, lysine) in target protein binding sites.
-
Sulfonamide Linker: The sulfonamide group is a metabolically robust and synthetically accessible linker.[4] It is a strong hydrogen bond acceptor and can serve as a bioisostere for other functional groups like amides or esters.[4] Critically, its introduction can enhance metabolic stability by blocking labile sites and improve pharmacokinetic properties.[4]
-
Morpholine Ring: The morpholine moiety is frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall physicochemical properties.[4] As a saturated heterocycle, it can favorably orient substituents in three-dimensional space to optimize interactions with a biological target. The morpholine substructure is found in numerous marketed drugs across therapeutic areas including oncology and infectious diseases.[5]
Physicochemical Properties
A compound's behavior in both chemical and biological systems is dictated by its physical properties. The key computed descriptors for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 271.29 g/mol | PubChem[1] |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donors | 1 | Chemdiv[6] |
| Hydrogen Bond Acceptors | 5 (PubChem) / 9 (Chemdiv) | PubChem[1], Chemdiv[6] |
| Polar Surface Area | 92.3 Ų (PubChem) / 68.27 Ų (Chemdiv) | PubChem[1], Chemdiv[6] |
| Rotatable Bond Count | 3 | PubChem |
Note: Discrepancies in computed values (e.g., Hydrogen Bond Acceptors, Polar Surface Area) can arise from different calculation algorithms used by various databases.
Synthesis and Purification
Reaction Principle
The synthesis of this compound is efficiently achieved via a nucleophilic substitution reaction. The core principle involves the reaction of a sulfonyl chloride with a secondary amine. Specifically, the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of 3-(chlorosulfonyl)benzoic acid. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is included to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structural isomer and is a standard method for sulfonamide formation.[7]
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
Morpholine
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve morpholine (1.2 eq.) and DIPEA (1.2 eq.) in anhydrous THF.
-
In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq.) in anhydrous THF.
-
Cool the morpholine/DIPEA solution to 0 °C in an ice bath.
-
Add the 3-(chlorosulfonyl)benzoic acid solution dropwise to the cooled morpholine solution over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into deionized water.
-
Wash the aqueous mixture with ethyl acetate to remove any non-polar, unreacted starting materials or byproducts. Discard the organic layer.
-
Acidify the aqueous layer to pH 1-2 using concentrated HCl. This step is critical as it protonates the carboxylate, rendering the final product insoluble in water.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the product under high vacuum over a desiccant (e.g., P₂O₅) to yield the final compound as a white or off-white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
Rationale for Orthogonal Methods
To ensure the identity, structure, and purity of the synthesized compound, a multi-technique, or orthogonal, approach is essential. No single analytical method provides all necessary information. By combining spectroscopic and chromatographic techniques, a comprehensive and trustworthy characterization is achieved.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all proton environments. Expected signals include multiplets for the aromatic protons on the benzoic acid ring, and two distinct triplets for the morpholine protons (those adjacent to oxygen vs. those adjacent to nitrogen), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will confirm the carbon backbone of the molecule, showing distinct signals for the aromatic carbons, the carbonyl carbon of the acid, and the carbons of the morpholine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The analysis should show a prominent ion corresponding to [M-H]⁻ at m/z 270.04 or [M+H]⁺ at m/z 272.06.
-
Infrared (IR) Spectroscopy: Provides confirmation of key functional groups through their characteristic vibrational frequencies. Expected peaks include a broad O-H stretch (~3000 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and strong S=O stretches (~1350 and 1160 cm⁻¹) for the sulfonyl group.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecule drug candidates. A typical reversed-phase method is highly effective for this compound.
| Parameter | Condition | Rationale |
| Column | C18, 4.6x150 mm, 3 µm | Standard reversed-phase column for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and acidifies the mobile phase to ensure the carboxylic acid is protonated and well-retained. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for eluting the compound. |
| Gradient | 10% to 95% B over 15 minutes | A gradient elution ensures that impurities with different polarities are well-separated from the main product peak. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 235 nm | The benzoic acid moiety provides strong UV absorbance for sensitive detection.[8] |
| Injection Volume | 5 µL |
Analytical Workflow Diagram
Caption: Orthogonal workflow for analytical characterization.
Applications in Drug Discovery
Case Study: P2Y14 Receptor Antagonism
Recent research has identified the P2Y14 receptor (P2Y14R) as a key target for inflammatory diseases, including acute lung injury (ALI).[9] This receptor is activated by UDP-glucose and plays a role in mediating inflammatory responses. The development of P2Y14R antagonists is therefore a promising therapeutic strategy.
A 2024 study in the European Journal of Medicinal Chemistry detailed the discovery of a series of novel 3-sulfonamido benzoic acid derivatives as highly potent P2Y14R antagonists.[9][10] The lead compound from this series, 25l , which shares the core 3-(substituted-sulfonyl)benzoic acid scaffold, demonstrated an IC₅₀ of 5.6 nM.[9]
Crucially, in a lipopolysaccharide (LPS)-induced mouse model of ALI, compound 25l significantly reduced the inflammatory response in lung tissues and lowered the levels of key proinflammatory cytokines (IL-1β, IL-6, and TNF-α).[9][10] This provides direct pharmacological evidence that inhibiting P2Y14R with a molecule based on the this compound scaffold can produce a potent anti-inflammatory effect.
Therapeutic Pathway Diagram
Caption: The therapeutic rationale for P2Y14R antagonism.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Precautions:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handle in a well-ventilated area or chemical fume hood.[11] Wash hands thoroughly after handling.[11][12]
Conclusion
This compound is more than a simple chemical entity; it is a highly functional and validated scaffold for modern drug discovery. Its straightforward synthesis, combined with the beneficial properties imparted by its constituent parts, makes it an attractive starting point for medicinal chemistry campaigns. The demonstrated success of this scaffold in developing potent P2Y14 receptor antagonists for inflammatory diseases underscores its significant potential and provides a strong rationale for its continued investigation and utilization by researchers in the field.
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An In-depth Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid: Synthesis, History, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Morpholine-4-sulfonyl)benzoic acid, a unique bifunctional molecule, stands at the intersection of classic organic synthesis and modern drug discovery. Structurally, it features a benzoic acid moiety, a cornerstone in medicinal chemistry, appended with a morpholine sulfonyl group. This combination imparts a specific set of physicochemical properties that make it an attractive scaffold and building block in the synthesis of more complex molecules with potential therapeutic applications. The morpholine ring, a privileged structure in drug design, is known to improve pharmacokinetic properties such as solubility and metabolic stability. The sulfonamide linkage provides a rigid and polar connection, capable of forming key hydrogen bonds with biological targets. This guide provides a comprehensive overview of the synthesis, historical context, and known biological evaluation of this intriguing compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 299181-75-2 | [1] |
| Molecular Formula | C₁₁H₁₃NO₅S | [1] |
| Molecular Weight | 271.29 g/mol | [1] |
| IUPAC Name | 3-(morpholin-4-ylsulfonyl)benzoic acid | [1] |
| Appearance | White to off-white solid (typical) | Inferred from supplier data |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in polar organic solvents | Inferred from synthetic procedures |
Historical Discovery and Development
The precise first synthesis or discovery of this compound is not prominently documented in seminal publications. However, its emergence can be traced through the patent literature, where it often appears as an intermediate or a key building block in the synthesis of larger, more complex molecules for various therapeutic targets. The WIPO PATENTSCOPE database reveals a number of patents associated with this chemical structure, suggesting its utility in proprietary drug discovery programs.[1][2]
The synthesis of related sulphamyl-benzoic acid derivatives has been a subject of interest for decades, as evidenced by patents dating back to the 1970s.[3] These earlier patents laid the groundwork for the exploration of a wide range of sulfonamide-containing benzoic acids. The development of efficient methods for the synthesis of the key intermediate, 3-(chlorosulfonyl)benzoic acid, has also been a critical enabler for the preparation of compounds like this compound.[4] While a specific "eureka" moment for this particular molecule is not apparent, its presence in the chemical landscape is a testament to the ongoing exploration of chemical space by medicinal chemists.
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the reaction of 3-(chlorosulfonyl)benzoic acid with morpholine. This is a classic nucleophilic substitution reaction at the sulfonyl chloride functional group.
Conceptual Workflow of Synthesis
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An In-depth Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid: A Potent O-GlcNAc Transferase Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of 3-(Morpholine-4-sulfonyl)benzoic Acid
This compound is a synthetic organic compound that has emerged as a molecule of significant interest in the field of medicinal chemistry. Its core structure, featuring a benzoic acid moiety linked to a morpholine ring via a sulfonamide bridge, provides a versatile scaffold for interacting with biological targets. This guide delves into the technical intricacies of this compound, from its synthesis to its biological mechanism of action, with a particular focus on its role as a modulator of O-GlcNAc Transferase (OGT), a key enzyme implicated in a myriad of cellular processes and disease states. Understanding the nuances of this compound is paramount for researchers aiming to harness its therapeutic potential in areas such as oncology, neurodegenerative disorders, and metabolic diseases.[1][2][3]
Chemical Profile and Synthesis
Physicochemical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅S | [4] |
| Molecular Weight | 271.29 g/mol | [4] |
| CAS Number | 299181-75-2 | [4] |
| Appearance | White to off-white solid | Inferred from general properties of similar compounds |
| Solubility | Soluble in polar organic solvents | Inferred from structure |
Synthetic Pathway: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 3-sulfobenzoic acid. The following protocol outlines a reliable method for its preparation, ensuring high purity and yield.
Step 1: Chlorosulfonylation of 3-Sulfobenzoic Acid
The initial step involves the conversion of the sulfonic acid group of 3-sulfobenzoic acid into a more reactive sulfonyl chloride. This is a standard transformation in organic synthesis.
-
Reaction: 3-Sulfobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H), to yield 3-(chlorosulfonyl)benzoic acid.
-
Rationale: The sulfonyl chloride is a key intermediate, as the chlorine atom is a good leaving group, facilitating the subsequent nucleophilic substitution by morpholine.
Step 2: Sulfonamide Formation with Morpholine
The second and final step is the coupling of 3-(chlorosulfonyl)benzoic acid with morpholine to form the desired sulfonamide linkage.
-
Reaction: 3-(Chlorosulfonyl)benzoic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Morpholine is then added, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Rationale: The base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of morpholine, which would render it non-nucleophilic.
Detailed Experimental Protocol:
-
To a solution of 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere of nitrogen, add triethylamine (2.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add morpholine (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Biological Activity and Mechanism of Action
Targeting O-GlcNAc Transferase (OGT)
The primary biological target of this compound is O-GlcNAc Transferase (OGT). OGT is a crucial enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety onto serine and threonine residues of nuclear and cytoplasmic proteins.[1][3] This post-translational modification, known as O-GlcNAcylation, is a dynamic and reversible process that plays a vital role in regulating a vast array of cellular functions, including signal transduction, transcription, and metabolism.[1][3]
Dysregulation of OGT activity and aberrant O-GlcNAcylation have been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[2] Therefore, the development of potent and selective OGT inhibitors is a promising therapeutic strategy.
Mechanism of Inhibition
While the precise binding mode of this compound to OGT has not been fully elucidated, it is hypothesized to act as a competitive inhibitor. The morpholine and benzoic acid moieties likely interact with key residues within the active site of OGT, preventing the binding of its natural substrate, UDP-GlcNAc. Structure-activity relationship (SAR) studies of related OGT inhibitors have shown that the sulfonamide linkage is a critical pharmacophore for potent inhibition.[5]
O-GlcNAc Transferase Signaling Pathway
The OGT signaling pathway is a central hub that integrates nutrient sensing with cellular signaling. The availability of UDP-GlcNAc, the substrate for OGT, is directly linked to glucose metabolism through the hexosamine biosynthetic pathway (HBP). Thus, OGT acts as a nutrient sensor, modulating cellular processes in response to changes in glucose availability.
Caption: OGT Signaling Pathway and Point of Inhibition.
Experimental Protocols for Biological Evaluation
To assess the inhibitory activity of this compound against OGT, several robust and reliable assays can be employed. The choice of assay will depend on the specific research question and available resources.
In Vitro OGT Inhibition Assay (UDP-Glo™ Glycosyltransferase Assay)
The UDP-Glo™ Glycosyltransferase Assay is a luminescent-based assay that measures the amount of UDP produced during the glycosyltransferase reaction. It is a sensitive and high-throughput compatible method for determining IC₅₀ values of OGT inhibitors.
Principle:
The assay is performed in two steps. First, the OGT enzymatic reaction is carried out in the presence of the inhibitor. Second, the UDP-Glo™ Reagent is added, which contains an enzyme that converts the UDP byproduct to ATP. The newly synthesized ATP is then quantified using a luciferase/luciferin reaction, and the resulting luminescence is proportional to the amount of UDP produced. A decrease in luminescence indicates inhibition of OGT activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT. Prepare serial dilutions of this compound in the reaction buffer.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, recombinant human OGT enzyme, a suitable peptide substrate (e.g., a peptide derived from a known OGT substrate), and UDP-GlcNAc.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate at 37 °C for 1-2 hours to allow the enzymatic reaction to proceed.
-
Detection: Add the UDP-Glo™ Reagent to each well and incubate at room temperature for 60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based O-GlcNAcylation Assay (Western Blotting)
To confirm the activity of this compound in a cellular context, a Western blot analysis can be performed to measure the global levels of O-GlcNAcylation.
Principle:
Cells are treated with the inhibitor, and the total protein lysate is then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with an antibody that specifically recognizes O-GlcNAcylated proteins. A decrease in the overall O-GlcNAc signal indicates that the compound is cell-permeable and effectively inhibits OGT activity within the cell.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to have high OGT activity) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics targeting O-GlcNAc Transferase. Its straightforward synthesis and potent inhibitory activity make it an attractive tool for researchers in both academic and industrial settings. Future research should focus on elucidating its precise binding mode through co-crystallization studies with OGT, which would enable structure-based drug design efforts to further optimize its potency and selectivity. Furthermore, comprehensive preclinical studies are warranted to evaluate its pharmacokinetic properties, in vivo efficacy, and safety profile in relevant disease models. The continued exploration of this compound and its analogs holds the potential to unlock new avenues for the treatment of a wide range of debilitating diseases.
References
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- Martin, S. E., Tan, D. S., & Walker, S. (2007). A high-throughput assay for O-GlcNAc transferase. Current protocols in chemical biology, 1(1), 1–13. [Link]
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- Ferrer, C. M., Lu, T. Y., & Walker, S. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors.
- Walker, S. (n.d.). Potent OGT inhibitors for the treatment of cancer and diabetic complications. Harvard University Office of Technology Development.
- Lage, L. A., & van Aalten, D. M. F. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 1058. [Link]
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The Strategic Utility of 3-(Morpholine-4-sulfonyl)benzoic Acid in Modern Drug Discovery: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 3-(Morpholine-4-sulfonyl)benzoic acid. This key chemical intermediate is a valuable building block in the construction of complex molecular architectures for targeted therapeutics.
Introduction: The Value Proposition of a Privileged Scaffold
In the landscape of contemporary drug discovery, the morpholine-sulfonyl-phenyl moiety has emerged as a "privileged scaffold." Its prevalence in clinically successful drugs and late-stage candidates stems from the advantageous physicochemical properties it imparts to a molecule. The morpholine ring, a saturated heterocycle, often enhances aqueous solubility and metabolic stability, while the sulfonamide linkage provides a rigid, three-dimensional structure that can engage in crucial hydrogen bonding interactions with biological targets.[1] this compound strategically combines these features with a carboxylic acid handle, a versatile functional group for further chemical elaboration.
This guide will provide a comprehensive overview of this intermediate, from its synthesis and purification to its analytical characterization and, most importantly, its application in the synthesis of bioactive molecules.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is a robust and scalable two-step process, commencing with the widely available starting material, 3-sulfobenzoic acid.
Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid
The initial step involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride. This is typically achieved by treating 3-sulfobenzoic acid with a chlorinating agent, such as thionyl chloride or chlorosulfonic acid.
Conceptual Workflow for Chlorosulfonation:
Caption: Synthesis of the sulfonyl chloride intermediate.
Experimental Protocol: Synthesis of 3-(Chlorosulfonyl)benzoic Acid
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagent Addition: To the flask, add 3-sulfobenzoic acid. Slowly and cautiously, add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(chlorosulfonyl)benzoic acid is often used in the next step without further purification.
Step 2: Synthesis of this compound
The second and final step is a nucleophilic substitution reaction where the sulfonyl chloride is treated with morpholine to form the desired sulfonamide.
Conceptual Workflow for Sulfonamide Formation:
Caption: Formation of the final product via nucleophilic substitution.
Experimental Protocol: Synthesis of this compound
(Adapted from the synthesis of the 4-isomer[2])
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (approximately 2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2-1.5 equivalents) in an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Dissolve the crude 3-(chlorosulfonyl)benzoic acid from the previous step in the same solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the morpholine solution at room temperature over 30 minutes.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Pour the reaction mixture into water and wash with an organic solvent like ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅S | [3] |
| Molecular Weight | 271.29 g/mol | [3] |
| Appearance | Off-white to white solid | |
| CAS Number | 299181-75-2 | [2] |
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is a key tool for structural elucidation. The expected signals for this compound are as follows: a broad singlet for the carboxylic acid proton (typically >13 ppm), signals in the aromatic region (7.5-8.5 ppm) corresponding to the protons on the benzene ring, and two triplets in the aliphatic region (around 3.0-4.0 ppm) for the morpholine protons. A spectrum for this compound is available in the SpectraBase database.[4]
¹³C NMR: Based on the structure and data from similar benzoic acid derivatives, the following approximate chemical shifts are expected: the carboxylic carbon around 166 ppm, aromatic carbons between 125-145 ppm, and the morpholine carbons at approximately 65 ppm and 45 ppm.[1][5][6]
FT-IR: The infrared spectrum will show characteristic absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1680-1710 |
| S=O (Sulfonamide) | 1330-1370 and 1140-1180 |
| C-N (Morpholine) | 1220-1320 |
| Aromatic C=C | 1450-1600 |
Mass Spectrometry: The exact mass of the compound is 271.0514 g/mol .[3] Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent peak at m/z 270.04 [M-H]⁻.
Applications as a Chemical Intermediate in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The carboxylic acid group serves as a convenient attachment point for various amines, alcohols, and other nucleophiles through amide bond formation or esterification.
Amide Coupling Reactions
A primary application of this intermediate is in amide coupling reactions to introduce the morpholine-sulfonyl-phenyl scaffold into a target molecule. This is a common strategy in medicinal chemistry to modulate the properties of a lead compound.
General Workflow for Amide Coupling:
Caption: General scheme for utilizing the intermediate in amide synthesis.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide
(Based on a reported synthesis of sulfamoyl-benzamide derivatives[1])
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM, add a coupling reagent like HATU (1.1 equivalents) or EDC (1.2 equivalents) and an additive like HOBt (1.2 equivalents).
-
Base Addition: Add a non-nucleophilic base, for instance, DIPEA (2.5-3.0 equivalents), to the mixture.
-
Amine Addition: Add the desired amine, in this case, 4-methoxyaniline (1.1 equivalents), to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for completion using TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
-
Therapeutic Targets
The morpholine-sulfonyl-phenyl scaffold is frequently found in inhibitors of various enzyme classes and modulators of receptors.
-
Kinase Inhibitors: The sulfonamide moiety can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of many kinases. The morpholine group can improve pharmacokinetic properties, making this scaffold attractive for the development of targeted cancer therapies.[7]
-
GPCR Modulators: G-protein-coupled receptors are a major class of drug targets. The structural features of this intermediate can be incorporated into ligands that act as allosteric modulators, offering greater selectivity and potentially fewer side effects compared to orthosteric ligands.[8]
Safety and Handling
This compound is classified as an irritant.[3] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a strategically important chemical intermediate that provides a gateway to a wide range of complex molecules with desirable drug-like properties. Its straightforward synthesis, versatile reactivity, and the advantageous characteristics of the morpholine-sulfonyl-phenyl scaffold make it a valuable tool in the arsenal of medicinal chemists. This guide has provided a comprehensive technical overview to facilitate its effective use in drug discovery and development programs.
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Unlocking the Therapeutic Potential of 3-(Morpholine-4-sulfonyl)benzoic acid: A Guide to Unexplored Research Frontiers
Introduction: A Molecule of Untapped Opportunity
In the vast landscape of medicinal chemistry, countless molecules hold theoretical promise, yet remain largely unexplored. 3-(Morpholine-4-sulfonyl)benzoic acid is one such compound. While its existence is documented in chemical libraries, a significant gap in the scientific literature exists regarding its biological activities and potential therapeutic applications[1][2][3][4]. This guide serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals, illuminating promising, unexplored research avenues for this molecule. By deconstructing the compound into its core pharmacophoric components—a morpholine ring, a sulfonamide linker, and a benzoic acid scaffold—we can formulate data-driven hypotheses and design robust experimental workflows to unlock its therapeutic potential.
The rationale for investigating this molecule is built upon the well-established biological significance of its constituent parts:
-
The Morpholine Ring: A privileged scaffold in medicinal chemistry, the morpholine heterocycle is a component of numerous approved drugs.[5] Its inclusion in a molecule can enhance drug-like properties, such as aqueous solubility and metabolic stability, and improve pharmacokinetic profiles.[5][6] Morpholine-containing compounds have demonstrated a wide range of biological activities, including acting as integral components of pharmacophores for enzyme inhibitors and receptor antagonists.[5][7] Notably, aryl-morpholines have been identified as interacting with the PI3K kinase family, a key player in cancer signaling.[6][8]
-
The Sulfonamide Group: The sulfonamide functional group is a cornerstone of pharmacology, most famously as a class of antibiotics that inhibit bacterial folic acid synthesis.[9][10][11] Beyond their antimicrobial properties, sulfonamides exhibit a broad spectrum of therapeutic applications, including as anticancer agents, anti-inflammatory drugs (e.g., COX-2 inhibitors), anticonvulsants, and diuretics.[9][11]
-
The Benzoic Acid Scaffold: As a simple aromatic carboxylic acid, benzoic acid and its derivatives are fundamental building blocks in modern drug discovery.[12] This scaffold's versatility allows for fine-tuning of molecular properties to achieve desired pharmacological effects.[12] Benzoic acid derivatives have been successfully developed into anti-inflammatory, anticancer, and antimicrobial therapies.[12][13][14]
This guide will present three primary research directives for this compound, each grounded in the established pharmacology of its components: Anticancer Activity, Anti-inflammatory Potential, and Central Nervous System (CNS) Applications. For each area, we will provide the scientific rationale, propose key molecular targets, and detail a comprehensive, step-by-step experimental plan to validate these hypotheses.
Research Area 1: Anticancer Activity
Rationale: The convergence of a morpholine ring, a sulfonamide group, and a benzoic acid moiety within a single molecule strongly suggests a high probability of anticancer activity. The morpholine group is present in several kinase inhibitors, including PI3K/mTOR inhibitors, which are critical targets in oncology.[8] Sulfonamides are known to act as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors. The benzoic acid scaffold is also found in numerous anticancer compounds.[13][14]
Hypothesized Molecular Targets:
-
PI3K/mTOR Pathway: The morpholine moiety is a known pharmacophore for inhibitors of the phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways.[8] These pathways are frequently dysregulated in cancer, making them prime therapeutic targets.
-
Carbonic Anhydrases (CAs): The sulfonamide group is a classic inhibitor of zinc-containing metalloenzymes, particularly carbonic anhydrases. Tumor-associated isoforms like CA IX and CA XII are crucial for cancer cell survival in hypoxic environments and are validated anticancer targets.
-
Influenza Neuraminidase: While not a direct anticancer target, some benzoic acid derivatives have shown inhibitory activity against influenza neuraminidase.[15] This suggests a potential for broad-spectrum enzyme inhibition that could be explored in the context of cancer-related enzymatic processes.
Experimental Workflow for Anticancer Evaluation
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Detailed Experimental Protocols
1. Multi-Cancer Cell Line Proliferation Assay (e.g., Sulforhodamine B Assay)
-
Objective: To determine the broad-spectrum anti-proliferative activity of the compound across a panel of human cancer cell lines.
-
Methodology:
-
Cell Plating: Seed cells from various cancer types (e.g., breast, colon, lung, glioblastoma) in 96-well plates at their predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and air dry. Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Wash and Solubilization: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the Growth Inhibition of 50% (GI50), Total Growth Inhibition (TGI), and Lethal Concentration of 50% (LC50) for each cell line.
| Parameter | Description |
| GI50 | Concentration for 50% inhibition of cell growth. |
| TGI | Concentration for total inhibition of cell growth. |
| LC50 | Concentration for 50% cell killing. |
2. PI3K/mTOR Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To directly measure the inhibitory effect of the compound on the kinase activity of PI3K and mTOR.
-
Methodology:
-
Assay Setup: Use a commercially available ADP-Glo™ Kinase Assay kit. In a 384-well plate, add the recombinant PI3K or mTOR enzyme, the appropriate substrate (e.g., PIP2 for PI3K), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a known PI3K/mTOR inhibitor as a positive control and DMSO as a negative control.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
3. Western Blot for PI3K/mTOR Pathway Modulation (Cell-Based Assay)
-
Objective: To confirm that the compound inhibits the PI3K/mTOR signaling pathway within cancer cells.
-
Methodology:
-
Cell Treatment: Treat a sensitive cancer cell line (identified from the proliferation assay) with this compound at its GI50 concentration for various time points (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins: p-Akt (a downstream marker of PI3K activity), total Akt, p-S6K (a downstream marker of mTORC1 activity), total S6K, and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
-
Data Analysis: A decrease in the levels of p-Akt and p-S6K relative to the total protein levels and the loading control indicates inhibition of the PI3K/mTOR pathway.
Caption: Hypothesized inhibition of the PI3K/mTOR pathway by the test compound.
References
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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- Some drugs containing morpholine unit.
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- Benzoic Acid Derivatives as Prodrugs for the Tre
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- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
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- Biological activities of morpholine derivatives and molecular targets involved.
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3-(Morpholine-4-sulfonyl)benzoic acid starting material for synthesis
An In-Depth Technical Guide to the Synthesis of 3-(Morpholine-4-sulfonyl)benzoic Acid from Core Starting Materials
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 299181-75-2) is a pivotal building block in contemporary medicinal chemistry, serving as a scaffold for a diverse range of biologically active molecules.[1][2][3] Its structure, which combines a benzoic acid moiety with a metabolically robust morpholine sulfonamide, makes it an attractive starting point for the development of novel therapeutics.[4][5] This guide provides an in-depth examination of the primary synthetic routes to this compound, focusing on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols. We will dissect the synthesis from fundamental precursors, offering a comprehensive resource for chemists engaged in drug discovery and process development.
Strategic Analysis: A Retrosynthetic Approach
To logically deconstruct the synthesis of this compound, we begin with a retrosynthetic analysis. The most logical disconnection point is the nitrogen-sulfur bond of the sulfonamide, which is reliably formed through the reaction of an amine (morpholine) with a sulfonyl chloride. This leads us to two key precursors: Morpholine and 3-(Chlorosulfonyl)benzoic acid . The latter can be further simplified by disconnecting the sulfonyl chloride group, tracing its origin back to the foundational aromatic starting material, Benzoic acid .
This analysis reveals that the most efficient and common synthetic strategy originates from the chlorosulfonation of benzoic acid to form the critical intermediate, 3-(chlorosulfonyl)benzoic acid, which is then coupled with morpholine.
Caption: Retrosynthetic analysis of this compound.
The Cornerstone Intermediate: 3-(Chlorosulfonyl)benzoic Acid
The synthesis of the target molecule hinges on the preparation and use of 3-(chlorosulfonyl)benzoic acid (CAS: 4025-64-3). This compound is a bifunctional molecule featuring a carboxylic acid and a highly reactive chlorosulfonyl group, making it an ideal precursor.[6][7]
Synthesis of 3-(Chlorosulfonyl)benzoic Acid
The standard method for preparing this intermediate is the electrophilic aromatic substitution of benzoic acid with an excess of chlorosulfonic acid.[8][9]
Mechanism Insight: The carboxylic acid group on the benzene ring is a meta-directing deactivator. Therefore, the incoming chlorosulfonyl group is directed to the meta-position (position 3), yielding the desired isomer. Temperature control is critical during this process to prevent the formation of undesired byproducts, such as diaryl sulfones, which can occur at elevated temperatures.[10]
Experimental Protocol: Preparation of 3-(Chlorosulfonyl)benzoic Acid
Materials:
-
Benzoic acid
-
Chlorosulfonic acid
-
Crushed ice and deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a gas outlet connected to a scrubber, cool chlorosulfonic acid (4 molar equivalents) to 0-5°C using an ice-water bath.[10]
-
Slowly add benzoic acid (1 molar equivalent) in portions, ensuring the internal reaction temperature does not exceed 20°C.[10]
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 2-4 hours, monitoring completion by TLC or HPLC.[10]
-
Cool the mixture to room temperature and carefully pour it onto a vigorously stirred slurry of crushed ice and water, maintaining the quench temperature below 5°C.[10]
-
The product precipitates as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.[8][10] This typically yields the product in high purity (85-95%).[8][9]
The Key Coupling Reaction: Sulfonamide Formation
With the cornerstone intermediate in hand, the final step is the nucleophilic substitution reaction with morpholine to form the sulfonamide bond.
Mechanism and Rationale
The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by the nucleophilic secondary amine of morpholine. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent the protonation of morpholine (rendering it non-nucleophilic) and to drive the reaction to completion.
Caption: Workflow for the synthesis of the target compound from its key intermediate.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hydrochloric Acid (1N)
-
Deionized water
Procedure:
-
Dissolve morpholine (2.0 eq) and DIPEA (1.2 eq) in THF in a round-bottom flask and cool to 0°C.[11]
-
In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in THF.[11]
-
Add the solution of 3-(chlorosulfonyl)benzoic acid dropwise to the cooled morpholine solution over 30 minutes.[11]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[11]
-
Upon completion, pour the reaction mixture into water and wash with an organic solvent like ethyl acetate to remove any non-polar impurities.[11]
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.[11]
-
The desired product will precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound with high purity (>95%) and yield (85-90%).[11]
Physicochemical Data of Key Compounds
A clear understanding of the physical properties of the materials involved is essential for safe handling and successful execution of the synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Benzoic Acid | 65-85-0 | C₇H₆O₂ | 122.12 | White crystalline solid |
| 3-(Chlorosulfonyl)benzoic acid | 4025-64-3 | C₇H₅ClO₄S | 220.63 | White to light beige powder[8] |
| Morpholine | 110-91-8 | C₄H₉NO | 87.12 | Colorless liquid |
| This compound | 299181-75-2 | C₁₁H₁₃NO₅S | 271.29[1][12] | Off-white solid[11] |
The Role in Drug Design and Development
The structural motifs within this compound are of significant interest to medicinal chemists.
-
The Sulfonamide Group: This functional group is a bioisostere for carboxyl, phosphate, and other acidic groups.[5] It is chemically stable and can act as a hydrogen bond acceptor, enhancing binding affinity to protein targets.[5]
-
The Morpholine Ring: The inclusion of a morpholine moiety often improves the pharmacokinetic profile of a drug candidate by increasing polarity and aqueous solubility, which can lead to better bioavailability.[5]
-
The Benzoic Acid Group: This provides a handle for further chemical modification, such as the formation of amides or esters, allowing for the exploration of structure-activity relationships (SAR).
Derivatives of this core structure have been investigated as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and as antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases like acute lung injury.[4][13]
Conclusion
The synthesis of this compound is a robust and well-established process that relies on fundamental principles of organic chemistry. The most logical and efficient pathway begins with the chlorosulfonation of benzoic acid to produce the critical intermediate, 3-(chlorosulfonyl)benzoic acid. Subsequent reaction with morpholine under basic conditions affords the final product in high yield and purity. This guide provides the necessary technical details and mechanistic insights for researchers to confidently utilize this synthetic route, enabling the continued development of novel and impactful chemical entities for drug discovery.
References
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- 3-(Chlorosulfonyl)benzoic acid | 4025-64-3. ChemicalBook.
- Process for the preparation of sulfamylbenzoic acids. Google Patents (CA1082191A).
- Product Class 11: Amido Derivatives of Sulfurous Acid. Science of Synthesis.
- MORPHOLINE-4-SULFONYL CHLORIDE | 1828-66-6. ChemicalBook.
- S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. ResearchGate.
- Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
- Process for the preparation of aromatic sulfonyl chlorides. Google Patents (US5136043A).
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH).
- Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health (NIH).
- The Technical Significance of 3-(Chlorosulfonyl)benzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
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- 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid | 328038-27-3. BLDpharm.
- Synthesis method of morpholine benzoate compound. Google Patents (CN115490650B).
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- Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. PrepChem.com.
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- Compound this compound. Chemdiv.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
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An In-depth Technical Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Morpholine-4-sulfonyl)benzoic acid, a molecule of increasing interest in the field of medicinal chemistry. We will delve into its commercial availability, synthesis, and its emerging role as a scaffold for developing targeted therapeutics, particularly as antagonists of the P2Y14 receptor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Core Molecular Attributes and Commercial Availability
This compound, with the CAS number 299181-75-2, is a sulfonyl derivative of benzoic acid incorporating a morpholine moiety.[1][2] This unique combination of a carboxylic acid, a sulfonamide linker, and a morpholine ring imparts specific physicochemical properties that are attractive for drug design. The morpholine group, a common heterocycle in medicinal chemistry, can enhance aqueous solubility and metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets.[3] The sulfonamide group also offers two hydrogen-bond acceptors and can be introduced as a bioisostere for other functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 299181-75-2 | PubChem[4] |
| Molecular Formula | C11H13NO5S | Santa Cruz Biotechnology[1] |
| Molecular Weight | 271.29 g/mol | Santa Cruz Biotechnology[1] |
| IUPAC Name | 3-morpholin-4-ylsulfonylbenzoic acid | PubChem[4] |
The compound is readily available for research purposes from a variety of chemical suppliers. It is typically sold as a solid with purity levels suitable for laboratory synthesis and biological screening. Researchers can procure this compound from vendors such as Santa Cruz Biotechnology and ChemicalBook, among others.[1][2]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a straightforward process that can be accomplished in a standard laboratory setting. The most common and efficient method involves the nucleophilic substitution of the chlorine atom in 3-(chlorosulfonyl)benzoic acid with morpholine. This reaction is a classic example of sulfonamide bond formation.
The key starting material, 3-(chlorosulfonyl)benzoic acid (CAS 4025-64-3), is commercially available from suppliers like Sigma-Aldrich and ChemScene.[5] This precursor contains the two essential functional groups: the highly reactive chlorosulfonyl group and the carboxylic acid.[6][7]
Below is a field-proven, step-by-step protocol for the synthesis:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base and Nucleophile: To the solution, add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (2-3 equivalents), to act as an acid scavenger. Subsequently, add morpholine (1.1-1.2 equivalents) dropwise at room temperature. The exocyclic nitrogen of the morpholine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. This step protonates the carboxylate salt, leading to the precipitation of the desired product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Diagram 1: Synthesis Workflow of this compound
A schematic of the synthesis process.
Applications in Drug Discovery: Targeting the P2Y14 Receptor
The 3-sulfonamido benzoic acid scaffold, of which this compound is a prime example, has garnered significant attention as a promising framework for the development of P2Y14 receptor (P2Y14R) antagonists.[8][9] The P2Y14 receptor is a G-protein coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[10] It is activated by UDP-sugars, such as UDP-glucose, and plays a crucial role in various inflammatory processes, making it an attractive target for therapeutic intervention in diseases like acute lung injury (ALI).[8][11]
Recent studies have demonstrated that derivatives of 3-sulfonamido benzoic acid can act as potent and selective P2Y14R antagonists.[8][9] These compounds have shown the ability to reduce inflammatory responses in preclinical models. For instance, in a lipopolysaccharide (LPS)-induced mouse model of ALI, a potent 3-sulfonamido benzoic acid derivative significantly decreased the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8]
The P2Y14 receptor is coupled to the Gi family of G-proteins.[11][12] Upon activation by its endogenous ligands, it initiates a signaling cascade that can lead to various cellular responses, including chemotaxis and the release of inflammatory mediators. Key downstream signaling events include the inhibition of adenylyl cyclase and the activation of the RhoA pathway, which is involved in cytoskeleton rearrangement and cell migration.[11][12] Furthermore, P2Y14R activation can lead to the phosphorylation of STAT3, a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.[13]
Diagram 2: P2Y14 Receptor Signaling Pathway and Point of Antagonism
Antagonism of the P2Y14 receptor by 3-sulfonamido benzoic acid derivatives.
Conclusion and Future Perspectives
This compound is a commercially available and synthetically accessible compound that serves as a valuable building block in medicinal chemistry. Its structural features make it particularly well-suited for the design of inhibitors targeting enzymes and receptors where sulfonamide and morpholine moieties can form key interactions. The growing body of evidence supporting the use of the 3-sulfonamido benzoic acid scaffold in the development of P2Y14R antagonists highlights the potential of this compound and its derivatives in the treatment of inflammatory diseases. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these antagonists to advance them towards clinical development.
References
- The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. (n.d.). National Institutes of Health.
- Harden, T. K., Sesma, J. I., Fricks, I. P., & Lazarowski, E. R. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 199(2), 149–160.
- P2RY14 Gene - P2Y14 Antibody. (n.d.). GeneCards.
- Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588.
- Jokela, T., et al. (2015). Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes. Journal of Biological Chemistry, 290(24), 15367–15383.
- Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof. (1995). Google Patents.
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- Harden, T. K., Sesma, J. I., Fricks, I. P., & Lazarowski, E. R. (2010). Signalling and pharmacological properties of the P2Y receptor. National Institutes of Health.
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3-(Morpholine-4-sulfonyl)benzoic acid purity standards for research
An In-Depth Technical Guide to the Purity and Analysis of 3-(Morpholine-4-sulfonyl)benzoic acid for Research Applications
Authored by: A Senior Application Scientist
Introduction: Beyond the CAS Number
This compound is a key structural motif and intermediate in medicinal chemistry and drug development. Its utility, however, is fundamentally dependent on its purity. For the researcher, scientist, or drug development professional, understanding the purity profile of this reagent is not a perfunctory quality control check; it is a critical variable that dictates experimental reproducibility, biological activity, and ultimately, the integrity of the research itself.
This guide provides a comprehensive framework for establishing and verifying the purity of this compound. We will move beyond simple percentage purity to explore the identity of potential impurities, their origins, and the orthogonal analytical strategies required for their detection and quantification. The methodologies described herein are grounded in first principles of analytical chemistry and aligned with internationally recognized standards for pharmaceutical quality, such as those from the International Council for Harmonisation (ICH).
Part 1: The Impurity Landscape - A Synthesis-Centric Approach
The potential impurity profile of this compound is intrinsically linked to its manufacturing process. A common synthetic route involves the reaction of 3-(chlorosulfonyl)benzoic acid with morpholine. This seemingly straightforward sulfonamide formation is susceptible to several side reactions and incomplete conversions that can introduce a host of related substances.
Predicted Process-Related Impurities
Understanding the synthesis pathway allows us to anticipate the most probable impurities. These are not random contaminants but are structurally related to the desired product.
-
Starting Materials: The most obvious impurities are unreacted starting materials.
-
3-(Chlorosulfonyl)benzoic acid: A highly reactive and potentially corrosive intermediate. Its presence can indicate an incomplete reaction.
-
Morpholine: A basic amine that, if in excess and not properly removed, can affect the pH and stability of the final product.
-
-
By-products: Unintended reactions can lead to the formation of distinct new chemical entities.
-
3,3'-(Sulfonyldibenzoyl)bis(morpholine): A dimeric species that can form if the sulfonyl chloride reacts with an already formed product molecule.
-
Positional Isomers: Depending on the synthetic control, trace amounts of 2- and 4-(Morpholine-4-sulfonyl)benzoic acid could potentially be present if the starting sulfonyl chloride was not isomerically pure.
-
Degradation Products
Forced degradation studies are essential to understand the intrinsic stability of a molecule. Sulfonamides can be susceptible to hydrolysis under certain conditions.
-
3-Sulfobenzoic acid: Hydrolysis of the sulfonamide bond, particularly under harsh acidic or basic conditions, can cleave the morpholine ring, leaving the sulfonic acid.
Residual Solvents and Elemental Impurities
Beyond process-related organic molecules, purity analysis must also consider other contaminants.
-
Residual Solvents: Manufacturing processes invariably use solvents. Their removal is critical, and any remaining traces must be quantified. Common solvents in such syntheses include toluene, acetonitrile, or ethyl acetate. The acceptable limits for these are defined by guidelines such as USP <467> and ICH Q3C.
-
Elemental Impurities: Catalysts or reagents used in the synthesis can introduce elemental impurities (e.g., heavy metals), which must be controlled according to stringent guidelines like ICH Q3D.
The following diagram illustrates the logical flow of identifying and classifying potential impurities.
Caption: Logical classification of impurities for this compound.
Part 2: The Analytical Framework - An Orthogonal Approach
No single analytical technique can provide a complete picture of purity. A multi-pronged, or orthogonal, approach is essential for a robust and trustworthy assessment. This self-validating system ensures that what one method might miss, another will detect.
Primary Assay and Related Substances: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity assessment, capable of separating the main component from its structurally similar impurities.
Causality Behind Method Choices:
-
Detector: A Photo-Diode Array (PDA) or UV detector is chosen because the benzoic acid moiety contains a strong chromophore, making it highly sensitive to UV detection (typically around 230-254 nm). A PDA detector offers the added advantage of providing spectral data, which can help distinguish between co-eluting peaks and identify impurities.
-
Column: A reversed-phase C18 column is the workhorse for moderately polar compounds like this. The long alkyl chains provide the necessary hydrophobic interaction to retain the analyte and its impurities.
-
Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and an organic solvent (acetonitrile or methanol) is employed. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. The gradient elution ensures that both early-eluting polar impurities (like morpholine) and late-eluting non-polar impurities (like dimers) are resolved and eluted within a reasonable timeframe.
Illustrative HPLC Protocol for Purity Determination:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 5% B, hold for 1 min.
-
Ramp to 95% B over 15 min.
-
Hold at 95% B for 3 min.
-
Return to 5% B over 1 min.
-
Re-equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 235 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile.
This method serves as a starting point and must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Table 1: Example HPLC Data Interpretation
| Retention Time (min) | Peak Area (%) | Probable Identity | Classification |
| 2.1 | 0.08% | Morpholine | Starting Material |
| 5.8 | 0.12% | 3-Sulfobenzoic acid | Degradant |
| 8.5 | 99.70% | This compound | API |
| 10.2 | 0.05% | 3-(Chlorosulfonyl)benzoic acid | Starting Material |
| 14.3 | 0.05% | Dimer Impurity | By-product |
Identity Confirmation: Mass Spectrometry (MS) and NMR Spectroscopy
While HPLC provides quantitative purity, it does not confirm the absolute identity of the main peak.
-
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with HPLC (LC-MS) is invaluable. It provides the molecular weight of the main peak and any detected impurities. For this compound (C₁₁H₁₃NO₅S), the expected exact mass is approximately 271.05 Da. ESI in negative mode will readily detect the deprotonated molecule [M-H]⁻ at m/z 270.05.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides the ultimate confirmation of the chemical structure. The proton NMR should show characteristic signals for the aromatic protons on the benzoic acid ring and the methylene protons on the morpholine ring, with predictable chemical shifts and coupling patterns. The absence of signals corresponding to impurities is a strong indicator of high purity.
Residual Solvents: Gas Chromatography (GC)
HPLC is not suitable for volatile organic solvents. Headspace Gas Chromatography (GC) is the standard method for this analysis.
Illustrative GC-FID Protocol (based on USP <467>):
-
System: Headspace Sampler coupled to a GC with a Flame Ionization Detector (FID).
-
Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature program designed to separate common solvents (e.g., 40 °C hold for 20 min, ramp to 240 °C).
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent like DMSO.
-
Quantification: Compare peak areas from the sample to those of a certified reference standard containing known concentrations of the target solvents.
Part 3: Establishing Meaningful Specifications
Purity is not an absolute but a specification. The required purity level depends on the intended application. For early-stage research, a purity of >95% might be acceptable. For late-stage development and GMP applications, >99.0% with individual unknown impurities controlled at <0.10% is often required, in line with ICH Q3A guidelines.
The following diagram outlines the workflow for comprehensive purity certification.
Caption: Orthogonal analytical workflow for purity certification.
Conclusion
The purity of this compound is a multi-faceted parameter that extends far beyond a single percentage value on a certificate of analysis. A robust understanding, grounded in the principles of synthetic chemistry and validated by an orthogonal suite of analytical techniques, is paramount. By implementing the strategies outlined in this guide—predicting impurities based on synthesis, employing high-resolution separation techniques, confirming identity with spectroscopic methods, and controlling for residual solvents and elements—researchers and developers can ensure the quality and integrity of their work, building a solid foundation for scientific discovery.
References
- ICH Harmonised Guideline Q3D(R2): Guideline for Elemental Impurities. European Medicines Agency. [Link]
- ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. [Link]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 3-(Morpholine-4-sulfonyl)benzoic Acid in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[][][3] These heterobifunctional molecules are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently joins them.[3][4] While significant focus is often placed on the two protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating crucial physicochemical properties like solubility and cell permeability.[][5]
This guide focuses on a specific, strategically designed building block for PROTAC linkers: 3-(Morpholine-4-sulfonyl)benzoic acid . We will explore the rationale for its use, its key properties, and provide a detailed protocol for its incorporation into a PROTAC linker via a standard amide coupling reaction.
The Rationale: Why this compound?
The design of this compound addresses several key challenges in PROTAC development, particularly the optimization of drug-like properties which are often compromised by the high molecular weight and polarity of these molecules.[6][7][8]
-
Conformational Rigidity and Pre-organization : The phenyl sulfonamide core provides a degree of rigidity to the linker.[5] Unlike highly flexible alkyl or PEG chains, a more rigid linker can reduce the entropic penalty upon binding and help pre-organize the PROTAC into a conformation conducive to forming a stable ternary complex.[5][9]
-
Modulating Physicochemical Properties :
-
Solubility : The morpholine group is a popular feature in medicinal chemistry for its ability to improve aqueous solubility and overall physicochemical properties.[10]
-
Cell Permeability : The sulfonamide moiety, while polar, can contribute to a favorable balance of properties. Aryl sulfonamide-based PROTACs have been shown to possess good physicochemical profiles.[4] The linker's ability to influence intramolecular hydrogen bonding and shield polar surface area in nonpolar environments (like the cell membrane) is a key factor for achieving good cell permeability.[6][7][11] The combination of the rigid phenyl ring and the sulfonyl group can contribute to this "chameleon effect."
-
-
Synthetic Versatility : The carboxylic acid handle provides a reliable and versatile point for conjugation. It can be readily activated to form an amide bond—one of the most robust and common linkages used in PROTAC synthesis—with an amine-functionalized E3 ligand or POI ligand precursor.[12][13]
The general structure of a PROTAC is illustrated below, highlighting the central role of the linker.
Caption: General architecture of a PROTAC molecule.
Physicochemical Properties of this compound
Understanding the intrinsic properties of this building block is essential for rational PROTAC design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅S | PubChem[14] |
| Molecular Weight | 271.29 g/mol | PubChem[14] |
| CAS Number | 299181-75-2 | PubChem[14] |
| XLogP3-AA (Predicted) | 0.2 | PubChem[14] |
| Hydrogen Bond Donors | 1 | PubChem[14] |
| Hydrogen Bond Acceptors | 5 | PubChem[14] |
| Polar Surface Area | 92.3 Ų | PubChem[14] |
Data sourced from the PubChem database for CID 257476.[14]
Protocol: Amide Coupling of this compound
This section provides a detailed, step-by-step protocol for the amide coupling of this compound with a generic amine-terminated component (e.g., an E3-ligand-linker-amine precursor) using HATU, a highly efficient and widely used coupling reagent.[15][16][17]
Reaction Scheme
The reaction involves the activation of the carboxylic acid with HATU to form a highly reactive OAt-active ester, which is then readily attacked by the amine to form the stable amide bond.[15]
Caption: Workflow for amide bond formation.
Materials and Equipment
-
This compound (1.0 eq)
-
Amine-terminated linker precursor (e.g., Pomalidomide-linker-NH₂) (1.0-1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1-1.2 eq)[15]
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)[15]
-
Anhydrous N,N-Dimethylformamide (DMF), synthesis grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for flash column chromatography
Experimental Procedure
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.[15]
-
Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1 M).
-
Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent the hydrolysis of the coupling reagent and the activated ester intermediate, which would reduce the reaction yield.
-
-
Activation of Carboxylic Acid:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 eq) dropwise to the stirred solution.[15]
-
Allow the mixture to stir at 0 °C for 15-20 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester.
-
Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction. Cooling to 0 °C helps to control the reaction rate and minimize potential side reactions.
-
-
Amine Addition and Coupling:
-
Dissolve the amine-terminated linker precursor (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Adding the amine after the pre-activation step ensures that the highly reactive intermediate is readily available for nucleophilic attack, maximizing the efficiency of amide bond formation.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[15]
-
Rationale: The aqueous washes are critical for removing the water-soluble byproducts, including the DIPEA-HCl salt and the tetramethylurea byproduct from HATU, as well as any unreacted starting materials.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide-linked product.
-
Rationale: Purification is essential to remove any remaining impurities and isolate the desired PROTAC precursor with high purity, which is necessary for accurate biological evaluation.
-
Conclusion and Outlook
This compound is a valuable building block for PROTAC linker synthesis, offering a strategic blend of structural rigidity and favorable physicochemical properties. The morpholine and sulfonamide moieties can contribute positively to solubility and permeability, addressing common liabilities in PROTAC design. The protocol described herein, utilizing a standard HATU-mediated amide coupling, provides a reliable and efficient method for its incorporation into a growing PROTAC molecule. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such sophisticated and multi-functional building blocks will be paramount to developing the next generation of potent and bioavailable PROTAC therapeutics.
References
- Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
- Poongavanam, V., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]
- Poongavanam, V., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]
- Li, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Poongavanam, V., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]
- Aapptec. Coupling Reagents. [Link]
- Organic Chemistry Portal. Amine to Amide (Coupling)
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
- Foley, D. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ChemMedChem. [Link]
- Aapptec. Standard Coupling Procedures. [Link]
- Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study.
- NINGBO INNO PHARMCHEM CO.,LTD.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 257476, this compound. [Link]
- Cecchini, C., et al. (2022).
- Alfa Chemistry. (2024). Advancing Drug Discovery with PROTAC Building Blocks. YouTube. [Link]
- Jiang, Y., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters. [Link]
- Bansal, G., et al. (2009). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
Sources
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chemrxiv.org [chemrxiv.org]
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- 14. This compound | C11H13NO5S | CID 257476 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. peptide.com [peptide.com]
- 17. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols for Amide Coupling with 3-(Morpholine-4-sulfonyl)benzoic acid
Introduction: The Strategic Importance of 3-(Morpholine-4-sulfonyl)benzoic Acid in Amide Synthesis
In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone of molecular architecture. Its prevalence in bioactive molecules necessitates robust and versatile synthetic methodologies. This compound is a key building block, offering a unique combination of structural features. The morpholine-4-sulfonyl group provides desirable physicochemical properties, including improved solubility and metabolic stability, while the carboxylic acid handle allows for diverse functionalization through amide coupling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in amide coupling reactions, grounded in mechanistic understanding and practical expertise.
Core Principles of Amide Coupling: Activating the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved using coupling reagents. This guide will focus on two widely employed and reliable methods:
-
Carbodiimide-Mediated Coupling: Utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt).
-
Uronium/Aminium Salt-Mediated Coupling: Employing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which are known for their high efficiency and rapid reaction times.[1]
The choice of coupling reagent and conditions can significantly impact reaction yield, purity, and the suppression of side reactions like racemization in the case of chiral amines.
Visualizing the General Workflow
The following diagram illustrates the general workflow for the amide coupling of this compound.
Caption: General experimental workflow for amide coupling reactions.
Detailed Protocols and Methodologies
The following protocols provide step-by-step instructions for the amide coupling of this compound with a representative amine. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a classic and cost-effective method suitable for a wide range of amines. The addition of HOBt is crucial for suppressing side reactions and minimizing racemization.[2][3]
Materials:
-
This compound
-
Amine (e.g., Aniline or a primary/secondary aliphatic amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA or TEA (2.5 eq) to the stirred solution.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Expertise & Experience: The slow, portion-wise addition of EDC·HCl at low temperature is critical to control the exotherm of the reaction and prevent the formation of N-acylurea byproduct, a common impurity in carbodiimide couplings.[3] The aqueous washes are essential for removing the water-soluble urea byproduct and any remaining HOBt or base.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, particularly for sterically hindered or electron-deficient amines.[1][4]
Materials:
-
This compound
-
Amine (e.g., Aniline or a primary/secondary aliphatic amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).
-
Add DIPEA (3.0 eq) to the solution and stir for 2-5 minutes.
-
Add HATU (1.1 eq) to the mixture in one portion and stir at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 eq) dropwise to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Trustworthiness: The pre-activation step, where the carboxylic acid is allowed to react with HATU before the addition of the amine, ensures the formation of the highly reactive OAt-active ester, maximizing the coupling efficiency.[5] This is particularly advantageous for less reactive amines. The workup procedure is designed to effectively remove the tetramethylurea and HOAt byproducts.
Quantitative Data Summary
The following table provides a general comparison of the two protocols. Note that optimal conditions and yields will vary depending on the specific amine substrate used.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None required |
| Base | DIPEA or TEA | DIPEA |
| Typical Reaction Time | 12-24 hours | 1-4 hours |
| Relative Cost | Lower | Higher |
| Efficiency | Good to Excellent | Excellent, especially for challenging substrates |
Mechanistic Insights
Understanding the reaction mechanisms allows for rational troubleshooting and optimization.
EDC/HOBt Coupling Mechanism
Caption: Mechanism of EDC/HOBt mediated amide coupling.
In this mechanism, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[6] This intermediate can be susceptible to side reactions. HOBt intercepts the O-acylisourea to form a more stable HOBt active ester, which then reacts cleanly with the amine to yield the desired amide and regenerate HOBt.[2][7]
HATU Coupling Mechanism
Caption: Mechanism of HATU mediated amide coupling.
The reaction is initiated by the deprotonation of the carboxylic acid by a base. The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[1][5] This is rapidly converted to the OAt-active ester, which then reacts with the amine to form the amide bond.[1][5] The efficiency of HATU is attributed to a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[1]
Conclusion
This compound is a valuable reagent for the synthesis of novel amide-containing compounds. The choice between EDC/HOBt and HATU mediated coupling protocols will depend on the specific requirements of the synthesis, including the nature of the amine, desired reaction time, and cost considerations. By following the detailed protocols and understanding the underlying mechanisms presented in these application notes, researchers can confidently and efficiently incorporate this versatile building block into their synthetic strategies.
References
- HATU - Wikipedia.
- Amine to Amide Mechanism - HATU - Common Organic Chemistry.
- Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH.
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
- This compound | C11H13NO5S | CID 257476 - PubChem.
- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube.
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate.
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science.
- Coupling Reagents - Aapptec Peptides.
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- 4. This compound | C11H13NO5S | CID 257476 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 3-(Morpholine-4-sulfonyl)benzoic Acid for the Synthesis of Potent BRD4 Degraders
Abstract
Targeted protein degradation has emerged as a transformative modality in therapeutic development, with Proteolysis Targeting Chimeras (PROTACs) offering a powerful strategy to eliminate disease-causing proteins.[1] The Bromodomain and Extra-Terminal (BET) family protein, BRD4, is a critical epigenetic reader involved in the transcriptional regulation of key oncogenes like c-MYC, making it a high-value target in oncology.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-(Morpholine-4-sulfonyl)benzoic acid, a versatile building block, in the synthesis of potent and selective BRD4-degrading PROTACs. We will delve into the rationale behind its application, provide detailed, field-proven synthetic protocols, and outline robust methods for the characterization of the final degrader compounds.
Introduction: The Rationale for Targeting BRD4 with PROTACs
Conventional small molecule inhibitors often face challenges such as the need for high and sustained occupancy for efficacy, and the potential for the development of resistance.[3][4] PROTACs circumvent these limitations by acting catalytically to induce the degradation of the target protein through the cell's own ubiquitin-proteasome system.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][5] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
BRD4 has been identified as a compelling target for PROTAC-mediated degradation due to its role in driving the expression of oncogenes.[2] Successful degradation of BRD4 leads to the downregulation of c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[3]
The Role of this compound in PROTAC Synthesis
This compound is a key synthetic intermediate that serves as a precursor to the warhead portion of certain BRD4-targeting PROTACs. Its structure incorporates a benzoic acid moiety, which provides a convenient handle for amide bond formation to connect to the linker, and a morpholine-sulfonyl group that can be a key pharmacophoric element for binding to the BRD4 bromodomain.
Key Properties of this compound:
-
Molecular Formula: C₁₁H₁₃NO₅S[6]
The strategic advantage of using this building block lies in its ability to be readily incorporated into a modular synthetic workflow, allowing for the rapid generation of a library of PROTACs with varying linkers and E3 ligase ligands. This modularity is crucial for optimizing the physicochemical properties and degradation efficacy of the final compounds.[8]
Synthetic Strategy: A Modular Approach to BRD4 Degrader Synthesis
The synthesis of a BRD4 degrader using this compound typically follows a convergent strategy. This involves the separate synthesis of three key fragments: the BRD4-binding warhead derived from this compound, a suitable linker with reactive termini, and an E3 ligase ligand, most commonly for Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][9]
Figure 1: A generalized modular workflow for the synthesis of BRD4 PROTACs.
Detailed Experimental Protocols
4.1. Protocol 1: Synthesis of the Warhead-Linker Conjugate
This protocol outlines the coupling of this compound with a representative amine-terminated polyethylene glycol (PEG) linker.
Materials:
-
This compound
-
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (amine-terminated PEG linker)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the amine-terminated PEG linker (1.1 eq) dissolved in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected warhead-linker conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected conjugate in anhydrous DCM.
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt of the warhead-linker conjugate can be used in the next step without further purification.
-
4.2. Protocol 2: Coupling of Warhead-Linker with an E3 Ligase Ligand (Pomalidomide Derivative)
This protocol describes the final coupling step to generate the BRD4 degrader.
Materials:
-
Warhead-linker conjugate (from Protocol 1)
-
4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid (Pomalidomide-linker derivative)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Final Amide Coupling:
-
Dissolve the pomalidomide-linker derivative (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add the warhead-linker conjugate amine salt (1.1 eq) dissolved in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor by LC-MS.
-
-
Purification of the Final PROTAC:
-
Upon completion, purify the crude reaction mixture directly by preparative High-Performance Liquid Chromatography (HPLC) to yield the final BRD4 degrader.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Table 1: Representative Reagent Quantities for a 100 mg Scale Synthesis
| Reagent | Protocol 1 (Step 1) | Protocol 2 (Step 1) |
| This compound | 100 mg (0.369 mmol) | - |
| Amine-terminated PEG linker | 110 mg (0.406 mmol) | - |
| Pomalidomide-linker derivative | - | 145 mg (0.369 mmol) |
| Warhead-linker conjugate | - | ~190 mg (0.406 mmol) |
| HATU | 168 mg (0.443 mmol) | 168 mg (0.443 mmol) |
| DIPEA | 128 µL (0.738 mmol) | 192 µL (1.107 mmol) |
| Anhydrous DMF | 5 mL | 5 mL |
Characterization of the Synthesized BRD4 Degrader
A thorough characterization of the final PROTAC is essential to confirm its identity, purity, and biological activity.
5.1. Structural Verification
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
5.2. Purity Analysis
-
Analytical HPLC: To determine the purity of the final compound, which should ideally be >95% for biological assays.
5.3. In Vitro Biological Evaluation
Figure 2: Workflow for assessing BRD4 degradation in vitro.
Protocol 3: Western Blot Analysis of BRD4 Degradation
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Data Analysis:
-
Quantify the band intensities and normalize the BRD4 and c-MYC levels to the loading control.
-
Determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) values.[10]
-
5.4. Mechanism of Action Validation
To confirm that the observed degradation is proteasome-dependent, co-treat cells with the BRD4 degrader and a proteasome inhibitor (e.g., bortezomib or MG132).[11][12] A rescue of BRD4 levels in the presence of the proteasome inhibitor validates the PROTAC mechanism.
Troubleshooting and Key Considerations
-
Poor Solubility: PROTACs can sometimes exhibit poor aqueous solubility. Formulation with agents like DMSO, PEG300, or Tween 80 may be necessary for in vitro and in vivo studies.[13]
-
The "Hook Effect": At very high concentrations, some PROTACs can show reduced degradation efficacy due to the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) instead of the productive ternary complex. This is a known phenomenon and should be considered when analyzing dose-response curves.[14]
-
Linker Optimization: The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation. If the initial degrader shows suboptimal activity, synthesizing analogues with different linkers is a standard optimization strategy.[8][15]
Conclusion
This compound is a valuable and strategically important building block for the synthesis of BRD4-targeting PROTACs. The modular synthetic approach detailed in these application notes allows for the efficient generation and optimization of potent degraders. By following the provided protocols for synthesis, purification, and characterization, researchers can effectively develop novel BRD4 degraders for advancing cancer therapeutics. The principles and methodologies described herein provide a solid foundation for drug development professionals aiming to harness the power of targeted protein degradation.
References
- Ciulli, A., et al. Structure-guided design and characterization of Brd4-selective degrader AT1.
- Plexium, Inc.
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- ResearchGate. Characterization of BRD4 degrader. (a)
- Plexium, Inc. Discovery and Characterization of Novel Small Molecule Degraders of BRD4 That Act Through the Recruitment of DCAF11.
- ACS Publications. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry.
- ResearchGate. Synthesis and characterisation of the BRD4 PROTAC and POLY-PROTAC NPs a... [Link]
- PubMed. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. [Link]
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- PubMed. Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions. [Link]
- Chemsrc. CAS#:299181-33-2 | 4-methoxy-3-(morpholine-4-sulfonyl)-benzoic acid. [Link]
- PubMed Central.
- ResearchGate. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide | Request PDF. [Link]
- PubMed Central.
- MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]
- Frontiers.
- SLAS Discovery. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
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- 4. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 3-(Morpholine-4-sulfonyl)benzoic Acid in Targeted Protein Degradation
Introduction: A New Frontier in Targeted Protein Degradation with Novel E3 Ligase Recruiters
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This is primarily achieved through the design of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS). A PROTAC molecule typically consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.
Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in TPD. The development of ligands that bind to CRBN has been pivotal in the creation of numerous potent and clinically advanced PROTACs. While immunomodulatory drugs (IMiDs) like thalidomide and its analogs have been the cornerstone of CRBN-based PROTACs, the quest for novel CRBN ligands with improved physicochemical properties, selectivity, and synthetic accessibility is a continuous effort in the field.
This document provides detailed application notes and protocols for the utilization of 3-(Morpholine-4-sulfonyl)benzoic acid , a novel building block for the synthesis of CRBN-recruiting ligands for PROTACs and molecular glues. We will delve into the rationale for its use, based on structure-activity relationship (SAR) studies of related compounds, and provide comprehensive, step-by-step protocols for its incorporation into degraders and subsequent biochemical and cellular evaluation.
The Rationale for this compound as a CRBN Ligand Precursor
While direct binding data for this compound to CRBN is not yet extensively published, its structural motifs suggest significant potential as a versatile precursor for novel CRBN ligands. The rationale for its application is grounded in the established SAR of existing CRBN binders and the advantageous physicochemical properties conferred by the morpholine and sulfonyl groups.
The core structure, a benzoic acid, provides a key carboxylic acid handle for straightforward chemical modification and linker attachment, a critical step in PROTAC synthesis. The morpholine-sulfonyl moiety offers several potential benefits:
-
Improved Physicochemical Properties: The morpholine group is known to enhance aqueous solubility and metabolic stability, which are often challenging aspects of PROTAC development due to their high molecular weight.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the sulfonyl group can influence the electronic properties of the aromatic ring, potentially impacting binding interactions within the CRBN ligand-binding pocket.
-
Structural Analogy to Known Ligands: Structure-activity relationship studies of various CRBN ligands have explored modifications at positions analogous to the sulfonyl group on the benzoic acid ring. Research on sulfonyl fluoride and sulfonamide-containing CRBN ligands has demonstrated that this region of the ligand can be modified to tune binding affinity and selectivity.[1][2][3] For instance, the development of sulfonyl fluoride probes has shown that covalent engagement with specific residues in the CRBN binding pocket is possible, highlighting the tolerance of this region for substitution with sulfonyl-containing groups.[1][4]
These characteristics position this compound as a promising and synthetically accessible starting point for the generation of novel libraries of CRBN-based degraders with potentially improved drug-like properties.
Experimental Protocols
The following protocols provide a comprehensive guide for researchers to synthesize, characterize, and evaluate PROTACs incorporating the this compound moiety.
Protocol 1: Synthesis of a PROTAC Incorporating this compound
This protocol outlines a general synthetic route for coupling this compound to a linker and subsequently to a ligand for a protein of interest (POI). This example utilizes a standard amide bond formation strategy.
Diagram: General PROTAC Synthesis Workflow
Caption: A modular synthetic workflow for PROTAC synthesis.
Materials and Reagents:
-
This compound
-
Amine-functionalized linker with a protecting group (e.g., Boc-NH-PEG-NH2)
-
POI ligand with a carboxylic acid handle
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotecting agent (e.g., TFA)
-
Anhydrous solvents (DMF, DCM)
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)
Procedure:
-
Step 1: Amide Coupling of this compound with a Protected Linker a. Dissolve this compound (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature. c. Add the amine-functionalized linker with a protecting group (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS. e. Upon completion, dilute the reaction with water and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the CRBN ligand precursor-linker intermediate.
-
Step 2: Deprotection of the Linker a. Dissolve the purified intermediate from Step 1 in DCM. b. Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Step 3: Coupling with the POI Ligand a. Dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes. c. Add the deprotected amine-functionalized intermediate from Step 2 (dissolved in a small amount of DMF) to the reaction mixture. d. Stir at room temperature for 4-6 hours, monitoring by LC-MS. e. Purify the final PROTAC by preparative HPLC.
Protocol 2: Biophysical Characterization of PROTAC Binding to CRBN
To validate that the newly synthesized PROTAC engages CRBN, various biophysical assays can be employed. Isothermal Titration Calorimetry (ITC) provides a direct measure of binding affinity and thermodynamics.
Diagram: Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow for measuring binding affinity using ITC.
Materials and Reagents:
-
Purified recombinant human CRBN-DDB1 protein complex
-
Synthesized PROTAC
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: a. Dialyze the purified CRBN-DDB1 protein extensively against the ITC buffer. b. Prepare a stock solution of the PROTAC in DMSO and dilute it into the ITC buffer to the desired concentration (typically 10-20 fold higher than the protein concentration). The final DMSO concentration should be matched in the protein solution.
-
ITC Experiment: a. Load the CRBN-DDB1 solution (e.g., 10-20 µM) into the sample cell of the ITC instrument. b. Load the PROTAC solution (e.g., 100-200 µM) into the injection syringe. c. Perform a series of injections (e.g., 1-2 µL per injection) of the PROTAC into the protein solution while monitoring the heat changes. d. Perform a control titration of the PROTAC into the buffer alone to correct for the heat of dilution.
-
Data Analysis: a. Integrate the raw ITC data to obtain the heat change for each injection. b. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Table 1: Representative Biophysical Techniques for CRBN Binding Analysis
| Assay Technique | Principle | Key Parameters Determined | Throughput |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Kd, ΔH, ΔS, Stoichiometry | Low |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized protein | Kd, kon, koff | Medium |
| NanoBRET™ Target Engagement Assay | Measures ligand binding in live cells using bioluminescence resonance energy transfer | IC50 | High |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescently labeled tracer upon competitive binding | IC50, Ki | High |
Protocol 3: Cellular Assay for PROTAC-Mediated Protein Degradation
The ultimate validation of a PROTAC's function is its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard method to assess changes in protein levels.
Diagram: Western Blotting Workflow for Degradation
Caption: Standard workflow for assessing protein degradation.
Materials and Reagents:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a membrane. c. Block the membrane and incubate with the primary antibody against the POI and the loading control. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: a. Quantify the band intensities for the POI and the loading control. b. Normalize the POI band intensity to the loading control for each sample. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Table 2: Key Cellular Assays for PROTAC Characterization
| Assay | Purpose | Key Parameters |
| Western Blot | Quantify changes in target protein levels | DC50, Dmax, degradation kinetics |
| HiBiT Lytic Detection Assay | High-throughput quantification of protein degradation | DC50, Dmax |
| Immunofluorescence | Visualize the reduction of target protein in cells | Qualitative assessment of degradation |
| Cell Viability/Proliferation Assay | Assess the downstream functional effect of protein degradation | GI50, IC50 |
| Quantitative Proteomics (MS) | Unbiased assessment of global protein level changes to evaluate selectivity | Off-target effects |
Conclusion and Future Perspectives
This compound represents a promising, readily available chemical scaffold for the development of novel CRBN-recruiting ligands for targeted protein degradation. Its inherent structural features offer the potential for improved physicochemical properties of the resulting PROTACs and molecular glues. The protocols outlined in this document provide a robust framework for the synthesis, biophysical characterization, and cellular evaluation of degraders incorporating this novel moiety. As the field of TPD continues to evolve, the exploration of new chemical matter for E3 ligase recruitment will be paramount in expanding the druggable proteome and developing next-generation therapeutics. Further investigation into the binding mode and structure-activity relationships of degraders derived from this compound will undoubtedly contribute to the rational design of more effective and selective protein degraders.
References
- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
- Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. PubMed Central. URL
- Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Journal of Medicinal Chemistry. URL
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Modular Approach for the Synthesis of Novel PROTACs by Incorporating Carboxylic Acid-Functionalized Warheads
Introduction: The Shift from Occupancy to Event-Driven Pharmacology
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[1][] These heterobifunctional molecules are engineered to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4][5] A PROTAC molecule consists of three essential components: a "warhead" ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two, bridging them into proximity.[6][7][8][9]
This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which triggers the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI.[10][11][12] The polyubiquitinated POI is subsequently recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another catalytic cycle.[1][3] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations, offering potential advantages in potency and duration of effect over traditional inhibitors.[3][10]
A critical challenge in PROTAC development is the efficient and modular synthesis of novel degraders from a newly identified POI binder, or "warhead." Many potent small-molecule inhibitors possess functional groups, such as carboxylic acids, that are ideal handles for chemical conjugation. This application note provides a detailed, field-proven protocol for the incorporation of a carboxylic acid-containing warhead into a PROTAC scaffold. We will use 3-(Morpholine-4-sulfonyl)benzoic acid as a model warhead to demonstrate a robust and widely applicable amide coupling strategy, a cornerstone of medicinal chemistry.[13]
The PROTAC Mechanism of Action
The efficacy of a PROTAC is contingent on its ability to orchestrate a series of intracellular events, culminating in the degradation of the target protein. The process, illustrated below, underscores the importance of the PROTAC's structure in facilitating the formation of a productive ternary complex.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Design: A Convergent Synthetic Strategy
A robust and efficient approach to PROTAC synthesis involves a convergent strategy where two key fragments are prepared separately and then coupled in a final step. This modularity allows for the rapid generation of a library of PROTACs by varying the warhead, linker, or E3 ligase ligand.
Our workflow is divided into two primary stages:
-
Synthesis of an Amine-Terminated E3 Ligase-Linker Intermediate: We will functionalize a common E3 ligase ligand, pomalidomide (a CRBN recruiter), with a flexible PEG linker that is capped with a protected amine (Boc group). Subsequent deprotection will furnish a nucleophilic amine, ready for coupling.[14]
-
Amide Coupling to the Warhead: The amine-functionalized intermediate is then conjugated to our model warhead, this compound, using a standard peptide coupling reagent to form a stable amide bond.
Caption: Convergent synthetic workflow for PROTAC assembly.
Detailed Experimental Protocols
Disclaimer: All experiments should be conducted by trained personnel in a suitable chemical laboratory, using appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).
Protocol 1: Synthesis of Amine-Terminated Pomalidomide-Linker Intermediate
This protocol describes the synthesis of an amine-functionalized pomalidomide-PEG linker, a versatile intermediate for conjugation to carboxylic acid-containing warheads.
Materials:
-
Pomalidomide
-
tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-Br)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
Alkylation Reaction:
-
To a dry round-bottom flask under an inert atmosphere, add pomalidomide (1.0 eq) and anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of Boc-NH-PEG3-Br (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours.
-
Causality: Cesium carbonate is a mild base that deprotonates the glutarimide nitrogen of pomalidomide, activating it for nucleophilic attack on the alkyl bromide of the linker. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the pomalidomide starting material is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification of Boc-Protected Intermediate:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Boc-protected intermediate.
-
Self-Validation: Characterize the purified product by ¹H NMR and LC-MS to confirm its structure and purity before proceeding.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (TFA, 10-20 eq, typically 20-30% v/v) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, revealing the primary amine.
-
Monitor the deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine-terminated intermediate (as a TFA salt) is often used directly in the next step without further purification.
-
Protocol 2: Amide Coupling of this compound to the Linker Intermediate
This protocol details the final coupling step to form the PROTAC molecule.
Materials:
-
Amine-terminated pomalidomide-linker intermediate (from Protocol 1)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reverse-phase HPLC for purification
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry vial, add this compound (1.0 eq), HATU (1.1 eq), and the amine-terminated pomalidomide-linker intermediate (TFA salt, 1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (3.0-4.0 eq) to the mixture.
-
Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, facilitating amide bond formation. DIPEA is a non-nucleophilic organic base used to neutralize the TFA salt of the amine and to facilitate the coupling reaction.[13]
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the formation of the desired PROTAC product by LC-MS, observing the consumption of starting materials and the appearance of the product's calculated mass.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a small amount of DMSO and filter to remove any solids.
-
Purify the crude product directly by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient (e.g., acetonitrile in water with 0.1% TFA or formic acid).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterization and Data Analysis
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized PROTAC.
Protocol 3: Analytical Characterization of the Final PROTAC
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight and assess the purity of the final compound.
-
Method: Dissolve a small sample in a suitable solvent (e.g., DMSO/Methanol). Inject onto an LC-MS system equipped with a C18 column.
-
Expected Result: A major peak in the chromatogram corresponding to the desired product, with the mass spectrum showing an [M+H]⁺ ion that matches the calculated molecular weight of the PROTAC.[15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide definitive structural confirmation.
-
Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Result: The spectra should contain all expected signals corresponding to the warhead, linker, and E3 ligase ligand moieties, with appropriate chemical shifts and integrations.[16]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Purpose: To determine the exact mass of the molecule, confirming its elemental composition.
-
Method: Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer.
-
Expected Result: The measured mass should be within 5 ppm of the calculated exact mass.
-
Data Summary Table
| Compound | Role | Calculated MW ( g/mol ) | Expected [M+H]⁺ | Purity Target (RP-HPLC) |
| This compound | Warhead | 271.29 | 272.3 | >98% |
| Amine-Terminated Pomalidomide-Linker | Intermediate | 448.50 | 449.5 | >95% |
| Final PROTAC | Degrader | 701.78 | 702.8 | >98% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Amide Coupling | - Inactive coupling reagent (HATU).- Insufficient base (DIPEA).- Poor quality of amine intermediate. | - Use fresh, high-quality HATU.- Add an additional equivalent of DIPEA.- Confirm the identity of the amine intermediate by MS before use. |
| Low Yield after Purification | - Poor reaction conversion.- Product loss during work-up or HPLC. | - Allow the coupling reaction to run longer.- Optimize the RP-HPLC gradient to ensure sharp peaks and good separation. |
| Multiple Products Observed | - Side reactions (e.g., reaction with other functional groups).- Impurities in starting materials. | - Ensure starting materials are pure (>95%).- Consider protecting other reactive functional groups if present on the warhead. |
Conclusion
This application note provides a comprehensive and modular framework for the successful incorporation of carboxylic acid-containing warheads into PROTAC molecules. The detailed protocols for intermediate synthesis, amide coupling, and final characterization offer a reliable pathway for researchers to generate novel protein degraders. The principles and techniques described herein using this compound are broadly applicable to a wide range of POI ligands, empowering scientists in the rational design and synthesis of next-generation therapeutics for targeted protein degradation.
References
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]
- A beginner's guide to PROTACs and targeted protein degrad
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]
- Proteolysis targeting chimera. Wikipedia. [Link]
- Ligands for Target Protein for PROTAC. CD Bioparticles. [Link]
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- The PROTACs mechanism of action—PROTAC promotes the simultaneous and...
- Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
- Novel approaches for the rational design of PROTAC linkers.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies.
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Europe PMC. [Link]
- PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS. [Link]
- PROTAC Molecules Activity and Efficacy Evalu
- Application of PROTACs in target identification and valid
- Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orient
- Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions. [Link]
- Reversible in-situ assembly of PROTACs using iminoboronate conjugation.
- Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Wiley Online Library. [Link]
- Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles.
- Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed. [Link]
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]
- An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. MDPI. [Link]
- Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4. ACS Chemical Biology. [Link]
- An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy. [Link]
- PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str
- Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society. [Link]
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Acta Pharmaceutica Sinica B. [Link]
- PROTACs: A novel strategy for cancer drug discovery and development. Medicinal Chemistry and Oncology. [Link]
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Application Notes and Protocols: Conjugation of 3-(Morpholine-4-sulfonyl)benzoic acid to E3 Ligase Ligands for Targeted Protein Degradation
<
Introduction: A New Frontier in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules act as molecular bridges, recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system (UPS) for targeted protein removal.[1][3][4] A typical PROTAC consists of a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[5][6] The catalytic nature of PROTACs allows a single molecule to trigger the degradation of multiple target proteins, offering the potential for greater efficacy at lower doses and the ability to target proteins previously considered "undruggable."[1][2]
The choice of E3 ligase ligand is a critical determinant of a PROTAC's success. While over 600 E3 ligases are encoded in the human genome, the development of PROTACs has been largely dominated by ligands for a select few, such as Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][5][7] Expanding the repertoire of E3 ligase recruiters is a key objective in the field to broaden the scope of degradable proteins and tailor tissue-specific degradation.[7][8]
This application note introduces 3-(Morpholine-4-sulfonyl)benzoic acid as a versatile chemical moiety for conjugation to E3 ligase ligands. Its unique structural features, including a carboxylic acid handle for straightforward amide bond formation, provide a robust platform for the synthesis of novel PROTACs. We present detailed protocols for the conjugation of this molecule to amine-functionalized E3 ligase ligands, characterization of the resulting conjugate, and its subsequent application in cell-based protein degradation assays.
Chemical Rationale and Mechanistic Overview
The core of the proposed synthetic strategy lies in the formation of a stable amide bond between the carboxylic acid of this compound and a primary or secondary amine present on a modified E3 ligase ligand.[9][10][11] This is a well-established and highly efficient conjugation chemistry in medicinal chemistry and bioconjugation.[12][13]
To achieve this, we employ a carbodiimide-mediated coupling reaction, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[14][15]
The reaction proceeds in two key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[14][16] This intermediate is unstable in aqueous solutions.[14]
-
Formation of a Stable NHS Ester: To enhance stability and reaction efficiency, NHS is introduced. It reacts with the O-acylisourea intermediate to form a more stable NHS ester.[14][16][17] This amine-reactive intermediate is less susceptible to hydrolysis and can efficiently react with the amine on the E3 ligase ligand.[14]
-
Amide Bond Formation: The NHS ester then undergoes nucleophilic attack by the primary amine of the E3 ligase ligand, resulting in the formation of a stable amide bond and the release of NHS.[14]
This two-step, one-pot reaction is highly efficient and proceeds under mild conditions, making it suitable for complex and sensitive molecules like E3 ligase ligands.[15]
Visualizing the Synthetic Strategy
Caption: EDC/NHS mediated amide coupling workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound-E3 Ligase Ligand Conjugate
This protocol details the step-by-step procedure for the EDC/NHS-mediated coupling of this compound to an amine-functionalized E3 ligase ligand (e.g., an amino-derivative of pomalidomide for CRBN or a similar amine-containing ligand for VHL).[][19]
Materials and Reagents:
| Reagent | Supplier | Cat. No. | Purity |
| This compound | Santa Cruz Biotechnology | sc-290740 | ≥98% |
| Amine-functionalized E3 Ligase Ligand | Varies | Varies | ≥95% |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sigma-Aldrich | E7750 | ≥98% |
| NHS (N-hydroxysuccinimide) | Sigma-Aldrich | 130672 | ≥98% |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | ≥99.8% |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 | ≥99.5% |
| Dichloromethane (DCM) | Fisher Scientific | D143-4 | ≥99.5% |
| Saturated aqueous sodium bicarbonate | Fisher Scientific | S233-500 | |
| Brine | Fisher Scientific | S271-1 | |
| Anhydrous sodium sulfate | Fisher Scientific | S421-500 |
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents). Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the NHS ester.
-
Coupling: In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours.[20] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure conjugate.
Protocol 2: Characterization of the Conjugate
Accurate characterization of the synthesized conjugate is crucial to confirm its identity, purity, and structural integrity.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the final product and assess its purity.
-
Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system (e.g., Thermo Scientific Vanquish Horizon UHPLC with an Orbitrap Ascend MS).[21]
-
Method:
-
Prepare a 1 mg/mL stock solution of the purified conjugate in a suitable solvent (e.g., DMSO or acetonitrile).
-
Inject a small volume (e.g., 1-5 µL) onto a C18 reverse-phase column.
-
Elute the compound using a gradient of acetonitrile in water (both containing 0.1% formic acid).[21][22]
-
Monitor the eluent by both UV detection and mass spectrometry (in positive ion mode).
-
-
Expected Outcome: A major peak in the chromatogram corresponding to the calculated molecular weight of the conjugate. The purity can be estimated by the relative area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the conjugate.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Expected Outcome: The spectra should be consistent with the proposed structure, showing characteristic peaks for both the this compound and the E3 ligase ligand moieties, as well as the newly formed amide bond.
Summary of Analytical Data:
| Technique | Parameter | Expected Result |
| LC-MS | Purity | >95% |
| [M+H]⁺ | Calculated m/z ± 5 ppm | |
| ¹H NMR | Chemical Shifts & Integration | Consistent with the proposed structure |
| ¹³C NMR | Chemical Shifts | Consistent with the proposed structure |
Application in Cell-Based Assays
The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.[23]
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[24][25]
Caption: Workflow for Western blot analysis of protein degradation.
Procedure:
-
Cell Culture and Treatment:
-
Plate the appropriate cell line at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[20] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[20]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and denature them in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[25]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Synthesis: Low or no product yield | Incomplete activation of carboxylic acid | Ensure EDC and NHS are fresh and handled under anhydrous conditions. Increase reaction time for the activation step. |
| Poor reactivity of the amine | Ensure the amine on the E3 ligase ligand is not sterically hindered. Increase the amount of DIPEA to ensure the amine is deprotonated. | |
| Western Blot: No degradation observed | Poor cell permeability of the PROTAC | Modify the linker to improve physicochemical properties. |
| Ineffective ternary complex formation | The linker length or attachment point may be suboptimal. Synthesize a library of PROTACs with different linkers. | |
| Target protein has a long half-life | Increase the treatment duration. | |
| Western Blot: High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Non-specific antibody binding | Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
Conclusion
The strategic use of this compound offers a reliable and efficient method for the synthesis of novel PROTACs. The protocols detailed in this application note provide a comprehensive guide for researchers in drug discovery and chemical biology, from the initial chemical synthesis and characterization to the functional validation in cell-based assays. By expanding the toolkit of chemical moieties for PROTAC assembly, we can accelerate the development of the next generation of targeted protein degraders to address a wide range of diseases.
References
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- Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]
- Bric, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]
- Wikipedia. (2024). Proteolysis targeting chimera. Wikipedia. [Link]
- MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
- Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and...
- Oreate AI Blog. (2025). Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC.
- The Biochemist. (2021).
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
- PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]
- RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. [Link]
- Chemistry LibreTexts. (2022). Chemistry of Amides. Chemistry LibreTexts. [Link]
- Mtoz Biolabs. (n.d.).
- Sona Nanotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Sona Nanotech. [Link]
- Oreate AI Blog. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
- ResearchGate. (n.d.). Cellular Assays for characterization of PROTAC activity and...
- PubMed Central. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
- RSC Publishing. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. [Link]
- ACS Publications. (2011).
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
- ACS Publications. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
- 2BScientific. (n.d.). Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2.
- ResearchGate. (2022). (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry.
- PubChem. (n.d.). This compound. PubChem. [Link]
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- ACS Publications. (2023). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry. [Link]
- Bio-Techne. (n.d.).
- Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3.
- PubMed Central. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules. [Link]
- ResearchGate. (2024). Drug Discovery Approaches to Target E3 Ligases.
- ACS Publications. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
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Probing Purinergic Signaling: Application Notes and Protocols for Biochemical Assays Using Derivatives of 3-(Morpholine-4-sulfonyl)benzoic Acid
Introduction
Derivatives of 3-(morpholine-4-sulfonyl)benzoic acid represent a versatile class of small molecules with significant potential in modulating the purinergic signaling pathway. This pathway, orchestrated by extracellular nucleotides and their receptors, is a critical regulator of a vast array of physiological processes, and its dysregulation is implicated in numerous pathological conditions, including inflammation, thrombosis, and cancer. This guide provides an in-depth exploration of the biochemical assays used to characterize and validate derivatives of this compound as inhibitors of key enzymes and receptors within this pathway. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
The primary targets for many derivatives of this chemical scaffold are the human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and the P2Y14 receptor.[1][2] h-NTPDases are ectoenzymes that hydrolyze extracellular ATP and ADP, thereby controlling the availability of ligands for P2 receptors.[1][3][4] The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars and plays a significant role in inflammatory responses.[5][6][7][8] By inhibiting these targets, this compound derivatives offer a promising avenue for therapeutic intervention.
This document will provide detailed protocols for the most relevant biochemical assays, including enzyme inhibition assays for h-NTPDases and receptor binding and functional assays for the P2Y14 receptor. We will delve into the mechanistic underpinnings of these assays, present data in a clear and comparative format, and utilize diagrams to visualize complex biological pathways and experimental workflows.
Section 1: Targeting h-NTPDases - Enzyme Inhibition Assays
The inhibition of h-NTPDase activity is a primary mechanism of action for many this compound derivatives. The most common method to quantify this inhibition is the malachite green assay, which measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Scientific Principle of the Malachite Green Assay
The malachite green assay is a colorimetric method based on the formation of a stable, green-colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[9] The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of inorganic phosphate released by the enzymatic activity of h-NTPDases. By comparing the amount of phosphate generated in the presence and absence of an inhibitor, the percentage of inhibition can be determined.
Experimental Workflow for h-NTPDase Inhibition Assay
Caption: General workflow for the h-NTPDase enzyme inhibition assay.
Detailed Protocol for h-NTPDase Inhibition Assay
This protocol is a generalized template and may require optimization for specific h-NTPDase isoforms and inhibitor concentrations.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-650 nm
-
Recombinant human NTPDase enzyme (specific isoform)
-
This compound derivative (inhibitor)
-
ATP or ADP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent (commercial kit or prepared in-house)
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the following to the designated wells:
-
Test Wells: 20 µL of the inhibitor working solution.
-
Enzyme Control Wells (No Inhibitor): 20 µL of assay buffer containing the same final concentration of DMSO as the test wells.
-
Blank Wells (No Enzyme): 40 µL of assay buffer.
-
-
Enzyme Addition: Add 20 µL of the h-NTPDase enzyme solution to the test and enzyme control wells.
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate solution (ATP or ADP) to all wells. The final substrate concentration should be at or near the Km value for the specific enzyme isoform.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the Malachite Green reagent to all wells. Allow the color to develop for 15-20 minutes at room temperature.
-
Data Acquisition: Measure the absorbance of each well at 620-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Enzyme Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Quantitative Data Summary
The following table provides a template for summarizing the inhibitory activity of this compound derivatives against various h-NTPDase isoforms.
| Derivative | Target h-NTPDase Isoform | Substrate | IC₅₀ (µM) |
| Compound X | h-NTPDase1 | ATP | Value |
| Compound X | h-NTPDase2 | ATP | Value |
| Compound X | h-NTPDase3 | ATP | Value |
| Compound X | h-NTPDase8 | ATP | Value |
Note: The IC₅₀ values should be determined from at least three independent experiments.
Section 2: Targeting the P2Y14 Receptor - Binding and Functional Assays
For derivatives of this compound that target the P2Y14 receptor, a different set of biochemical assays is required to characterize their antagonist activity. These assays typically involve radioligand binding studies to determine the affinity of the compound for the receptor and functional assays to measure its ability to block agonist-induced cellular responses.
Scientific Principle of P2Y14 Receptor Assays
-
Radioligand Binding Assay: This assay directly measures the binding of a radiolabeled ligand (e.g., [³H]UDP) to the P2Y14 receptor in the presence and absence of the test compound.[10][11][12] The ability of the test compound to displace the radioligand from the receptor is a measure of its binding affinity (Ki).
-
Functional Assays: These assays measure the downstream cellular responses following P2Y14 receptor activation. Since the P2Y14 receptor is coupled to a Gᵢ protein, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5][13][14] A common functional assay, therefore, measures the ability of an antagonist to block the agonist-induced decrease in cAMP. Another functional assay is the chemotaxis assay, which assesses the ability of an antagonist to inhibit the migration of cells towards a P2Y14 receptor agonist.[8][14]
P2Y14 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the P2Y14 receptor.
Detailed Protocol for P2Y14 Receptor Radioligand Binding Assay
This protocol is adapted from established methods and may require optimization.[10][11][12]
Materials:
-
Cell membranes prepared from cells overexpressing the human P2Y14 receptor
-
[³H]UDP (radioligand)
-
This compound derivative (unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: Cold Binding Buffer
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the following:
-
Cell membranes (typically 10-50 µg of protein)
-
[³H]UDP at a concentration near its Kd value.
-
Varying concentrations of the unlabeled this compound derivative or vehicle for total binding.
-
For non-specific binding, add a high concentration of an unlabeled P2Y14 agonist (e.g., UDP-glucose).
-
Bring the final volume to 100 µL with Binding Buffer.
-
-
Incubation: Incubate the tubes for 60-90 minutes at room temperature.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in wash buffer using a filtration manifold. Wash the filters three times with cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Protocol for P2Y14 Receptor cAMP Functional Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human P2Y14 receptor (e.g., CHO-K1 or HEK293 cells)
-
P2Y14 receptor agonist (e.g., UDP-glucose)
-
This compound derivative (antagonist)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium and reagents
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of the this compound derivative for 15-30 minutes.
-
Agonist Stimulation: Add the P2Y14 receptor agonist (at its EC₈₀ concentration) and forskolin to the wells and incubate for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value of the antagonist.
-
Quantitative Data Summary
The following table provides a template for summarizing the antagonist activity of this compound derivatives at the P2Y14 receptor.
| Derivative | Assay Type | Agonist Used | Kᵢ / IC₅₀ (nM) |
| Compound Y | Radioligand Binding | [³H]UDP | Value |
| Compound Y | cAMP Functional Assay | UDP-glucose | Value |
| Compound Y | Chemotaxis Assay | UDP-glucose | Value |
Conclusion
The biochemical assays detailed in this guide provide a robust framework for the characterization of this compound derivatives as modulators of purinergic signaling. By employing the h-NTPDase enzyme inhibition assay and the P2Y14 receptor binding and functional assays, researchers can effectively determine the potency, selectivity, and mechanism of action of these compounds. The provided protocols, along with the underlying scientific principles and data presentation templates, are designed to empower scientists in their drug discovery and development efforts targeting the purinergic signaling pathway. It is imperative to remember that while these protocols offer a solid foundation, optimization for specific experimental conditions is often necessary to ensure the generation of high-quality, reproducible data.
References
- MDPI. (n.d.). Control of Macrophage Inflammation by P2Y Purinergic Receptors.
- PubMed Central. (n.d.). Signalling and pharmacological properties of the P2Y14 receptor.
- EUbOPEN. (2021, April). Protocol for Malachite Green.
- PubMed Central. (2021, February 11). P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation.
- PubMed Central. (n.d.). Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide.
- PubMed Central. (n.d.). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils.
- NIH. (n.d.). Important roles of P2Y receptors in the inflammation and cancer of digestive system.
- Frontiers. (2021, November 8). E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities.
- PubMed. (2024, July 3). Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement-an in-depth review.
- Merck. (n.d.). Malachite Green Phosphatase Assay.
- Interchim. (n.d.). Malachite Green Phosphatase Assay Kit.
- ScienCell Research Laboratories. (n.d.). Malachite Green Phosphate Assay.
- G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924).
- ResearchGate. (n.d.). Structures of selected NTPDase inhibitors (Iqbal et al., 2005; Müller....
- ResearchGate. (2011, November). Discovery of Novel P2Y14 Agonist and Antagonist Using Conventional and Nonconventional Methods.
- PubMed. (n.d.). Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods.
- ResearchGate. (n.d.). development of a p2y14 radioligand binding assay. (A) saturation....
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
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- 8. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Synthesis and Evaluation of 3-(Morpholine-4-sulfonyl)benzoic acid-based PROTACs for Cancer Research
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and cellular evaluation of Proteolysis-Targeting Chimeras (PROTACs) utilizing a 3-(morpholine-4-sulfonyl)benzoic acid scaffold as a Cereblon (CRBN) E3 ubiquitin ligase ligand. PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs), offering a powerful strategy for targeting previously "undruggable" oncoproteins.[1][2] This guide details the rationale behind the molecular design, provides step-by-step synthetic protocols for a model PROTAC targeting the BRD4 bromodomain, and outlines robust methodologies for validating its biological activity in cancer cell lines.
Introduction: The PROTAC Revolution in Oncology
Traditional pharmacology has largely relied on occupancy-driven inhibitors that block the function of a target protein. However, this approach faces limitations, including the need for high drug concentrations and the emergence of drug resistance.[2][3][4] Proteolysis-Targeting Chimeras (PROTACs) offer a paradigm shift to an event-driven pharmacology.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6] This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[7] Because the PROTAC molecule itself is not degraded, it can act catalytically to eliminate multiple copies of the target protein.[2][7]
The choice of E3 ligase ligand is critical for PROTAC design. Ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide are widely used to recruit the Cereblon (CRBN) E3 ligase complex.[8][] The this compound moiety represents a key structural component related to these established CRBN ligands, offering a versatile and effective anchor for building potent PROTACs.[10][11] In this guide, we will use this scaffold to synthesize a model PROTAC, AP-BRD4 , designed to degrade the BRD4 protein, a critical transcriptional regulator implicated in various cancers.[2][12][13]
Principle of the Method: Hijacking the Ubiquitin-Proteasome System
The mechanism of action for a CRBN-recruiting PROTAC is a cyclical process that co-opts the cell's natural protein degradation machinery.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to its target protein (e.g., BRD4) and the CRBN substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, forming a key ternary complex (BRD4-PROTAC-CRBN).[7]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to efficiently transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome unfolds and degrades the tagged protein into small peptides.
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and can bind to another target protein molecule, beginning the cycle anew.[7]
This catalytic mode of action allows PROTACs to be effective at very low concentrations and provides a sustained pharmacological effect.
Caption: Mechanism of Action for a this compound-based PROTAC.
Synthetic Strategy & Protocols
The synthesis of the target PROTAC, AP-BRD4 , is achieved through a convergent strategy. First, the CRBN ligand is functionalized with a linker. Separately, the warhead that binds the target protein is prepared. Finally, the two fragments are coupled to yield the final PROTAC molecule.
Caption: Convergent synthetic workflow for the AP-BRD4 PROTAC.
Protocol 1: Synthesis of Amine-Functionalized CRBN Ligand
This protocol describes the synthesis of an amine-terminated linker attached to the this compound core, which serves as the CRBN-recruiting moiety. The synthesis involves a standard amide bond formation.
Rationale: The carboxylic acid of the CRBN ligand is activated to facilitate coupling with an amine-containing linker. HATU is an efficient coupling reagent that minimizes side reactions and racemization.[14][15][16] DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.[17]
| Reagent | M.W. | Eq. | Amount |
| This compound | 271.30 | 1.0 | 271 mg (1.0 mmol) |
| tert-butyl (2-(2-aminoethoxy)ethyl)carbamate | 204.27 | 1.1 | 225 mg (1.1 mmol) |
| HATU | 380.23 | 1.2 | 456 mg (1.2 mmol) |
| DIPEA | 129.24 | 3.0 | 520 µL (3.0 mmol) |
| Anhydrous DMF | - | - | 10 mL |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (10 mL).
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes.
-
Add tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor reaction completion by LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (50 mL) and wash sequentially with water (3x20 mL), saturated aqueous NaHCO₃ (2x20 mL), and brine (1x20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.
-
Dissolve the purified intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (5 mL).
-
Stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Concentrate the solvent under reduced pressure to yield the amine-functionalized CRBN ligand-linker as a TFA salt, which can be used in the next step without further purification.
Protocol 2: Synthesis of Carboxylic Acid-Functionalized JQ1 Warhead
This protocol adapts the well-known BRD4 inhibitor, (+)-JQ1, by functionalizing it with a carboxylic acid linker, preparing it for coupling with the CRBN ligand fragment.
Rationale: A commercially available JQ1 derivative with a free carboxylic acid handle provides a straightforward starting point for PROTAC synthesis, avoiding complex multi-step modifications of the original JQ1 molecule.[12]
(Note: (+)-JQ1-carboxylic acid is commercially available from various suppliers. This protocol assumes its availability.)
Protocol 3: Final PROTAC (AP-BRD4) Synthesis via Amide Coupling
This final step couples the two previously synthesized fragments to form the complete PROTAC molecule.
Rationale: This is another standard HATU-mediated amide coupling, a robust and high-yielding reaction ideal for the final convergent step in PROTAC synthesis.[17][18]
| Reagent | Eq. |
| (+)-JQ1-carboxylic acid | 1.0 |
| Amine-functionalized CRBN Ligand-Linker (TFA salt) | 1.0 |
| HATU | 1.2 |
| DIPEA | 4.0 |
| Anhydrous DMF | - |
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and stir for 5 minutes.
-
Add a solution of the amine-functionalized CRBN ligand-linker (1.0 eq) in a small amount of DMF.
-
Add DIPEA (4.0 eq) dropwise. Note: Extra base is required to neutralize the TFA salt of the amine.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Workup the reaction as described in Protocol 1, Step 7-8.
-
Purify the final PROTAC compound, AP-BRD4 , using preparative reverse-phase HPLC.
-
Characterize the final product thoroughly by LC-MS (to confirm mass) and ¹H NMR (to confirm structure and purity).
Application Protocols: Biological Evaluation
Once synthesized and purified, the PROTAC must be evaluated for its ability to induce the degradation of its target and exert a biological effect.
Caption: Workflow for the biological evaluation of a synthesized PROTAC.
Protocol 4: Western Blot for BRD4 Degradation
This protocol is the gold standard for directly visualizing and quantifying the degradation of the target protein.[5][6][19]
Rationale: Western blotting uses specific antibodies to detect the levels of a protein of interest. By treating cells with increasing concentrations of the PROTAC, a dose-response curve for protein degradation can be generated to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).[6]
Procedure:
-
Cell Seeding: Seed a cancer cell line known to express BRD4 (e.g., MV-4-11, HeLa) in 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of AP-BRD4 in fresh culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). Treat the cells and incubate for a set time (e.g., 18-24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Scrape and collect the cell lysates. After centrifugation to pellet debris, determine the protein concentration of the supernatant using a BCA assay.[6]
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and denature at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an ECL chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity using software (e.g., ImageJ). Normalize the BRD4 band intensity to the loading control. Plot the percentage of remaining BRD4 protein against the log of the PROTAC concentration to calculate DC₅₀ and Dₘₐₓ values.
Protocol 5: Cell Viability Assay
This protocol assesses the functional consequence of BRD4 degradation, which is expected to be anti-proliferative in susceptible cancer cell lines.
Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that measures ATP levels, which correlate directly with the number of metabolically active, viable cells.[20][21][22]
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at an appropriate density and allow them to adhere overnight.[23]
-
PROTAC Treatment: Treat cells with a serial dilution of AP-BRD4 (similar concentration range as the Western blot) and incubate for an extended period (e.g., 72 hours).
-
Assay Execution:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[21]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[23]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[20][21]
-
-
Measurement:
-
Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against the log of the PROTAC concentration to determine the half-maximal growth inhibition concentration (GI₅₀).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Synthesis | ||
| Low yield in coupling reaction | Incomplete reaction; impure reagents; moisture. | Ensure anhydrous conditions; check reagent quality; increase reaction time or use a different coupling agent (e.g., EDC/HOBt).[14] |
| Multiple products in final purification | Side reactions; incomplete deprotection. | Optimize reaction conditions (temperature, time); ensure deprotection step goes to completion before final coupling. |
| Biological Assays | ||
| No degradation observed in Western Blot | PROTAC is inactive; poor cell permeability; wrong cell line. | Confirm compound identity and purity; test in a different cell line; verify target expression; check for proteasome-dependent degradation by co-treating with a proteasome inhibitor like MG132.[19] |
| High variability in viability assay | Uneven cell seeding; edge effects in the plate. | Ensure a single-cell suspension before seeding; avoid using the outer wells of the 96-well plate.[24] |
| No effect on cell viability despite good degradation | Target is not essential for survival in that cell line; redundant pathways. | Test in a cell line known to be dependent on the target protein; perform downstream pathway analysis. |
References
- Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central. [Link]
- What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]
- Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron P
- Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]
- Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons. PMC - PubMed Central. [Link]
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science (RSC Publishing). [Link]
- Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
- Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. Frontiers. [Link]
- PROTACs In Cancer Therapy. Kuick Research. [Link]
- PROTAC-Induced Proteolytic Targeting. PMC - NIH. [Link]
- The JQ1-based PROTACs synthesized by Phe-BF3 can induce BRD4...
- Amide Synthesis. Fisher Scientific. [Link]
- Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilit
- Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]
- 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC.
- 3-aminophthalic acid: A new cereblon ligand for targeted protein degrad
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. pubs.acs.org. [Link]
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. iomcworld.com. [Link]
- Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. MDPI. [Link]
- The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. [Link]
- Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of...
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- 22. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 23. promega.com [promega.com]
- 24. scribd.com [scribd.com]
The Versatile Scaffold: Application Notes for 3-(Morpholine-4-sulfonyl)benzoic Acid in Medicinal Chemistry
Introduction: In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the efficient development of novel therapeutics. 3-(Morpholine-4-sulfonyl)benzoic acid emerges as a noteworthy starting point for medicinal chemists. Its unique tripartite structure, combining the favorable pharmacokinetic attributes of a morpholine ring, the versatile chemistry of a benzoic acid moiety, and the established bioactivity of a sulfonamide linker, presents a rich foundation for the synthesis of diverse compound libraries with potential applications across multiple therapeutic areas. This guide provides an in-depth exploration of the utility of this scaffold, complete with detailed synthetic protocols and biological evaluation methods, to empower researchers in their quest for next-generation medicines.
Part 1: The Strategic Advantage of the this compound Scaffold
The inherent chemical functionalities of this compound offer a strategic advantage in drug design. The morpholine ring is a well-established pharmacophore known to enhance aqueous solubility and metabolic stability, and to improve the overall pharmacokinetic profile of drug candidates.[1] The benzoic acid provides a readily modifiable handle for the introduction of various functional groups through amide bond formation, esterification, or bioisosteric replacement, allowing for the fine-tuning of a molecule's interaction with its biological target. The sulfonamide linker, a common feature in many approved drugs, contributes to the structural rigidity and can participate in key hydrogen bonding interactions within a protein's active site.
Part 2: Therapeutic Applications and Lead Generation
The this compound scaffold has been explored, primarily through its derivatives, in a range of therapeutic contexts. Below, we delve into its application in the development of kinase inhibitors and anti-inflammatory agents, complete with illustrative structure-activity relationships and mechanistic insights.
A Scaffold for Kinase Inhibitors
Protein kinases play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer. The this compound backbone can be elaborated to generate potent and selective kinase inhibitors. For instance, derivatization of the carboxylic acid to form substituted amides can lead to compounds that occupy the ATP-binding site of various kinases.
Illustrative Example: Targeting Transforming Growth Factor-β Activated Kinase (TAK1)
Recent studies have highlighted the potential of morpholine-containing compounds as inhibitors of TAK1, a key kinase in inflammatory signaling pathways.[2] While a direct derivative of this compound has not been explicitly reported as a potent TAK1 inhibitor, the structural motifs present in known inhibitors suggest its utility. The morpholine can establish crucial interactions in the solvent-exposed region of the kinase, while the benzamide portion can be designed to interact with the hinge region of the ATP-binding pocket.
A Foundation for Novel Anti-Inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. The this compound scaffold can be leveraged to develop novel anti-inflammatory drugs. The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and its derivatization can lead to compounds with improved efficacy and reduced side effects.[3]
Illustrative Example: Targeting the P2Y14 Receptor
The P2Y14 receptor is implicated in inflammatory processes, and its antagonists are being explored as potential therapeutics for conditions like acute lung injury.[4] A recent study described a series of 3-sulfonamido benzoic acid derivatives as potent P2Y14R antagonists. While not direct derivatives, this work underscores the potential of the this compound scaffold in this therapeutic area. The morpholine group can enhance the drug-like properties of the molecule, while the substituted benzamide can be optimized for high-affinity binding to the receptor.
Part 3: Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of derivatives of this compound.
Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of N-benzyl-3-(morpholine-4-sulfonyl)benzamide, a representative amide derivative.
Materials:
-
This compound
-
Benzylamine
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add PyBOP (1.2 eq) to the solution and stir for another 10 minutes.
-
Add benzylamine (1.1 eq) and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-(morpholine-4-sulfonyl)benzamide.
Rationale: This protocol employs a standard peptide coupling reaction using PyBOP as the coupling agent. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt of PyBOP and the carboxylic acid. DMF is a suitable polar aprotic solvent for this reaction. The workup procedure is designed to remove unreacted starting materials and byproducts.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a commercially available ADP-Glo™ Kinase Assay (Promega).[2]
Materials:
-
Target kinase
-
Substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase-Glo® Reagent
-
Test compounds dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound solution to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate peptide solution to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase-Glo® Reagent to convert the generated ADP to ATP, and then measure the luminescence, which is proportional to the amount of ADP formed.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibitors will decrease the amount of ADP produced, resulting in a lower luminescent signal.
Part 4: Data Presentation and Interpretation
The biological activity of synthesized compounds should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Illustrative Biological Data for 3-(Morpholine-4-sulfonyl)benzamide Derivatives
| Compound ID | R Group (on amide) | Target Kinase IC₅₀ (nM) | P2Y14R Antagonism IC₅₀ (nM) |
| 1 | Benzyl | 500 | >10,000 |
| 2 | 4-Fluorobenzyl | 250 | 5,000 |
| 3 | 3,4-Dichlorobenzyl | 100 | 1,000 |
Interpretation: The data in Table 1 would suggest that electron-withdrawing groups on the benzyl ring enhance kinase inhibitory activity. This information can guide the design of the next generation of compounds with improved potency.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for lead generation in diverse therapeutic areas, including oncology and inflammation. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1370.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(11), 3363.
- Structural formulas of selected benzoic acid derivatives. ResearchGate.
- Structure activity relationship of the synthesized compounds. ResearchGate.
- This compound | C11H13NO5S | CID 257476. PubChem.
- Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1194-1202.
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 11(10), 1835-1845.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1588.
- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588.
- Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed.
- Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 26(23), 7249.
- Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience, 85(1), e49.
- 4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]benzamide. PubChem.
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 20(10), 19346-19370.
- Discovery of 6-substituted morpholine and piperazine imidazo[1,2-b]pyridazines as potent TAK1 inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry, 14(12), 2415-2423.
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
- Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules, 27(14), 4498.
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Application Notes and Protocols: 3-(Morpholine-4-sulfonyl)benzoic Acid as a Putative Modulator of Purinergic Signaling
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-(Morpholine-4-sulfonyl)benzoic acid in chemical biology. While direct biological targets of this specific compound are not yet extensively documented in peer-reviewed literature, its structural motifs—a sulfonamidobenzoic acid core and a morpholine moiety—are present in compounds with well-defined biological activities. Notably, derivatives of 3-sulfonamido benzoic acid have been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses.[1] This guide, therefore, presents this compound as a putative tool for investigating purinergic signaling, with a focus on the P2Y14 receptor. We provide the scientific rationale, key compound characteristics, and detailed, field-proven protocols for researchers to screen and characterize its activity.
Introduction and Scientific Rationale
This compound is a small molecule featuring a central benzoic acid ring, a sulfonamide linker, and a terminal morpholine group.[2][3][4][5] The sulfonamide group is a key pharmacophore in a multitude of therapeutic agents, and its incorporation into small molecules can modulate physicochemical properties and enhance binding to biological targets.[6][7][8] The morpholine ring is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties and confer a range of biological activities, including anti-inflammatory and anticancer effects.[9][10][11]
The most compelling rationale for investigating this compound in chemical biology stems from the discovery of 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor.[1] The P2Y14 receptor is activated by UDP-sugars and plays a role in various inflammatory diseases, making it an attractive therapeutic target.[12][13] Given the structural similarity, it is hypothesized that this compound may also exhibit antagonist activity at the P2Y14 receptor.
Hypothesized Mechanism of Action:
Based on the known pharmacology of related compounds, this compound is proposed to act as a competitive antagonist at the P2Y14 receptor. This would involve the compound binding to the receptor's ligand-binding pocket, thereby preventing the binding of endogenous agonists like UDP-glucose and inhibiting downstream signaling pathways, such as the Gαi-mediated inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels.
Compound Characteristics
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅S | [2][3][4][5] |
| Molecular Weight | 271.29 g/mol | [2][3][4][5] |
| CAS Number | 299181-75-2 | [2][3][4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and aqueous base | Inferred |
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway of the P2Y14 receptor and a general workflow for evaluating the antagonist activity of this compound.
Caption: Hypothesized P2Y14 receptor signaling pathway.
Caption: Experimental workflow for antagonist characterization.
Experimental Protocols
The following protocols are designed to test the hypothesis that this compound acts as an antagonist of the P2Y14 receptor.
Protocol 1: In Vitro Calcium Mobilization Assay
This assay is a primary screen to detect functional antagonism of the P2Y14 receptor, which can couple to Gαq/11 in some engineered cell systems to elicit a calcium response.
Materials:
-
HEK293 cells stably expressing the human P2Y14 receptor and a promiscuous G-protein (e.g., Gα16).
-
This compound (test compound).
-
UDP-glucose (agonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
384-well black, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the P2Y14-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in assay buffer to create a range of concentrations for testing. Also, prepare a solution of the agonist, UDP-glucose, at a concentration that elicits a submaximal response (EC₈₀).
-
Assay Protocol: a. Place the dye-loaded cell plate into the FLIPR instrument. b. Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes). c. Initiate the fluorescence reading and add the EC₈₀ concentration of UDP-glucose to all wells. d. Continue to monitor the fluorescence signal for a set period (e.g., 2-3 minutes).
-
Data Analysis: a. Measure the peak fluorescence response after agonist addition. b. Normalize the data to a positive control (agonist alone) and a negative control (buffer alone). c. Plot the normalized response against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Radioligand Binding Assay
This secondary assay will determine if the test compound directly competes with a known ligand for binding to the P2Y14 receptor.
Materials:
-
Membranes prepared from cells overexpressing the human P2Y14 receptor.
-
[³H]-UDP-glucose (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled UDP-glucose).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the P2Y14-expressing cell membranes, a fixed concentration of [³H]-UDP-glucose, and varying concentrations of the test compound in binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding from all measurements. b. Plot the percentage of specific binding against the log of the test compound concentration. c. Fit the data to a one-site competition binding model to determine the Ki value.
Troubleshooting and Interpretation of Results
-
High background in the calcium assay: This may be due to unhealthy cells or dye leakage. Ensure proper cell culture and handling techniques.
-
No inhibition observed: The compound may not be an antagonist at the P2Y14 receptor, or the concentrations tested may be too low. Consider testing a wider concentration range.
-
Inhibition in the functional assay but not in the binding assay: This could suggest an allosteric or non-competitive mechanism of inhibition.
-
Potent inhibition: If this compound shows significant inhibitory activity, further studies to assess its selectivity against other P2Y receptor subtypes and its in vivo efficacy in models of inflammation would be warranted.
Conclusion
This compound represents a valuable, yet underexplored, chemical tool. Based on strong structure-activity relationships from published research on related compounds, there is a compelling scientific basis to investigate its potential as a modulator of the P2Y14 receptor. The protocols provided herein offer a robust framework for researchers to initiate these studies and potentially uncover a novel probe for investigating purinergic signaling in health and disease.
References
- Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. (2022). Molecules. [Link]
- Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Journal of Pharmaceutical Sciences, 57(9), 1455–1478. [Link]
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).
- Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Semantic Scholar. [Link]
- This compound. (n.d.). PubChem. [Link]
- Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube. [Link]
- 8-BuS-ATP derivatives as specific NTPDase1 inhibitors. (n.d.). PubMed Central. [Link]
- Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. (2016). PubMed. [Link]
- Discovery of novel P2Y14 agonist and antagonist using conventional and nonconventional methods. (2011). PubMed. [Link]
- Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. (2016). PubMed Central. [Link]
- Novel inhibitors of nucleoside triphosphate diphosphohydrolases: chemical synthesis and biochemical and pharmacological characteriz
- Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. (2018). PubMed. [Link]
- Recent Progress on the Discovery of P2Y14 Receptor Antagonists. (2019). PubMed. [Link]
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). PubMed. [Link]
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PubMed Central. [Link]
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022).
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- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). PubMed. [Link]
- Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. (2024). PubMed. [Link]
- Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. (2022). MDPI. [Link]
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Application Notes and Protocols for Designing PROTAC Linkers with 3-(Morpholine-4-sulfonyl)benzoic acid
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The rational design of the linker component, which connects the protein of interest (POI) warhead and the E3 ligase ligand, is critical for the efficacy of these heterobifunctional molecules.[] The linker's composition, length, and rigidity dictate the physicochemical properties and the ability of the PROTAC to facilitate a productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and synthesis of PROTACs incorporating 3-(Morpholine-4-sulfonyl)benzoic acid as a novel linker component. This moiety offers a unique combination of rigidity from the phenyl ring and hydrophilicity from the morpholine and sulfonyl groups, potentially improving solubility and pharmacokinetic properties.[6] We present a theoretical framework for its incorporation, detailed synthetic protocols, and comprehensive methods for the characterization and validation of the resulting PROTACs.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome.[2][4] This event-driven pharmacology allows for catalytic activity, where a single PROTAC molecule can induce the degradation of multiple target proteins.[1] The linker is not merely a spacer but an active modulator of PROTAC function. Its properties influence:
-
Ternary Complex Formation and Stability: The linker must possess the appropriate length and flexibility to orient the POI and E3 ligase optimally for ubiquitin transfer.[4][5]
-
Physicochemical Properties: The linker significantly impacts the solubility, permeability, and metabolic stability of the final PROTAC molecule.[7][8]
-
Selectivity: Subtle changes in linker composition can alter the degradation selectivity of a PROTAC, even when using a promiscuous warhead.[4]
Traditional linkers are often composed of flexible polyethylene glycol (PEG) or alkyl chains.[4][5] However, there is a growing interest in developing more rigid and functionalized linkers to enhance PROTAC performance.[4]
Rationale for Employing this compound
The selection of this compound as a linker component is predicated on its unique structural features that address common challenges in PROTAC development:
-
Improved Solubility: The morpholine and sulfonyl groups are polar moieties that can enhance the aqueous solubility of the PROTAC, a frequent hurdle for these high molecular weight compounds.[6]
-
Conformational Rigidity: The centrally located phenyl ring provides a degree of rigidity to the linker.[5][9] This can reduce the entropic penalty associated with ternary complex formation by pre-organizing the binding ligands, potentially leading to enhanced potency.[]
-
Synthetic Tractability: The presence of a carboxylic acid provides a convenient handle for standard amide bond formation, a robust and widely used reaction in PROTAC synthesis.[1][11]
-
Metabolic Stability: The sulfonamide and aromatic moieties are generally more resistant to metabolic degradation compared to simple alkyl or ether-based linkers.[9]
Synthesis of a PROTAC Incorporating the Novel Linker
This section outlines a theoretical, yet robust, synthetic workflow for constructing a PROTAC using this compound. The strategy relies on a convergent approach utilizing standard amide coupling reactions.[1][11]
Overall Synthetic Scheme
The proposed synthesis involves the sequential coupling of the linker to an amine-functionalized E3 ligase ligand, followed by coupling to an amine-functionalized POI warhead.
Detailed Protocol: Amide Coupling using EDC/NHS
This protocol describes the activation of the carboxylic acid on the linker with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then reacts with an amine on the binding ligand.[12][13]
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Amine-functionalized POI warhead
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reverse-phase preparative HPLC system
-
LC-MS system
Step-by-Step Procedure:
-
Activation of the Linker:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to form the active NHS ester. The progress can be monitored by LC-MS.
-
-
Coupling to the E3 Ligase Ligand:
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the E3 ligase ligand solution.
-
Slowly add the activated linker solution from Step 1 to the E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
-
Work-up and Purification of the Intermediate:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3 ligand-linker intermediate.
-
-
Final Coupling to the POI Warhead:
-
Repeat the amide coupling procedure (Steps 1-3) using the purified E3 ligand-linker intermediate (which now has a free carboxylic acid from the initial linker) and the amine-functionalized POI warhead.
-
-
Final Purification and Characterization:
-
Purify the final crude PROTAC using reverse-phase preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
-
Characterization and Validation of the Synthesized PROTAC
A comprehensive suite of assays is required to characterize the synthesized PROTAC and validate its biological activity.
Physicochemical and Biophysical Characterization
| Parameter | Method | Purpose |
| Purity & Identity | LC-MS, HRMS, NMR | To confirm the chemical structure and purity of the final PROTAC compound.[15][16][17] |
| Solubility | Kinetic/Thermodynamic Solubility Assays | To determine the solubility in aqueous buffers, which is critical for biological assays and potential in vivo applications.[7] |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | To assess the passive membrane permeability of the PROTAC.[8][18] |
| Binary Binding Affinity | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | To measure the binding affinity of the PROTAC to the isolated POI and E3 ligase.[19][20][21] |
| Ternary Complex Formation | SPR, ITC, TR-FRET | To confirm the formation of the POI-PROTAC-E3 ligase ternary complex and determine its stability and cooperativity.[19][22][23] |
Protocol: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure to assess ternary complex formation and stability.[19][20][22]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex) with an affinity tag (e.g., Biotin)
-
Recombinant purified POI
-
Synthesized PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target response unit (RU) level.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of concentrations of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface.
-
An increase in binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
Fit the data to determine the apparent KD for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC to E3) / (Ternary KD of PROTAC to E3 in the presence of POI). An α > 1 indicates positive cooperativity, which is often correlated with efficient degradation.[22]
-
Cellular Characterization
| Parameter | Method | Purpose |
| Target Protein Degradation | Western Blot, In-Cell Western, NanoBRET™ | To quantify the reduction in the levels of the target protein in cells upon PROTAC treatment.[2][24][25] |
| Degradation Kinetics | Time-course Western Blot | To determine the rate of protein degradation (DC₅₀ and Dₘₐₓ). |
| Selectivity | Proteomics (e.g., TMT-MS) | To assess the degradation selectivity of the PROTAC across the entire proteome. |
Protocol: Western Blot for Target Protein Degradation
This is a standard method to visualize and semi-quantify protein degradation.[2][24][26][27]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[24]
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Denature samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation).[24]
-
Conclusion
The strategic design of linkers is paramount in the development of potent and selective PROTACs. This compound represents a promising, yet underexplored, scaffold for linker design, offering potential advantages in solubility and conformational rigidity. The protocols and methodologies outlined in this application note provide a comprehensive framework for the synthesis, characterization, and validation of PROTACs incorporating this novel linker. By systematically applying these techniques, researchers can accelerate the development of next-generation protein degraders with improved drug-like properties.
References
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
- Cytiva. (2024).
- Bai, L., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. European Journal of Medicinal Chemistry, 279, 116893. [Link]
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]
- Tang, W., et al. (2024). On-demand modular assembly for expedited PROTAC development. Expert Opinion on Drug Discovery, 1-10. [Link]
- Morressier. (2023).
- Bioanalysis Zone. (n.d.).
- JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]
- Charnwood Discovery. (n.d.).
- Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC)
- SCIEX. (n.d.). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. [Link]
- Bricelj, A., et al. (2021). Synthesis of 5-aminothalidomide 42 and linker attachment through amide bond formation.
- Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368. [Link]
- Hardick, O. (n.d.). Coupling Protocols. University College London. [Link]
- Scott, J. S., et al. (2021). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. ACS Medicinal Chemistry Letters, 12(10), 1633-1640. [Link]
- Kim, H. Y., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Pharmaceuticals, 15(3), 368. [Link]
- Li, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Bioscience Reports, 43(6), BSR20230623. [Link]
- Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911-926. [Link]
- ResearchGate. (n.d.). PROTAC permeability, stability, and cellular activity. [Link]
- ResearchGate. (n.d.).
- Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
- Wang, C., et al. (2021). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer.
- Cernijenko, A., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]
- PubChem. (n.d.). This compound. [Link]
- Atilaw, Y., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(24), 15956-15969. [Link]
- University of Oxford Department of Chemistry. (n.d.).
- PubMed. (n.d.). Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. [Link]
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
- PubMed. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. [Link]
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Application Notes and Protocols: A Framework for Developing Kinase Protein Degraders Using Novel E3 Ligase Ligands such as 3-(Morpholine-4-sulfonyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1][2] At the heart of the most prominent TPD technology, Proteolysis-Targeting Chimeras (PROTACs), is the chemically-induced proximity between a target protein and an E3 ubiquitin ligase, leading to the target's destruction via the ubiquitin-proteasome system.[3][4][5] While ligands for the VHL and CRBN E3 ligases have been the workhorses of the field, the human genome encodes over 600 E3 ligases, representing a vast, untapped resource for expanding the scope and selectivity of TPD.[5][6] This guide provides a comprehensive framework for the evaluation and validation of novel chemical matter as potential E3 ligase recruiters, using 3-(Morpholine-4-sulfonyl)benzoic acid as a representative, hypothetical candidate. The sulfonamide moiety present in this molecule is of particular interest, as related chemical structures have been shown to recruit the DCAF15 E3 ligase, highlighting a potential starting point for new degrader development.[7] We will detail a logical, self-validating workflow, from initial biochemical characterization and PROTAC synthesis to cellular and in vivo validation, providing researchers with the foundational protocols to explore new frontiers in targeted protein degradation.
Part 1: Foundational Concepts in Targeted Protein Degradation
The PROTAC Mechanism: A Catalytic Cycle of Degradation
PROTACs are heterobifunctional molecules composed of three key components: a warhead that binds the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects them.[8] Unlike traditional inhibitors that require sustained occupancy for efficacy, PROTACs act catalytically. A single PROTAC molecule can induce the degradation of multiple POI molecules by orchestrating the formation of a transient, yet productive, ternary complex (POI-PROTAC-E3 ligase).[9] This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to surface-accessible lysine residues on the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle.[1][5]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Central Role of E3 Ubiquitin Ligases
The choice of E3 ligase is a critical determinant of a PROTAC's success, influencing its degradation efficiency, tissue specificity, and potential for off-target effects. To date, development has been dominated by recruiters for Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][8] This reliance on a limited set of E3 ligases creates a bottleneck, restricting the scope of degradable proteins and potential therapeutic applications.[8] Discovering ligands for new E3 ligases is therefore a paramount goal in the field.
Kinases as High-Value Targets for TPD
Protein kinases are a major class of drug targets, particularly in oncology.[10] While kinase inhibitors have revolutionized cancer treatment, they are often hampered by drug resistance and off-target toxicities. Kinase PROTACs offer several advantages, including the ability to eliminate the target protein entirely (removing both its catalytic and scaffolding functions), enhanced selectivity for specific isoforms, and the potential to overcome resistance mechanisms driven by protein overexpression.[11][12][13]
The Hypothesis: Evaluating this compound
We propose a workflow to investigate this compound as a novel E3 ligase ligand. This is based on the principle that sulfonamide-containing compounds have been shown to recruit the DCAF15 E3 ligase to degrade the splicing factor RBM39.[7] While this does not guarantee our candidate will bind DCAF15 or any other E3 ligase, the chemical precedent provides a logical starting point for a discovery campaign.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 299181-75-2 | [14][15] |
| Molecular Formula | C₁₁H₁₃NO₅S | [14][15] |
| Molecular Weight | 271.29 g/mol | [14][15] |
| IUPAC Name | 3-morpholin-4-ylsulfonylbenzoic acid | [14] |
| logP | 1.20 | [16] |
| Hydrogen Bond Donors | 1 | [16] |
| Hydrogen Bond Acceptors | 9 | [16] |
Part 2: Protocol - Synthesis and PROTAC Conjugation
The first practical step is to synthesize a PROTAC molecule. This requires modifying the candidate E3 ligase ligand to include a linker attachment point and then conjugating it to a warhead that binds the target kinase.
Protocol: Synthesis of a Functionalized Ligand for Conjugation
Causality: The carboxylic acid on this compound is a convenient, albeit common, attachment point. However, to optimize linker vectors, it is often necessary to install a functional group, such as an amine or alkyne, at a position that is predicted to not interfere with E3 ligase binding. The following is a representative protocol for creating an amino-functionalized analog, which can then be readily used for amide bond coupling.
Methodology:
-
Starting Material: 3-amino-5-(morpholinosulfonyl)benzoic acid.
-
Protection: Protect the benzoic acid as a methyl ester using SOCl₂ in methanol.
-
Boc Protection: Protect the aniline nitrogen with Di-tert-butyl dicarbonate (Boc₂O).
-
Reduction: Reduce the methyl ester to a primary alcohol using LiAlH₄.
-
Mesylation: Convert the alcohol to a mesylate using methanesulfonyl chloride and a non-nucleophilic base (e.g., DIPEA).
-
Azide Displacement: Displace the mesylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF.
-
Staudinger Reduction: Reduce the azide to a primary amine using triphenylphosphine (PPh₃) followed by water.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA).
-
Purification: Purify the final product, 4-(aminomethyl)-3-(morpholinosulfonyl)aniline, by reverse-phase HPLC.
Protocol: Conjugation to a Kinase Ligand (Dasatinib)
Causality: We select Dasatinib as the kinase-targeting warhead due to its broad-spectrum activity, providing a higher probability of identifying a kinase that can be degraded by the novel PROTAC. We will use a standard PEG linker containing a carboxylic acid for amide bond formation with our functionalized ligand.
Methodology:
-
Activation: Dissolve the linker (e.g., 4-((carboxy)methoxy)butanoic acid) in DMF. Add a peptide coupling agent like HATU and a base such as DIPEA. Stir for 15 minutes to form the activated ester.
-
First Coupling: Add the functionalized E3 ligand from step 2.1 to the activated linker solution. Stir at room temperature for 4-6 hours. Monitor reaction completion by LC-MS.
-
Purification: Purify the linker-ligand conjugate by preparatory HPLC.
-
Second Activation: Activate the remaining carboxylic acid on the purified linker-ligand conjugate using HATU/DIPEA in DMF.
-
Final Coupling: Add the kinase warhead (e.g., a derivative of Dasatinib with a free amine) to the solution. Stir overnight at room temperature.
-
Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC and confirm its identity and purity (>95%) by LC-MS and ¹H NMR.
Part 3: Protocol - In Vitro Biochemical Evaluation
Before proceeding to cellular assays, it is crucial to confirm that the components of the PROTAC can engage their respective targets and form the key ternary complex in a purified, cell-free system.
Protocol: Binary Engagement via Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity (K_D) of the novel ligand for a panel of purified E3 ligases (e.g., DCAF15, VHL, CRBN) and the PROTAC for its target kinase.
Methodology:
-
Chip Preparation: Immobilize the purified recombinant E3 ligase or kinase protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a serial dilution series of the novel ligand or the full PROTAC in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the analyte dilutions over the protein-immobilized surface and a reference flow cell.
-
Data Acquisition: Measure the change in response units (RU) over time for each concentration.
-
Kinetic Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
Protocol: Ternary Complex Formation via TR-FRET
Objective: To confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Reagents: Use a purified, tagged kinase POI (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged). Utilize fluorophore-conjugated anti-tag antibodies (e.g., Anti-His-Terbium (donor) and Anti-GST-d2 (acceptor)).
-
Assay Setup: In a 384-well plate, add a fixed concentration of the POI and E3 ligase, along with the detection antibodies.
-
PROTAC Titration: Add a serial dilution of the PROTAC molecule. Include controls with no PROTAC and a non-binding PROTAC analog if available.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve (the "hook effect") is characteristic of ternary complex formation and indicates positive cooperativity.
Table 2: Representative Data Summary for Biochemical Assays
| Compound | Target | Assay | Result (K_D / EC₅₀) |
| Ligand | DCAF15 | SPR | 1.2 µM |
| Ligand | VHL | SPR | > 50 µM |
| Ligand | CRBN | SPR | > 50 µM |
| PROTAC-1 | Kinase X | SPR | 50 nM |
| PROTAC-1 | Ternary Complex | TR-FRET | 250 nM |
Part 4: Protocol - In Vitro Cellular Characterization
Cellular assays are required to determine if the biochemical activity of the PROTAC translates into effective and selective protein degradation in a physiological context.
Caption: A logical workflow for the cellular characterization of a novel PROTAC.
Protocol: Target Protein Degradation (Simple Western)
Objective: To measure the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of the target kinase induced by the PROTAC. The Simple Western platform is chosen for its high throughput and quantitative reproducibility compared to traditional Western blotting.
Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line known to express the target kinase) in a 24-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the media, wash cells with PBS, and lyse them directly in the well with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Simple Western Analysis: Normalize lysate concentrations and load onto a Simple Western microplate. Run the assay according to the manufacturer's protocol, using a validated primary antibody for the target kinase and a loading control (e.g., GAPDH or Vinculin).
-
Data Analysis: The instrument software will automatically calculate the peak area for each protein. Normalize the target protein signal to the loading control. Plot the normalized signal against the PROTAC concentration and fit to a four-parameter logistic curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation level).
Protocol: Target Engagement (Cellular Thermal Shift Assay - CETSA®)
Objective: To confirm that the PROTAC engages the target kinase inside intact cells, which is a prerequisite for degradation.[17]
Methodology:
-
Cell Treatment: Treat cultured cells with the PROTAC at a concentration known to induce degradation (e.g., 10x DC₅₀) and a vehicle control.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Pellet the precipitated, denatured proteins by high-speed centrifugation.
-
Analysis: Collect the supernatant containing the soluble, stable protein fraction and analyze the amount of remaining target kinase by Simple Western or ELISA.
-
Data Interpretation: Successful target engagement by the PROTAC will stabilize the protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle control.
Protocol: Global Proteomics for Selectivity Profiling
Objective: To identify any unintended "off-target" proteins that are degraded by the PROTAC in an unbiased, proteome-wide manner.[18]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a high concentration (e.g., 1 µM) and a vehicle control for 24 hours.
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across all conditions. Proteins that show a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples are considered potential off-targets and must be validated by an orthogonal method like Western Blot.
Table 3: Representative Data Summary for Cellular Assays
| Assay | Target Kinase | PROTAC-1 Result | Interpretation |
| Degradation | Kinase X | DC₅₀ = 85 nM, Dₘₐₓ = 92% | Potent and efficacious degradation. |
| Target Engagement | Kinase X | ΔTₘ = +4.5 °C | Confirms PROTAC binds the target in cells. |
| Selectivity | Proteome-wide | Kinase Y degraded (25%) | Identifies a potential off-target for follow-up. |
| Viability | Cell Line A | GI₅₀ = 110 nM | Anti-proliferative effect correlates with degradation. |
Part 5: Protocol - Preliminary In Vivo Evaluation
The final stage of preclinical evaluation is to determine if the PROTAC is effective in a living organism, which requires assessing its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Protocol: Murine Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
Objective: To measure the exposure of the PROTAC in plasma over time and to confirm that it can reach a tumor and degrade the target kinase in vivo.[][20]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous xenograft tumors derived from a human cancer cell line expressing the target kinase.
-
Dosing: Administer a single dose of the PROTAC to a cohort of mice via a relevant route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
PK Sampling: At various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals. Process the blood to plasma and quantify the PROTAC concentration using LC-MS/MS.
-
PD/Efficacy Time Course: At later time points (e.g., 24, 48, 72, 96 hours), euthanize cohorts of animals.
-
Tissue Collection: Collect plasma for final PK analysis and excise the tumors. A portion of each tumor should be snap-frozen for PD analysis, and the remainder can be fixed for immunohistochemistry (IHC).
-
PD Analysis: Homogenize the frozen tumor tissue and measure the level of the target kinase protein (normalized to a loading control) using Simple Western.
-
Data Analysis:
-
PK: Plot plasma concentration versus time to determine key parameters like Cₘₐₓ, Tₘₐₓ, and Area Under the Curve (AUC).
-
PD: Compare the level of the target kinase in tumors from PROTAC-treated animals to those from vehicle-treated animals to determine the extent and duration of in vivo target degradation.
-
Part 6: Conclusion and Future Directions
This document outlines a rigorous, multi-step framework for the discovery and validation of kinase degraders built upon novel E3 ligase ligands like this compound. By systematically progressing from biochemical verification to cellular characterization and in vivo testing, researchers can build a comprehensive data package to support the development of new TPD therapeutics. A successful outcome from this workflow would validate this compound, or a related analog, as a new recruiter for a specific E3 ligase. Subsequent steps would involve extensive medicinal chemistry to optimize the ligand's affinity, selectivity, and drug-like properties, as well as exploring different linkers and kinase warheads to expand its application to a wide range of disease-relevant targets.
References
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- Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
- George, T., et al. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
- Kolar, M., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- Testa, A., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
- Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]
- Ichikawa, S., et al. (2023).
- Creative Biolabs. Protein Degrader In Vitro Evaluation Services.
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- Pelago Bioscience. (2024). CETSA® Validates Protein Degrader Efficacy in Live Cells. Pelago Bioscience Website. [Link]
- Fischer, E. S., et al. (2018). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon.
- Yu, B., et al. (2022). Small-molecule degraders of cyclin-dependent kinase protein: a review. Future Medicinal Chemistry. [Link]
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- University of Wisconsin–Madison. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison Libraries. [Link]
- He, Y., et al. (2019). Degrading proteins in animals: “PROTAC”tion goes in vivo. Signal Transduction and Targeted Therapy. [Link]
- Creative Biolabs. (2022). Review of Protein Degrader Targeted Degradation of Protein Kinases.
- Reaction Biology. Protein Degradation Assays - PROTAC Screening. Reaction Biology Website. [Link]
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- Twarda-Clapa, A., et al. (2018). Induced degradation of protein kinases by bifunctional small molecules: a next-generation strategy. Expert Opinion on Drug Discovery. [Link]
- Hanzl, A., & Winter, G. E. (2020). Targeted Protein Degradation: Clinical Advances in the Field of Oncology. MDPI. [Link]
- Li, D., et al. (2022).
- CeMM. (2025).
- Lv, D., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy. [Link]
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- Chemsrc. (2025). 4-methoxy-3-(morpholine-4-sulfonyl)-benzoic acid. Chemsrc Website. [Link]
- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
- International Journal of Molecular Sciences. (2025).
- Arhiv za farmaciju. (2025).
- Signal Transduction and Targeted Therapy. (2022).
- European Journal of Medicinal Chemistry. (2020).
- Acta Pharmaceutica Sinica B. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. PMC. [Link]
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Troubleshooting & Optimization
Enhancing the Solubility of 3-(Morpholine-4-sulfonyl)benzoic acid in Organic Solvents
<Technical Support Center >
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-(Morpholine-4-sulfonyl)benzoic acid. This document provides a structured, in-depth approach to systematically troubleshoot and improve the solubility of this compound in various organic solvent systems.
Understanding the Molecule: A Structural Approach to Solubility
Before diving into troubleshooting, it's crucial to understand the structure of this compound. Its solubility behavior is a direct consequence of its distinct chemical moieties:
-
Benzoic Acid Group: This provides an acidic proton (pKa is typically ~4-5), making its charge state—and thus solubility—highly dependent on pH.
-
Aromatic Ring: The benzene core is nonpolar and hydrophobic.
-
Morpholine and Sulfonyl Groups: Both are polar, capable of hydrogen bonding, and contribute to the molecule's overall polarity.
This combination of polar and nonpolar groups gives the molecule a complex solubility profile, often leading to poor solubility in purely nonpolar solvents and moderate solubility in polar solvents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during initial experiments.
Q1: I'm observing very low solubility in common solvents like dichloromethane (DCM) and toluene. Why?
This is expected. The principle of "like dissolves like" is at play.[1][2] this compound possesses significant polarity from its morpholine, sulfonyl, and carboxylic acid groups. Solvents like DCM and toluene are nonpolar or weakly polar and cannot effectively solvate these polar functionalities, leading to poor solubility. Generally, the solubility of benzoic acid and its derivatives is highest in polar solvents like ethanol and methanol, and lowest in nonpolar solvents like toluene.[3][4]
Q2: Can I simply heat the mixture to dissolve more of the compound?
Heating generally increases the solubility of solid organic compounds in organic solvents.[2][3][5] The added thermal energy helps overcome the crystal lattice energy of the solid, allowing more of it to dissolve.[2][6] However, this can lead to a supersaturated solution, where the compound may precipitate out upon cooling.[5] While useful, heating should be considered a temporary measure unless the solution is to be used hot. For many organic solids, solubility can vary exponentially with temperature.[7]
Q3: My compound dissolves initially but then crashes out of solution. What's happening?
This phenomenon, known as precipitation or crystallization, typically occurs for two reasons:
-
Supersaturation: You may have created a supersaturated solution, likely by heating, that is not stable at a lower temperature.[5]
-
Change in Solvent Composition: If you are performing a reaction or adding another reagent dissolved in a different solvent (an "anti-solvent"), you may be lowering the overall solvating power of the system, causing the compound to exceed its solubility limit and precipitate.
To induce crystallization from a stubborn supersaturated solution, you can try scratching the inside of the glassware with a glass rod or adding a small seed crystal of the pure compound.[1]
Q4: Is forming a salt of my benzoic acid derivative a good strategy to improve its solubility in organic solvents?
Yes, salt formation is a powerful and widely used technique to enhance the solubility of acidic or basic compounds.[1][8][9][10][11] By reacting the acidic benzoic acid group with a base, you form a salt. This salt is an ionic species and is often significantly more polar than the neutral parent molecule, leading to much higher solubility in polar organic solvents like DMSO, DMF, or alcohols.[1][12]
Part 2: Troubleshooting Guide: A Mechanistic Approach
This section provides a problem-oriented guide with detailed solutions and the scientific rationale behind them.
Problem 1: Poor solubility in the chosen primary solvent.
Causality: The polarity of your solvent does not adequately match the polarity of this compound. A systematic screening process is the most logical path forward.
Solution A: Systematic Solvent Screening
The goal is to test a range of solvents with varying polarities to identify a suitable candidate or a starting point for a co-solvent system.
Table 1: Recommended Organic Solvents for Screening
| Polarity Category | Solvent | Key Characteristics |
|---|---|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent solvating power for polar compounds; high boiling point.[13][14] |
| N,N-Dimethylformamide (DMF) | Strong solvent, similar to DMSO but can be more reactive. | |
| Acetonitrile (MeCN) | Medium polarity, good for a wide range of compounds.[3] | |
| Acetone | Common, volatile, good for dissolving many organic solids.[4] | |
| Polar Protic | Methanol (MeOH) | Can hydrogen bond; excellent for polar compounds.[3][4] |
| Ethanol (EtOH) | Similar to methanol, slightly less polar.[3][4] | |
| Isopropanol (IPA) | Less polar than EtOH, useful intermediate choice. | |
| Ethers | Tetrahydrofuran (THF) | Medium polarity, aprotic, good general-purpose solvent. |
| | 1,4-Dioxane | Cyclic ether, higher boiling point than THF. |
Experimental Protocol 1: Gravimetric Solubility Determination
This protocol provides a quantitative measure of solubility in various solvents.
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the solution is saturated and has reached equilibrium.
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 0.5 mL).
-
Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Calculation: The solubility is the mass of the dried residue divided by the volume of the supernatant sampled (e.g., in mg/mL).
Solution B: Co-Solvent Systems
If a single solvent does not provide the desired solubility, a mixture of two or more miscible solvents (a co-solvent system) can be used to fine-tune the polarity of the medium.[1] This is particularly useful for optimizing reaction conditions or crystallization processes.[13]
Experimental Protocol 2: Co-Solvent System Screening
-
Select Primary Solvent: Choose the best single solvent identified in Protocol 1, even if its solvating power is moderate (e.g., Acetonitrile).
-
Select Co-Solvent: Choose a stronger, miscible polar solvent (e.g., DMSO or Methanol).
-
Prepare Mixtures: Create a series of solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 v/v Acetonitrile:DMSO).
-
Determine Solubility: Use Protocol 1 to determine the solubility of your compound in each mixture.
-
Analyze: Plot solubility versus the percentage of the co-solvent to find the optimal ratio. Sometimes a synergistic effect is observed where solubility is higher in a mixture than in either pure solvent.[13]
Problem 2: Need to achieve high concentration for a reaction, but solubility is limiting.
Causality: The intrinsic solubility of the neutral compound in a suitable reaction solvent is insufficient. Chemical modification, specifically targeting the acidic proton, is the most effective strategy.
Solution: pH Adjustment and In Situ Salt Formation
This is the most potent method for dramatically increasing the solubility of this compound in polar organic solvents. By adding a base, you deprotonate the carboxylic acid, forming a highly polar and much more soluble carboxylate salt.[1][9][12]
Experimental Protocol 3: In Situ Salt Formation for Solubility Enhancement
This protocol is for preparing a concentrated solution for a subsequent reaction.
-
Solvent Selection: Choose a polar solvent appropriate for your reaction (e.g., DMF, DMSO, or NMP).
-
Dispersion: Add the this compound to the solvent at the desired final concentration. It will likely form a slurry or suspension.
-
Base Selection: Choose a suitable organic or inorganic base.
-
Organic Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA). These are soluble and easy to add.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH). These are strong but may have limited solubility themselves in some organic solvents.
-
-
Stoichiometry: A key principle for salt formation is that the pKa of the acid (your compound) should be at least 2 units lower than the pKa of the conjugate acid of the base you are adding, to ensure efficient proton transfer.[9]
-
Addition: Slowly add at least 1.0 equivalent of the base to the stirred suspension at room temperature.
-
Observation: Stir the mixture. As the salt forms, the solid should completely dissolve, resulting in a clear, homogenous solution. Gentle warming may be required to expedite the process.
-
Confirmation: The resulting clear solution now contains the soluble salt of your compound and is ready for use in the subsequent reaction step.
Table 2: Troubleshooting Salt Formation
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Solid does not dissolve | Insufficient base added. | Add an additional 0.1-0.2 equivalents of base. |
| Base is not strong enough. | Choose a base with a higher pKa (e.g., switch from DIPEA to DBU). | |
| Solvent is not polar enough. | Even the salt form may have limited solubility in mid-polarity solvents. Try a more polar solvent like DMSO. | |
| A different solid precipitates | The salt itself has precipitated. | This is rare in polar aprotic solvents but can happen. It indicates a need for a different solvent or counter-ion. |
| | The base or its salt is insoluble. | Use a soluble organic base like triethylamine. |
References
- Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- PubChem. (n.d.). This compound.
- Acree, W. E. (2016). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.
- Jeliński, T., et al. (2019). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 24(21), 3893. MDPI.
- Karmarkar, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5104-5114. ACS Publications.
- Kumar, L., & Singh, S. (2017). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(1), 33-39.
- Frontier, A. (n.d.). Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.
- Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 571, 118682. PubMed.
- Makary, P. (2019). Principles of Salt Formation. ResearchGate.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- Lee, H. Y., et al. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics, 13(11), 1937.
- Perlovich, G. L., & Volkova, T. V. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 63(7), 2442-2453. ACS Publications.
- Sekar, R. P. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. ResearchGate.
- Black, S. (2019). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate.
- Chemistry LibreTexts. (2022). 9.4: The Effect of Temperature on Solubility.
- Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
- Odeh, F., & El-Kassem, L. (2023). Biochemistry, Dissolution and Solubility. StatPearls. NCBI Bookshelf.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- Chemsrc. (n.d.). CAS#:299181-33-2 | 4-methoxy-3-(morpholine-4-sulfonyl)-benzoic acid.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PubChemLite. (n.d.). 4-(morpholine-4-sulfonyl)benzoic acid (C11H13NO5S).
- Chemsigma. (n.d.). 4-(MORPHOLINE-4-SULFONYL)-BENZOIC ACID.
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- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Amide Coupling Reactions with 3-(Morpholine-4-sulfonyl)benzoic acid
Welcome to the technical support center for researchers utilizing 3-(Morpholine-4-sulfonyl)benzoic acid in amide coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) to directly address common and complex challenges encountered in the laboratory. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.
Section 1: Foundational Troubleshooting & Reaction Setup
Q1: My reaction has failed completely. TLC and LC-MS analysis only show my starting materials. Where do I begin troubleshooting?
Answer: Complete reaction failure is most often due to a fundamental issue with one of the core components or conditions. Before exploring more complex possibilities, systematically verify the following:
-
Reagent Integrity and Anhydrous Conditions: Amide coupling reactions are notoriously sensitive to moisture. The activated carboxylic acid intermediate is highly susceptible to hydrolysis, which will revert it back to the starting carboxylic acid.
-
Action: Ensure all solvents (e.g., DMF, DCM, THF) are anhydrous. Use freshly opened reagents or dried solvents. Dry glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Coupling Reagent Activity: Coupling reagents, especially carbodiimides and uronium salts, can degrade over time if not stored properly.
-
Action: Use a fresh bottle of the coupling reagent if possible. If you suspect degradation, test the reagent in a simple, reliable control reaction with benzoic acid and benzylamine to confirm its activity.
-
-
Inappropriate Amine Salt Form: The reacting amine must be a free base to be nucleophilic. If your amine is provided as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, the free amine must be liberated.
-
Action: Add at least one extra equivalent of a non-nucleophilic base (e.g., DIPEA, Triethylamine) to neutralize the amine salt in addition to the base required for the coupling reaction itself.[1]
-
-
Order of Addition: The order in which reagents are added is critical. For most modern coupling agents, pre-activation of the carboxylic acid is essential.
-
Action: Dissolve the this compound, coupling agent (e.g., HATU), and base (e.g., DIPEA) in your anhydrous solvent first. Allow this mixture to stir for 15-30 minutes at room temperature to form the activated ester intermediate before adding the amine.[2]
-
Q2: My reaction is sluggish and gives a very low yield. What factors should I optimize?
Answer: Low yield suggests that while the fundamental chemistry is occurring, the reaction is either inefficient or being hampered by suboptimal conditions. The electron-withdrawing nature of the morpholine-sulfonyl group on the benzoic acid can decrease the nucleophilicity of the carboxylate, making activation and subsequent reaction more difficult than with simple benzoic acids.[2]
-
Re-evaluate Your Coupling Reagent: For an electron-deficient acid like this, a standard carbodiimide like EDC may not be potent enough, leading to slow reaction rates and favoring side reactions.
-
Check Stoichiometry: Ensure the stoichiometry is correct. A slight excess of one reagent can sometimes drive the reaction to completion.
-
Action: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the complete consumption of the more valuable activated acid. Ensure at least 1.1 equivalents of the coupling reagent are used.
-
-
Increase Temperature: If steric hindrance or low reactivity is an issue, increasing the temperature can provide the necessary activation energy.
-
Solvent Choice & Solubility: Poor solubility of any reactant will lead to a slow, incomplete reaction. This compound, with its polar functional groups, requires a polar solvent to ensure complete dissolution.[7]
Section 2: Overcoming Substrate-Specific Challenges
Q3: The electron-withdrawing sulfonyl group seems to be deactivating my carboxylic acid. How do I overcome this with my choice of reagents?
Answer: This is a critical observation. The sulfonyl group reduces the electron density of the aromatic ring, which in turn makes the carboxyl group less prone to activation. To overcome this electronic effect, you must use a method that generates a more highly reactive intermediate.
Table 1: Comparison of Coupling Reagents for Electron-Deficient Acids
| Coupling Agent | Class | Mechanism | Pros for this Application | Cons |
| EDC/HOBt | Carbodiimide | Forms O-acylisourea, then HOBt active ester | Cost-effective, water-soluble byproduct[8] | Often too slow/weak for deactivated acids; N-acylurea side reaction is common[3] |
| HATU/DIPEA | Uronium Salt | Forms highly reactive OAt-active ester | Highly recommended. Very fast and efficient, excellent for hindered and electron-poor substrates[2][3][6] | Higher cost; byproduct removal can sometimes be tricky |
| T3P® | Phosphonic Anhydride | Forms a mixed anhydride intermediate | Very effective for difficult couplings; byproducts are water-soluble | Requires careful handling |
| SOCl₂ / (COCl)₂ | Acyl Halide Formation | Converts acid to highly reactive acyl chloride | Most reactive method; forces difficult couplings to proceed | Harsh conditions, not suitable for sensitive functional groups; two-step process[1][2] |
The most direct strategy is to move from a carbodiimide-based system to a uronium salt like HATU . If that fails, the more forceful approach of converting the carboxylic acid to its acyl chloride should be employed.
Q4: I am attempting to couple a sterically hindered amine, and the reaction is failing. What are my options?
Answer: Steric hindrance is a major barrier in amide synthesis, as it physically blocks the nucleophilic amine from attacking the activated carboxylate.[2][9] This problem is compounded by the already reduced reactivity of your specific benzoic acid.
-
Employ a Powerful, Less Bulky Activator: As with electronic deactivation, a highly potent coupling reagent is the first line of defense. HATU is again a top choice.[6]
-
Increase Reaction Time and Temperature: Sterically hindered reactions are inherently slow. Allow the reaction to run for an extended period (24-48 hours) and consider moderate heating (40-50 °C) to overcome the high activation energy barrier.[10][11]
-
Consider Acyl Fluoride Formation: A specialized protocol for extremely challenging couplings involves the in-situ formation of an acyl fluoride. Reagents like PyFluor or TFFH can be effective where even HATU may fail, particularly with the combination of a hindered acid and a hindered amine.[12]
Workflow for Troubleshooting Low-Yield / Failed Reactions
Caption: A decision tree for troubleshooting failed amide couplings.
Section 3: Analysis, Side Reactions, and Protocols
Q5: I see a major byproduct in my reaction with a mass corresponding to my activated acid plus the decomposed coupling reagent. What is this and how can I prevent it?
Answer: When using carbodiimide reagents like EDC or DCC, this is almost certainly the N-acylurea byproduct . It forms when the highly reactive O-acylisourea intermediate, instead of reacting with your amine, undergoes an intramolecular rearrangement.[3][13] This side reaction is especially prevalent when the amine is a poor nucleophile (due to electronic or steric reasons), as it gives the intermediate more time to rearrange.
Prevention:
-
Use an Additive: Always use an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma when using a carbodiimide. The additive intercepts the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and minimizes this side reaction.[13][14]
-
Switch to a Uronium Salt: Reagents like HATU do not proceed via an O-acylisourea intermediate and thus cannot form N-acylurea byproducts, circumventing the problem entirely.
General Amide Coupling Mechanism
Caption: Carbodiimide coupling mechanism and key side reaction.
Q6: What is the recommended analytical method for monitoring reaction progress?
Answer: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a rapid, qualitative assessment of the reaction.[15]
-
Setup: Use a mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) that gives good separation between your starting acid and the expected, less polar amide product. Spot the starting acid, the amine, and a co-spot of the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, higher Rf spot indicates product formation.
-
-
LC-MS: Provides quantitative data and mass confirmation.[16]
-
Setup: At timed intervals (e.g., 0h, 1h, 4h, 24h), take a small aliquot of the reaction, dilute it with mobile phase (e.g., acetonitrile), and inject it. This allows you to monitor the consumption of starting materials and the formation of the product peak with its expected mass.
-
Q7: Can you provide a reliable, step-by-step protocol for a challenging coupling with this acid?
Answer: Certainly. The following is a robust protocol using HATU, which is well-suited for the challenges presented by this compound.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Preparation: To a flame-dried round-bottom flask under a Nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (to make a 0.1 to 0.5 M solution) and stir until fully dissolved.
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 20 minutes. The solution may change color.
-
Amine Addition: Add the amine partner (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every few hours. If the reaction is sluggish after 4-6 hours, heat the mixture to 40-50 °C and continue to monitor.
-
Workup:
-
Once the reaction is complete, cool to room temperature and pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct from HATU), and finally with brine.[17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to obtain the final amide product.
References
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond...[Link]
- Nagaki, A., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
- MDPI. (n.d.).
- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
- Nakajima, N., & Ikada, Y. (1995).
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]
- National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. [Link]
- Royal Society of Chemistry. (n.d.).
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- American Pharmaceutical Review. (2014).
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
- Royal Society of Chemistry. (2015).
- ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. [Link]
- National Institutes of Health. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions for benzoic acid and p-toluidine. [Link]
- Reddit. (2024). Struggling with amide coupling. [Link]
- ResearchGate. (2021). Why did my amide syntesis does not work?[Link]
- PubChem. (n.d.). This compound. [Link]
- University of Calgary. (2023). Solubility of Organic Compounds. [Link]
- ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]
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- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. chimia.ch [chimia.ch]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Morpholine-4-sulfonyl)benzoic acid
Welcome to the technical support center for the synthesis and optimization of 3-(Morpholine-4-sulfonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to ensure high yield and purity.
I. Reaction Overview and Mechanism
The standard synthesis of this compound involves the reaction of 3-(chlorosulfonyl)benzoic acid with morpholine.[1][2] This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.[3] A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Core Reaction:
3-(Chlorosulfonyl)benzoic acid + Morpholine --(Base)--> this compound + HCl
dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Reactants reactant1 [label="3-(Chlorosulfonyl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="Morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base (e.g., Triethylamine)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediate intermediate [label=<
Nucleophilic Attack
, shape=plaintext];
// Products product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hcl [label="HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base_hcl [label="Base-HCl Salt", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges reactant1 -> intermediate [label="Electrophilic Sulfur"]; reactant2 -> intermediate [label="Nucleophilic Nitrogen"]; intermediate -> product; base -> base_hcl; hcl -> base_hcl [style=dashed];
{rank=same; reactant1; reactant2; base;} {rank=same; product; base_hcl;} } dot Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in sulfonamide formation are a common issue and can typically be traced back to a few key areas.[4]
1. Reagent Quality:
-
3-(Chlorosulfonyl)benzoic acid (Starting Material): This is the most critical reagent to scrutinize. Sulfonyl chlorides are highly susceptible to hydrolysis.[5][6][7][8] Exposure to atmospheric moisture will convert the reactive sulfonyl chloride to the unreactive 3-sulfobenzoic acid, which will not participate in the desired reaction.[9]
-
Actionable Advice: Always use a fresh bottle of 3-(chlorosulfonyl)benzoic acid or ensure it has been stored under anhydrous conditions. If in doubt, consider purifying the starting material. The melting point of pure 3-(chlorosulfonyl)benzoic acid is 128-130 °C.[10]
-
-
Morpholine: Ensure the morpholine is pure and dry. While less sensitive than the sulfonyl chloride, water content can still be problematic.
-
Solvent: The reaction should be conducted in an anhydrous solvent. The presence of water will promote the hydrolysis of the sulfonyl chloride.[4] Suitable solvents include tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is dry.
2. Reaction Conditions:
-
Stoichiometry: A common starting point is a 1:1 to 1:1.2 molar ratio of 3-(chlorosulfonyl)benzoic acid to morpholine. Using a slight excess of the amine can help drive the reaction to completion. The base is typically used in a slight excess (1.1-1.5 equivalents) to effectively scavenge the generated HCl.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, and then allowed to warm to room temperature.[1] Running the reaction at too high a temperature can promote side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize exposure to atmospheric moisture.[4]
Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture that is not my desired product. What could this be?
A2: The most likely culprit for an unexpected insoluble white solid is the hydrolyzed starting material, 3-sulfobenzoic acid.[9] Another possibility is the hydrochloride salt of morpholine if the added base is not effectively neutralizing the generated HCl.
dot digraph "Side_Reaction" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Main Reactant sulfonyl_chloride [label="3-(Chlorosulfonyl)benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"];
// Desired Path morpholine [label="Morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; desired_product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction water [label="Water (Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_product [label="3-Sulfobenzoic acid\n(Unreactive Side Product)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges sulfonyl_chloride -> desired_product [label="Desired Reaction"]; morpholine -> desired_product [style=dashed]; sulfonyl_chloride -> side_product [label="Hydrolysis (Side Reaction)", color="#EA4335"]; water -> side_product [style=dashed, color="#EA4335"]; } dot Caption: Competing reaction pathways for 3-(chlorosulfonyl)benzoic acid.
Troubleshooting Steps:
-
Confirm Identity: Isolate the solid and attempt to characterize it (e.g., by melting point or NMR spectroscopy if soluble in a suitable deuterated solvent). The melting point of 3-sulfobenzoic acid is significantly different from the desired product.
-
Review Reagent Handling: Re-evaluate your procedure for handling the 3-(chlorosulfonyl)benzoic acid and the solvent to ensure anhydrous conditions were maintained.
-
Optimize Base Addition: Ensure the base is added efficiently to neutralize the HCl as it is formed.
Q3: The purification of my product is proving difficult. What are some effective purification strategies?
A3: The purification of this compound can be challenging due to its physical properties.
1. Work-up Procedure:
-
A typical work-up involves quenching the reaction with water and then acidifying the aqueous layer with an acid like HCl to a low pH (e.g., pH 1).[1] This protonates the carboxylic acid group, making the product less soluble in water and causing it to precipitate.
-
The precipitated solid can then be collected by filtration, washed with cold water to remove any remaining salts, and dried.[1]
2. Recrystallization:
-
If the isolated product is not sufficiently pure, recrystallization can be an effective technique. The choice of solvent will depend on the impurities present. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
3. Chromatography:
-
For small-scale reactions or if high purity is essential, column chromatography can be employed. A silica gel column with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid to improve peak shape) can be effective.
Q4: How can I monitor the progress of my reaction to determine the optimal reaction time?
A4: Monitoring the reaction progress is crucial for optimization.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (3-(chlorosulfonyl)benzoic acid) and the appearance of the product. A suitable solvent system will need to be developed to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[11] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid) is a good starting point.[11] This will allow you to quantify the consumption of the starting material and the formation of the product over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to confirm the identity of the product peak and to identify any potential side products.
III. Optimized Experimental Protocol
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
Morpholine
-
Triethylamine (or another suitable base)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(chlorosulfonyl)benzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Add the morpholine/triethylamine solution dropwise to the cooled solution of 3-(chlorosulfonyl)benzoic acid over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into water.
-
Wash the aqueous layer with an organic solvent like ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 1 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the solid under vacuum to obtain this compound.
Parameter Optimization Table
| Parameter | Recommended Range | Rationale |
| Morpholine (eq) | 1.0 - 1.2 | A slight excess can drive the reaction to completion. |
| Base (eq) | 1.1 - 1.5 | To effectively neutralize the generated HCl. |
| Temperature (°C) | 0 to Room Temperature | Controls the initial exotherm and prevents side reactions. |
| Reaction Time (h) | 12 - 24 | Should be determined by reaction monitoring (TLC/HPLC). |
| Solvent | Anhydrous THF, DCM, ACN | Prevents hydrolysis of the sulfonyl chloride. |
IV. Safety Considerations
-
3-(Chlorosulfonyl)benzoic acid: This compound is corrosive and reacts with water to release HCl gas. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
-
Morpholine: Morpholine is a flammable liquid and can cause skin and eye irritation.
-
Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong odor.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
V. References
-
FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.). Retrieved from
-
King, J. F., & Loosmore, S. M. (1976). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Journal of the American Chemical Society, 98(24), 7416–7423.
-
Robertson, R. E. (1967). Solvolysis in water. Progress in Physical Organic Chemistry, 4, 213-280.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-753.
-
Sarris, K., & Papanastasiou, I. (2008). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 1(1), 13-17.
-
Bentley, T. W., & Jones, R. O. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. The Journal of Organic Chemistry, 73(13), 5084-5091.
-
Li, B., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 56(01), 1-17.
-
Gagnon, D., & Batey, R. A. (2010). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 51(43), 5736-5738.
-
Jouffroy, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21477–21484.
-
Wikipedia. (2023, December 2). Methanesulfonyl chloride. In Wikipedia. [Link]
-
CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents. (n.d.). Retrieved from
-
PrepChem. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Technical Significance of 3-(Chlorosulfonyl)benzoic Acid in Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
RIT Digital Institutional Repository. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. Retrieved from [Link]
-
Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.
-
MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
Ruji Biology. (n.d.). 3-(Morpholine-4-sulfonyl)benzoicacid,95%. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof. Retrieved from
-
ResearchGate. (n.d.). Representative morpholine ring formation reactions. Retrieved from [Link]
-
Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes. Retrieved from
-
Google Patents. (n.d.). Process for the preparation of 3-sulfobenzoic acid and its alkali salts. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]
- 10. 3-(Chlorosulfonyl)benzoic acid 95 4025-64-3 [sigmaaldrich.com]
- 11. helixchrom.com [helixchrom.com]
Technical Support Center: Purification of 3-(Morpholine-4-sulfonyl)benzoic Acid Derivatives
Welcome to the technical support center for the purification of 3-(Morpholine-4-sulfonyl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. The unique physicochemical properties of these molecules—namely the presence of a polar morpholine sulfonyl group and an acidic benzoic acid moiety—present specific challenges during purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound derivatives. Each issue is followed by a diagnosis of the potential causes and a step-by-step protocol for resolution.
Issue 1: "Oiling Out" During Recrystallization
Question: I'm attempting to recrystallize my crude this compound derivative, but instead of forming crystals, it separates as an oil. What's happening and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization and occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is typically due to one of the following reasons:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a molten oil at the temperature of the crystallization solution.[1]
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for your highly polar compound, leading to poor solvation at lower temperatures.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated oil before it has time to form an ordered crystal lattice.
Workflow for Resolving "Oiling Out"
Caption: Decision workflow for troubleshooting "oiling out".
Detailed Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil completely. Add a small amount (10-20% of the current volume) of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.[1]
-
Ensure Slow Cooling: Insulate the flask with glass wool or a cloth and allow it to cool to room temperature undisturbed over several hours. Rapid cooling is a primary cause of oiling out.[2]
-
Induce Crystallization: If crystals are slow to form as the solution cools, gently scratch the inside of the flask with a glass rod at the meniscus.[1][3] Alternatively, if you have a pure sample, add a single "seed" crystal to initiate nucleation.[1][4]
-
Re-evaluate Solvent System: If oiling out persists, your solvent system may be suboptimal. For polar molecules like these, mixed solvent systems are often effective. Common choices include ethanol/water, isopropanol/water, or acetone/water. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
Issue 2: Poor Recovery or No Crystals Formed
Question: My recrystallization is complete, but my yield is very low, or no crystals formed at all. What went wrong?
Answer:
This issue typically points to problems with solubility and saturation. The fundamental principle of recrystallization is that the compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[5]
-
Excess Solvent: The most common cause is using too much solvent. If the solution is not saturated upon cooling, the solute will remain dissolved, leading to poor or no yield.[1]
-
Inappropriate Solvent: The solvent may be too effective at solvating your compound even at low temperatures.
-
Compound is Highly Soluble: Some derivatives may be inherently very soluble in common recrystallization solvents.
Optimization Protocol for Low Yield:
-
Reduce Solvent Volume: If no crystals have formed, gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume). Allow the concentrated solution to cool slowly again.
-
Utilize an Anti-Solvent: If you have a solvent in which your compound is highly soluble (e.g., ethanol), you can perform an "anti-solvent" crystallization. Dissolve the compound in a minimal amount of the good solvent. Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, e.g., water) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then cool slowly.
-
Lower the Final Temperature: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[1][3]
-
Check the Filtrate: If you suspect you've lost product in the filtrate, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that second-crop crystals are often less pure.
Issue 3: Persistent Colored Impurities
Question: After recrystallization, my product is still colored (e.g., yellow or brown). How can I obtain a pure, white solid?
Answer:
Colored impurities are often highly conjugated organic molecules that are present in small quantities but have a strong chromophore. While recrystallization can remove many impurities, sometimes these colored compounds co-crystallize with the product.
Decolorization Protocol:
-
Dissolve the Crude Product: Dissolve your impure compound in the minimum amount of appropriate hot recrystallization solvent.
-
Add Activated Charcoal: Remove the solution from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute weight). The charcoal has a high surface area and will adsorb the large, colored impurity molecules.
-
Re-heat and Filter: Briefly heat the solution back to boiling for a few minutes.
-
Perform Hot Gravity Filtration: This is a critical step. You must filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal. If the apparatus is not hot, your product will prematurely crystallize on the filter paper, leading to significant loss of yield.
-
Crystallize: Allow the hot, decolorized filtrate to cool slowly as you would in a standard recrystallization.
Issue 4: Difficulty with Chromatographic Purification
Question: I am trying to purify my compound using silica gel chromatography, but I'm getting poor separation and significant peak tailing. What should I do?
Answer:
The combination of an acidic carboxylic acid and a basic morpholine group (though the nitrogen is part of a sulfonamide, it can still interact) makes these compounds challenging for standard silica gel chromatography. The acidic nature of silica can cause strong interactions with any basic sites, and the polar nature of the molecule requires polar mobile phases, which can reduce selectivity.
Chromatography Troubleshooting Table
| Problem | Probable Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the acidic compound and the silica stationary phase. | Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase. This protonates the compound and silanol groups, reducing ionic interactions. |
| Poor Separation | Compound is highly polar and elutes too quickly even with polar solvents. | Consider using a different stationary phase. Reversed-phase (C18) chromatography is often better suited for polar compounds.[6][7] |
| Mobile phase is not optimized. | For reversed-phase, use a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[7][8] | |
| Compound Stuck on Column | The compound is too polar for the chosen normal-phase system. | Flush the column with a very strong solvent like methanol with 1% acetic acid. For future purifications, switch to a more appropriate technique like reversed-phase chromatography or recrystallization. |
Recommended Chromatographic Method: Reversed-Phase HPLC
For analytical purity assessment and small-scale purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Caption: General workflow for RP-HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing this compound derivatives?
A1: There is no single "best" solvent. However, due to the polar and acidic nature of these molecules, protic solvents and their mixtures are excellent starting points. We recommend screening the following:
-
Isopropanol/Water
-
Ethanol/Water
-
Methanol
-
Acetic Acid/Water
To screen solvents, place a few milligrams of your crude material in a test tube, add a few drops of the solvent, and observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[2][3]
Q2: My compound is a racemic mixture. How can I separate the enantiomers?
A2: Separating enantiomers requires a chiral environment. For acidic compounds like these, chiral chromatography is the most common and effective method.
-
Chiral Stationary Phases (CSPs): HPLC columns with chiral stationary phases are widely used. For acidic compounds, anion-exchange type CSPs, such as those based on quinine or quinidine derivatives (e.g., CHIRALPAK QN-AX), can be highly effective.[9] The separation mechanism involves an ionic interaction between the deprotonated benzoic acid and the protonated chiral selector.[9]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful alternative that often provides faster and more efficient separations than HPLC.[9]
Q3: What are the likely process-related impurities I should be looking for?
A3: Impurities can arise from starting materials, reagents, or side reactions. Common impurities include:
-
Unreacted Starting Materials: For example, 3-carboxybenzenesulfonyl chloride or morpholine if these were used in the final step.
-
Hydrolysis Products: The sulfonyl chloride intermediate is sensitive to moisture and can hydrolyze back to the sulfonic acid.
-
By-products from Synthesis: Depending on the synthetic route, other isomers or over-reacted products may be present.[10][11]
-
Residual Solvents: Organic solvents used in the reaction or workup may remain.[10]
Identifying these impurities often requires analytical techniques like LC-MS to determine their mass and guide structural elucidation.
Q4: How do I confirm the purity of my final product?
A4: A combination of methods should be used to establish purity authoritatively:
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[2][12]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A pure compound should show a single peak under various conditions. Integration of the peak area provides a quantitative measure of purity (e.g., >99%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect any organic impurities that have distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
References
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.
- Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques.
- Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services.
- All About Drugs. (n.d.). Crystallization.
- Research Journal of Pharmacy and Technology. (n.d.). Crystals, Crystallization and X-ray Techniques.
- Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- Chemistry 210 Experiment Ib. (2012, November 14). Part A – Purification of Benzoic Acid by Recrystallization.
- ResearchGate. (n.d.). Separation of a mixture of benzoic acid derivatives.
- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid.
- ScienceDirect. (n.d.). Chiral Drug Separation.
- Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
- YouTube. (2022, November 1). Recrystallisation of benzoic acid.
- PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
Sources
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- 2. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Crystallization – All About Drugs [allfordrugs.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. phenomenex.com [phenomenex.com]
- 7. waters.com [waters.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. chiraltech.com [chiraltech.com]
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- 12. youtube.com [youtube.com]
common side products in 3-(Morpholine-4-sulfonyl)benzoic acid reactions
Technical Support Center: 3-(Morpholine-4-sulfonyl)benzoic acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. This versatile building block is crucial in many synthetic workflows, particularly in the development of novel therapeutics. However, its reactivity profile, stemming from the presence of both a carboxylic acid and a sulfonyl group, can present unique challenges. High purity is paramount for reproducible downstream results, and understanding potential side reactions is the first step toward achieving it.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios our team has encountered in the field. We will delve into the mechanistic origins of common side products and provide actionable protocols to help you mitigate them in your own experiments.
FAQ & Troubleshooting Guide
Part 1: Impurities Arising During Synthesis
The most common synthesis route involves the reaction of 3-(chlorosulfonyl)benzoic acid with morpholine.[1][2] The primary challenges in this step relate to the high reactivity of the sulfonyl chloride starting material.
Question 1: I've synthesized this compound, but my NMR and LC-MS analyses show a persistent, highly polar, acidic impurity. What is it and how can I prevent it?
Answer: This is the most common issue encountered during the synthesis. The impurity is almost certainly 3-carboxybenzenesulfonic acid .
-
Causality (Mechanism of Formation): The starting material, 3-(chlorosulfonyl)benzoic acid, is highly electrophilic and extremely sensitive to moisture.[3][4] If there are any trace amounts of water in your reaction solvent (e.g., acetonitrile, DCM), reagents (e.g., morpholine, base), or even atmospheric moisture entering the reaction vessel, the sulfonyl chloride will readily hydrolyze. This reaction competes directly with the desired reaction with morpholine.
-
Prevention & Mitigation:
-
Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your glassware in an oven ( >120 °C) for several hours and cool it under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: Use a fresh, high-purity bottle of morpholine. If using a base like triethylamine or pyridine, ensure it is also anhydrous.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon.
-
Order of Addition: It is often preferable to add the 3-(chlorosulfonyl)benzoic acid solution slowly to a solution of morpholine and a non-nucleophilic base. This ensures the morpholine is in excess at the point of addition, favoring the desired reaction over hydrolysis.
-
Below is a diagram illustrating the desired reaction pathway versus the competing hydrolysis side reaction.
Caption: Competing reaction pathways during synthesis.
Part 2: Side Products in Downstream Applications
Once you have pure this compound, side products can still arise during subsequent reactions, most commonly during amide bond formation.
Question 2: I'm performing an amide coupling reaction with my title compound and an amine. After workup, my crude product is contaminated with a poorly soluble white solid and other impurities. What's going on?
Answer: In this scenario, the impurities are typically not derived from the degradation of your this compound. Instead, they are byproducts generated from the coupling reagents themselves.[5]
-
Causality (Origin of Byproducts):
-
Carbodiimide Reagents (EDC, DCC): These are perhaps the most common culprits. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid. After the reaction, they are converted into N,N'-dicyclohexylurea (DCU) or the corresponding EDC-urea. DCU is notoriously insoluble in many common organic solvents (like DCM and EtOAc) and often precipitates from the reaction, requiring filtration for removal. The EDC-urea is water-soluble, making it easier to remove during an aqueous workup.
-
Uronium/Aminium Reagents (HATU, HBTU): These reagents are highly efficient but can also generate their own set of byproducts. A known side reaction can occur if the amine nucleophile attacks the coupling reagent directly, leading to the formation of a guanidinium byproduct, which can be challenging to separate from the desired product.
-
-
Prevention & Mitigation:
-
Choice of Reagent: If using a carbodiimide, EDC is often preferred over DCC in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification.
-
Purification Strategy: If you must use DCC, the DCU byproduct can be removed by filtration, often after concentrating the reaction mixture and re-dissolving in a solvent where the product is soluble but the DCU is not (e.g., DCM). For other byproducts, careful column chromatography is usually effective.
-
Order of Addition: For uronium/aminium reagents, it is standard practice to first activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine. This pre-activation step minimizes the opportunity for the amine to react directly with the coupling agent.
-
Caption: Origin of byproducts in a typical amide coupling workflow.
Summary Table for Troubleshooting
| Side Product / Impurity | Origin / Cause | Analytical Signature (Typical) | Prevention & Mitigation Strategy |
| 3-Carboxybenzenesulfonic acid | Hydrolysis of 3-(chlorosulfonyl)benzoic acid starting material due to trace moisture.[3][4] | Highly polar spot on TLC (often baseline); distinct set of aromatic peaks in ¹H NMR; corresponding mass in LC-MS. | Use anhydrous solvents and reagents; perform reaction under an inert (N₂/Ar) atmosphere. |
| N,N'-Dicyclohexylurea (DCU) | Byproduct from using DCC as a coupling reagent. | Insoluble white solid; characteristic signals in NMR if soluble enough. | Filter the crude reaction mixture; use EDC instead for a water-soluble urea byproduct. |
| EDC-derived Urea | Byproduct from using EDC as a coupling reagent.[5] | Water-soluble; typically removed during aqueous workup. | Perform a standard aqueous workup and extraction. |
| Guanidinium Byproducts | Amine nucleophile attacks uronium/aminium coupling reagents (e.g., HATU, HBTU). | Polar impurity, often difficult to separate from the product by chromatography. | Pre-activate the carboxylic acid with the coupling reagent for 5-15 min before adding the amine. |
Best Practice Protocol: Synthesis of this compound
This protocol is designed to minimize the formation of the 3-carboxybenzenesulfonic acid side product.
Materials:
-
3-(Chlorosulfonyl)benzoic acid (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (anhydrous, 1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid
-
Deionized Water
-
Brine
Procedure:
-
Setup: Dry all glassware in an oven overnight and assemble hot under a stream of dry nitrogen. Allow to cool to room temperature.
-
Reagent Preparation: In the inert atmosphere glovebox or using Schlenk techniques, prepare two separate solutions:
-
Solution A: Dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Solution B: Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM.
-
Scientist's Note: Preparing separate solutions ensures homogeneity and allows for controlled addition, which is critical for managing the reaction exotherm and maximizing yield.
-
-
Reaction:
-
Cool Solution A to 0 °C using an ice-water bath.
-
Add Solution B dropwise to the stirring Solution A over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
Scientist's Note: Slow, cold addition prevents localized heating and ensures the sulfonyl chloride reacts with the intended nucleophile (morpholine) rather than other species.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, deionized water, and finally brine.
-
Scientist's Note: The HCl wash removes excess morpholine and triethylamine by converting them to their water-soluble hydrochloride salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is often a solid. Recrystallization is an effective method for purification.[6] A common solvent system is ethanol/water or isopropanol/water.
-
Dissolve the crude solid in a minimal amount of hot alcohol. Slowly add water until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Conclusion
Successfully working with this compound requires a proactive approach to impurity prevention. By understanding the mechanistic origins of key side products—namely, the hydrolysis of the sulfonyl chloride precursor and the generation of coupling reagent byproducts—researchers can implement robust experimental designs. The use of stringent anhydrous techniques during synthesis and the strategic selection and sequencing of reagents in downstream applications are the cornerstones of obtaining high-purity material essential for reliable and reproducible scientific outcomes.
References
- ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses.
- ACS Publications. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry.
- National Center for Biotechnology Information (PMC). (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- National Center for Biotechnology Information (PubChem). (n.d.). Morpholine. PubChem Compound Summary for CID 8083.
- Wikipedia. (n.d.). Morpholine.
- Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).
- International Agency for Research on Cancer. (n.d.). Morpholine.
- American Pharmaceutical Review. (2014).
- National Center for Biotechnology Information (PubChem). (n.d.). This compound. PubChem Compound Summary for CID 257476.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- CymitQuimica. (n.d.). CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid.
- Sigma-Aldrich. (n.d.). 3-(Chlorosulfonyl)benzoic acid 95%. Product Page for 4025-64-3.
- Sigma-Aldrich. (n.d.). 3-(Chlorosulfonyl)benzoic acid. Product Page for 441759.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Technical Significance of 3-(Chlorosulfonyl)benzoic Acid in Organic Synthesis.
- Google Patents. (n.d.).
- ResearchGate. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl)
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Santa Cruz Biotechnology. (n.d.). 3-(Morpholine-4-sulfonyl)-benzoic acid. Product Page for CAS 299181-75-2.
- ResearchGate. (2023).
- Google Patents. (n.d.). CN110981831A - Preparation method of 3-morpholine propanesulfonic acid.
- BLD Pharm. (n.d.). 4025-64-3|3-(Chlorosulfonyl)benzoic acid.
- Scholars Research Library. (n.d.).
- National Center for Biotechnology Information (PMC). (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
- Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid.
- European Patent Office. (2021).
- ResearchGate. (2018).
- ResearchGate. (2016).
- National Center for Biotechnology Information (PMC). (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
Sources
- 1. CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid | CymitQuimica [cymitquimica.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
stability issues with 3-(Morpholine-4-sulfonyl)benzoic acid under acidic/basic conditions
Technical Support Center: Stability of 3-(Morpholine-4-sulfonyl)benzoic acid
Welcome to the technical support guide for this compound (CAS 299181-75-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic and basic conditions. Our goal is to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern is the hydrolysis of the sulfonamide (S-N) bond.[1][2] This molecule contains three key functional groups: a benzoic acid, a morpholine ring, and a sulfonamide linker. The sulfonamide group is the most susceptible to chemical degradation under common experimental conditions, especially in aqueous solutions at non-neutral pH.[3][4] While generally stable, forced conditions such as strong acids or bases, especially with heat, can lead to bond cleavage.[1][5]
Q2: How does pH affect the stability of this compound?
A2: The stability of sulfonamides is highly pH-dependent.
-
Acidic Conditions (pH < 4): The compound is most vulnerable to hydrolysis under acidic conditions.[1][4] The reaction rate, while often slow at room temperature, can be accelerated by heat.[2] In strongly acidic environments, protonation of the sulfonamide can make the sulfur atom more susceptible to nucleophilic attack by water, leading to cleavage of the S-N bond.[1]
-
Neutral Conditions (pH ≈ 7): Most sulfonamides exhibit good stability at neutral pH under typical environmental temperatures.[3][4] Significant degradation is not expected during routine experimental workups or short-term storage in neutral buffers.
-
Basic Conditions (pH > 8): The compound is generally more stable under basic conditions.[3][4] The deprotonation of the carboxylic acid and potentially the sulfonamide nitrogen (at very high pH) results in an anionic form that is less susceptible to hydrolysis.[4] However, prolonged exposure to strong bases at high temperatures could still promote degradation.
Q3: What are the likely degradation products under acidic and basic conditions?
A3: The principal degradation pathway is the hydrolysis of the sulfonamide bond. This cleavage results in two smaller molecules:
-
3-Carboxybenzenesulfonic acid: Formed from the benzoic acid and sulfonyl group portion.
-
Morpholine: The cyclic amine portion.
Identifying these specific products in your reaction mixture is a key indicator that the parent compound has degraded.[1][2]
Q4: What are the recommended storage and handling conditions?
A4: To ensure maximum shelf-life and experimental reproducibility, we recommend the following:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. A desiccator is recommended for long-term storage.
-
Solutions: Prepare solutions fresh whenever possible. If stock solutions must be stored, use an appropriate aprotic organic solvent (e.g., DMSO, DMF) and store at -20°C or -80°C. Avoid storing in aqueous acidic or basic buffers for extended periods.
Q5: I see unexpected peaks in my HPLC analysis. Could they be degradants?
A5: Yes. If your experiment involves acidic or basic aqueous solutions, especially with heating, any new, more polar peaks could be degradation products. The expected degradants, 3-carboxybenzenesulfonic acid and morpholine, are significantly more polar than the parent compound and would therefore have shorter retention times on a standard reverse-phase HPLC column. A mass spectrometer (LC-MS) would be the ideal tool to confirm the identity of these peaks.
Section 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific stability-related issues.
Guide 1: Investigating Unexpected Degradation in Acidic Media
-
Observed Problem: You observe a significant loss of the parent compound and the appearance of one or more new peaks in your chromatogram after a process involving acidic conditions (e.g., deprotection step, formulation in a low pH buffer).
-
Underlying Cause: Acid-catalyzed hydrolysis of the sulfonamide bond is the most probable cause.[1][4] This reaction is often slow but can become significant with lower pH values, higher temperatures, and longer reaction times.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acidic degradation.
Guide 2: Assessing Long-Term Stability in Basic Media
-
Observed Problem: You need to formulate the compound in a basic buffer (pH 8-10) and require assurance of its stability over several days or weeks.
-
Underlying Cause: While generally stable at basic pH, other potential degradation pathways or interactions with buffer components cannot be entirely ruled out without empirical data.[4] A formal stability study is the only way to ensure product integrity.
-
Troubleshooting Steps:
-
Design a Study: Prepare the formulation and store it at both the intended storage temperature and an accelerated condition (e.g., 40°C).
-
Set Time Points: Pull samples at regular intervals (e.g., T=0, 1 day, 3 days, 1 week, 4 weeks).
-
Analyze Samples: Use a validated stability-indicating HPLC method to quantify the parent compound.
-
Evaluate Results: A loss of >5-10% of the parent compound is typically considered significant degradation.[6] If degradation is observed, identify the degradants via LC-MS to understand the mechanism.
-
Reformulate if Necessary: If stability is insufficient, consider adding antioxidants (if oxidation is suspected) or adjusting the pH closer to neutral.
-
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study to Profile Stability
This protocol is essential for developing a stability-indicating analytical method and understanding the compound's intrinsic liabilities, as recommended by ICH guidelines.[7][8]
-
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
-
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
pH meter, heating block
-
-
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid powder in an oven at 105°C for 24 hours. Dissolve in methanol before analysis.
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by HPLC-UV/MS. Aim for 5-20% degradation of the main peak.[6]
-
Section 4: Technical Data & Visualizations
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 299181-75-2 | [9][10] |
| Molecular Formula | C₁₁H₁₃NO₅S | [9][10] |
| Molecular Weight | 271.29 g/mol |[9][10] |
Table 2: Summary of Hydrolytic Stability Profile
| Condition | Susceptibility | Primary Mechanism | Key Degradation Products |
|---|---|---|---|
| Strong Acid (pH < 2) | High | S-N Bond Hydrolysis | 3-Carboxybenzenesulfonic acid, Morpholine |
| Mild Acid (pH 2-5) | Moderate | S-N Bond Hydrolysis | 3-Carboxybenzenesulfonic acid, Morpholine |
| Neutral (pH 6-8) | Low | Generally Stable | - |
| Mild/Strong Base (pH > 9) | Very Low | Generally Stable | - |
Visualizations
Caption: Proposed degradation pathway under acidic conditions.
References
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment.
- Kim, I., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
- Vione, D., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
- Wagenaar, A., & Engberts, J. B. F. N. (1974). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry.
- Williams, A. (2003). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate.
- Reddit r/chemistry. (2015). A question about sulfonamide hydrolysis. Reddit.
- Page, M. I., & Williams, A. (1997). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications.
- Adhikari, L., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate.
- Rodríguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
- Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry.
- Kumar, V., & S.G, V. (2016). Forced Degradation Studies. MedCrave online.
- Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 257476, this compound. PubChem.
Sources
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 10. scbt.com [scbt.com]
Technical Support Center: Scaling Up Synthesis of 3-(Morpholine-4-sulfonyl)benzoic Acid Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of molecules containing the 3-(morpholine-4-sulfonyl)benzoic acid scaffold. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production. Our focus is on providing practical, experience-driven advice to ensure robust, reproducible, and high-yielding synthetic outcomes.
Core Synthetic Strategy: A Two-Step Approach
The most common and scalable route to this compound and its derivatives involves a two-step process. Understanding the nuances of each step is critical for success.
-
Chlorosulfonation of Benzoic Acid: The synthesis begins with the electrophilic aromatic substitution on benzoic acid using chlorosulfonic acid to generate the key intermediate, 3-(chlorosulfonyl)benzoic acid.[1][2] This step is potent but requires careful control of conditions to avoid side reactions.
-
Sulfonamide Formation: The resulting sulfonyl chloride is then coupled with morpholine in the presence of a suitable base to form the desired sulfonamide linkage.[3][4]
This overall workflow is depicted below.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during synthesis, presented in a question-and-answer format.
Part 1: Issues with 3-(Chlorosulfonyl)benzoic acid Synthesis
Question: My chlorosulfonation reaction is giving a low yield of the desired 3-isomer and forming a dark, viscous mixture. What is happening?
Answer: This is a classic issue of poor reaction control. Several factors are likely at play:
-
Temperature Control: The reaction of benzoic acid with chlorosulfonic acid is highly exothermic.[5] If the temperature rises uncontrollably, it promotes the formation of undesired side products, primarily diphenyl sulfones, and leads to decomposition, indicated by the dark coloration.[5][6] It is crucial to add the benzoic acid portion-wise to the chlorosulfonic acid with efficient stirring and external cooling to maintain the recommended temperature range.
-
Reagent Stoichiometry and Purity: An insufficient excess of chlorosulfonic acid can lead to incomplete conversion.[5] Conversely, a very large excess can make the workup more hazardous. Ensure your starting benzoic acid is dry, as moisture will consume the chlorosulfonic acid.
-
Isomer Control: While the carboxylic acid group is meta-directing, some ortho and para isomers can form, especially at higher temperatures. Maintaining a low reaction temperature favors the formation of the desired meta-isomer.
Question: The workup for the chlorosulfonation step seems hazardous. What is the safest way to isolate the 3-(chlorosulfonyl)benzoic acid at scale?
Answer: Quenching a large volume of chlorosulfonic acid is extremely dangerous if not done correctly. The standard procedure is to slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[5]
-
Causality: This method serves two purposes. First, it rapidly cools the mixture, preventing further side reactions. Second, it hydrolyzes the excess chlorosulfonic acid to sulfuric acid and HCl. The product, 3-(chlorosulfonyl)benzoic acid, is a solid that is sparingly soluble in the cold, acidic aqueous medium and will precipitate out.[7]
-
Scale-Up Tip: For larger scales, a reverse quench (slowly adding ice to the reaction) is not recommended as it can create localized hot spots. Always add the reaction mixture to the ice. Ensure the quench vessel is large enough to accommodate the volume of both the reaction mixture and the ice, plus extra room to manage potential splashing. The entire process must be performed in a well-ventilated fume hood due to the evolution of HCl gas.[6]
Part 2: Troubleshooting Sulfonamide Formation
Question: My reaction between 3-(chlorosulfonyl)benzoic acid and morpholine is slow and the yield is poor. What are the most common causes?
Answer: Low yields in sulfonamide synthesis are a frequent challenge and typically stem from one of three areas: hydrolysis of the starting material, inappropriate base selection, or poor nucleophilicity.[3][8]
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
avoiding epimerization during coupling of chiral amines to 3-(Morpholine-4-sulfonyl)benzoic acid
A Guide to Minimizing Epimerization with 3-(Morpholine-4-sulfonyl)benzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are coupling chiral amines with this compound. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to maintain the stereochemical integrity of your chiral amines throughout the amide bond formation process. Epimerization is a critical challenge in pharmaceutical synthesis, as the presence of undesired stereoisomers can significantly impact a drug's efficacy and safety profile.[1][2] This resource will equip you to confidently navigate and optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in my coupling reaction?
A1: Epimerization is a chemical process that changes the configuration at only one of several stereogenic centers in a molecule.[3] In the context of coupling a chiral amine to this compound, this typically refers to the unintended inversion of the stereocenter on the chiral amine. This results in the formation of a diastereomer of your target molecule. The presence of these epimers can drastically alter the biological activity and safety of the final compound, making the control of stereochemical purity a critical aspect of drug development.[1] Furthermore, diastereomers often have very similar physical properties, making their separation from the desired product difficult and costly.[1][2]
Q2: What are the primary chemical pathways that lead to epimerization during amide bond formation?
A2: There are two main mechanisms by which epimerization can occur during the coupling of a chiral amine to a carboxylic acid:
-
Oxazolone Formation: This is the most common pathway.[1][3] Activation of the carboxylic acid group can lead to an intramolecular cyclization, forming a planar and achiral oxazolone intermediate.[1][3] This intermediate is susceptible to proton abstraction and re-protonation from either face, which scrambles the stereochemistry. Subsequent reaction with the amine nucleophile will then produce a mixture of epimers.[1][3]
-
Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated carboxylic acid, forming a planar enolate intermediate.[1][3] This intermediate can then be protonated from either side, leading to racemization before the amide bond is formed.[1][3]
Q3: Are certain chiral amines more susceptible to epimerization?
A3: Yes. Chiral amines with electron-withdrawing groups near the stereocenter are more prone to epimerization because these groups increase the acidity of the alpha-proton, stabilizing the formation of the enolate intermediate. While the provided search results primarily discuss the epimerization of chiral carboxylic acids, the principles of alpha-proton acidity and intermediate stability are transferable to the chiral amine coupling partner under certain conditions, especially if the amine itself has an acidic proton adjacent to the stereocenter.
Troubleshooting Guide: Minimizing Epimerization
This section provides a structured approach to troubleshooting and optimizing your coupling reaction to minimize the formation of the undesired epimer.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of epimer in the final product | Inappropriate Coupling Reagent: Highly reactive coupling reagents can accelerate the formation of the problematic oxazolone intermediate.[1] | Solution: Switch to a coupling reagent known for low racemization. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP are excellent choices.[4][5][6] Carbodiimides such as DCC and EDC can be used, but almost always require an additive like HOBt or HOAt to suppress epimerization.[4][6][7][8] |
| Excessive Base Strength or Concentration: Strong bases can promote epimerization through both the oxazolone and direct enolization pathways.[1][3] | Solution: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5][6] Use the minimum amount of base necessary to facilitate the reaction. In some cases, weaker bases like collidine can be beneficial.[9] | |
| Elevated Reaction Temperature: Higher temperatures provide the necessary activation energy for epimerization to occur.[8][10] | Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[1][8] | |
| Prolonged Pre-activation Time: Allowing the carboxylic acid to be activated by the coupling reagent for an extended period before adding the amine can increase the concentration of the epimerization-prone activated intermediate.[1] | Solution: Employ in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine. This ensures the activated species is consumed as it is formed.[1] | |
| Solvent Effects: The polarity of the solvent can influence the rate of epimerization.[1] Polar aprotic solvents like DMF can sometimes promote epimerization. | Solution: Consider using less polar solvents such as dichloromethane (DCM) or a mixture of chloroform and trifluoroethanol, which have been shown to suppress epimerization.[1] |
Visualizing the Problem: Epimerization Pathways
Caption: Mechanisms of epimerization during amide bond formation.
Recommended Experimental Protocols
The following protocols are designed to minimize epimerization during the coupling of this compound with a chiral amine.
Protocol 1: Low-Epimerization Amide Coupling using HATU
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its ability to suppress racemization.[5]
-
Dissolve Reagents: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).[1]
-
Cool the Mixture: Cool the solution to 0 °C in an ice bath.
-
Add Base and Coupling Reagent: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture and stir for 5 minutes.[1] Then, add HATU (1.1 equivalents) to the reaction mixture and stir for another 5 minutes at 0 °C.[1]
-
Add Chiral Amine: Add the chiral amine (1.2 equivalents) to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Analyze the final product for epimeric purity by chiral HPLC.
Protocol 2: Carbodiimide-Mediated Coupling with Additives
This protocol uses a carbodiimide coupling reagent with an additive to minimize epimerization. This can be a more cost-effective approach.
-
Dissolve Reagents: In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and anhydrous copper(II) chloride (CuCl2) (1.2 equivalents) in anhydrous DMF.[1] The addition of CuCl2 has been shown to further suppress racemization.[7]
-
Cool the Mixture: Cool the mixture to 0 °C.
-
Add Amine: Add the chiral amine (1.2 equivalents) to the mixture.
-
Add Coupling Reagent: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cooled mixture.
-
Reaction Progression: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.
-
Work-up and Analysis: Follow the work-up, purification, and analysis steps as described in Protocol 1.
Decision-Making Workflow for Method Selection
Caption: Decision workflow for selecting a coupling protocol.
References
- Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH.
- Coupling Reagents - Aapptec Peptides.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Commonly Used Coupling Reagents in Peptide Synthesis.
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- Epimerization of Peptide.
- Ynamide Coupling Reagents: Origin and Advances - PMC - PubMed Central - NIH.
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing).
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing).
- Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.
- Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar.
- ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. | Request PDF - ResearchGate.
- Epimerisation in Peptide Synthesis - OUCI.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications.
- Synthesis of some Amide derivatives and their Biological activity.
- Amide Synthesis - Fisher Scientific.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH.
- Amine to Amide (Coupling) - Common Conditions.
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. file.globalso.com [file.globalso.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Detecting Impurities in 3-(Morpholine-4-sulfonyl)benzoic Acid
Welcome to the Technical Support Center for the analysis of 3-(Morpholine-4-sulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities in this active pharmaceutical ingredient (API). Our goal is to equip you with the necessary knowledge to ensure the quality, safety, and efficacy of your products through robust analytical methodologies.
Introduction
This compound is a key building block in medicinal chemistry. Its purity is critical for the successful synthesis of downstream targets and for meeting stringent regulatory requirements. The presence of impurities, even at trace levels, can significantly impact the manufacturing process, and the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the analytical techniques, potential challenges, and troubleshooting strategies pertinent to impurity profiling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities associated with this compound?
A1: Impurities can originate from starting materials, by-products of the synthesis, or degradation of the final product. Based on the common synthetic route involving the reaction of 3-(chlorosulfonyl)benzoic acid with morpholine, the following impurities are plausible:
-
Starting Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
Morpholine
-
-
By-products:
-
3-Sulfobenzoic acid: Formed by the hydrolysis of 3-(chlorosulfonyl)benzoic acid.
-
Bis-(3-carboxyphenyl)sulfone: A potential byproduct from the reaction of the sulfonyl chloride with the benzoic acid moiety under certain conditions.
-
N-Nitrosomorpholine: A potential genotoxic impurity if nitrite sources are present during synthesis or storage.
-
-
Degradation Products:
-
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can reveal potential degradation pathways and products. Hydrolysis of the sulfonamide bond is a potential degradation route.
-
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile organic impurities in pharmaceutical compounds like this compound.[1] A reversed-phase HPLC method coupled with a UV detector is typically the primary choice. For structural elucidation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1] Gas Chromatography (GC) is suitable for analyzing volatile impurities such as residual solvents.[1]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the API from its degradation products, allowing for accurate quantification of the API's stability. To develop such a method, you must perform forced degradation studies.[2][3][4] This involves subjecting the this compound to stress conditions like heat, humidity, acid/base hydrolysis, oxidation, and photolysis to generate potential degradation products. The HPLC method is then developed and optimized to resolve the API peak from all generated degradation product peaks.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Diagram: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Q4: My this compound peak is tailing. What could be the cause and how do I fix it?
A4: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[1][5][6][7]
-
Cause 1: Secondary Interactions with Residual Silanols: The stationary phase in C18 columns can have residual silanol groups (-Si-OH) that are acidic and can interact with the analyte, causing tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte's carboxylic acid group. This will suppress its ionization and reduce interactions with silanols. A pH of 2.5-3.0 is a good starting point.[5]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the number of accessible silanol groups.
-
Add a Competing Base (Use with Caution): In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to block the active silanol sites. However, this is generally not necessary with modern columns and can complicate MS detection.
-
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Cause 3: Sample Diluent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.
-
Q5: I am seeing poor resolution between the main peak and an impurity. How can I improve the separation?
A5: Poor resolution can be addressed by optimizing several chromatographic parameters.[8]
-
Cause 1: Inadequate Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.
-
Solution:
-
Adjust Organic Modifier Ratio: If using a gradient, try a shallower gradient. For isocratic elution, systematically vary the percentage of the organic modifier.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try methanol, or a combination of both.
-
Modify the Mobile Phase pH: A small change in pH can significantly alter the retention and selectivity of ionizable compounds.
-
-
-
Cause 2: Insufficient Column Efficiency: A worn-out or contaminated column will have lower efficiency.
-
Solution:
-
Flush the column: Use a strong solvent to wash the column.
-
Replace the column: If flushing does not restore performance, the column may need to be replaced.
-
-
Q6: I am not detecting any impurities, but I suspect they are present. What should I check?
A6: This could be an issue with detection limits or co-elution.
-
Cause 1: Inappropriate Detection Wavelength: The impurities may not absorb strongly at the wavelength used for the main component.
-
Solution: Use a photodiode array (PDA) detector to acquire spectra across a range of wavelengths. This will help in identifying a more suitable wavelength for detecting the impurities.
-
-
Cause 2: Low Impurity Concentration: The impurities may be present at levels below the limit of detection (LOD) of the method.
-
Solution:
-
Increase the injection volume or sample concentration. Be mindful of potential column overload for the main peak.
-
Optimize the method for higher sensitivity. This could involve changing the mobile phase to one with lower UV absorbance at the detection wavelength.
-
-
-
Cause 3: Co-elution: An impurity peak may be hidden under the main analyte peak.
-
Solution:
-
Employ a different column chemistry: A column with a different stationary phase (e.g., phenyl-hexyl or cyano) may provide different selectivity.
-
Use Mass Spectrometry (MS): An MS detector can often distinguish between co-eluting compounds based on their mass-to-charge ratio.
-
-
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
This protocol provides a starting point for a stability-indicating HPLC method for this compound. Method validation according to ICH guidelines is essential before use in a regulated environment.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Reference standards for this compound and any known impurities.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH to suppress ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is recommended to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 235 nm | Aromatic compounds typically have strong absorbance in this region. Use a PDA to confirm the optimal wavelength. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and sensitivity requirements. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This yields a sample solution of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Diagram: HPLC Method Workflow
Caption: Workflow for the HPLC analysis of this compound.
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[2][3][4][9]
General Procedure:
Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions. Analyze the stressed samples by the developed HPLC method alongside an unstressed control sample.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
Impurity Identification
Mass Spectrometry (MS)
When an unknown impurity is detected, LC-MS is a powerful tool for its identification.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show characteristic fragmentation patterns.
-
Loss of the morpholine group: A common fragmentation pathway for morpholine-containing compounds.
-
Cleavage of the sulfonyl group: Loss of SO₂ is a characteristic fragmentation for sulfonamides.
-
Decarboxylation: Loss of CO₂ from the benzoic acid moiety.
By analyzing the mass of the parent ion and its fragments, a putative structure for the impurity can be proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure elucidation of an unknown impurity, isolation followed by NMR spectroscopy is often necessary. ¹H and ¹³C NMR will provide detailed information about the chemical structure of the impurity.[10]
Conclusion
The analytical control of impurities in this compound is a critical aspect of ensuring drug quality and safety. A well-developed and validated stability-indicating HPLC method is the cornerstone of this control strategy. This guide provides a comprehensive framework for developing, troubleshooting, and applying such methods. By understanding the potential impurities, the principles of the analytical techniques, and a systematic approach to troubleshooting, researchers can confidently assess the purity of their material.
References
- MedCrave. (2016).
- Rajeshwari, T., & Shailaja, B. (2016). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology.
- Singh, R., & Kumar, R. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
- Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2012).
- Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.
- Maggio, R. M. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry.
- Ghanem, G. M., & Mohammad, M. D. (2015). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form.
- Semantic Scholar. (n.d.).
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
- Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. [Link]
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- Alfa Omega Pharma. (n.d.). Morpholine Impurities. [Link]
- Chrom Tech, Inc. (2025).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
- NIH. (2018).
- ResearchGate. (2012).
- Google Patents. (n.d.).
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
- IJSDR. (2023). Troubleshooting in HPLC: A Review. [Link]
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
- IJPRA. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
- Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). [Link]
- Analytical Chemistry. (n.d.). Separation of aromatic sulfonic acids with a liquid anion exchanger. [Link]
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
- YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Technical Significance of 3-(Chlorosulfonyl)benzoic Acid in Organic Synthesis. [Link]
- ResearchGate. (n.d.). Background on morpholine synthesis and our approach. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. preprints.org [preprints.org]
workup procedures for reactions involving 3-(Morpholine-4-sulfonyl)benzoic acid
Welcome to the technical support guide for handling reactions involving 3-(Morpholine-4-sulfonyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we move beyond generic protocols to provide in-depth, field-tested insights into workup and purification procedures. Our focus is on the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound that I must consider before designing a workup?
A1: Understanding the dual acidic and basic nature of this molecule is paramount. Its behavior is governed by two key functional groups: the acidic carboxylic acid and the weakly basic morpholine nitrogen, which is part of a sulfonamide linkage.
The most critical parameter is its pH-dependent solubility. The molecule's charge state changes dramatically with pH, which is the primary lever we use to separate it from other components in a reaction mixture.
-
At Low pH (e.g., pH < 2): The carboxylic acid group is protonated (-COOH), making the molecule neutral and significantly less soluble in aqueous media. This is the ideal state for extraction into an organic solvent like ethyl acetate or dichloromethane.
-
At High pH (e.g., pH > 6): The carboxylic acid is deprotonated to its carboxylate form (-COO⁻), rendering the molecule an anion. This makes it highly soluble in aqueous solutions and insoluble in most common organic solvents.
While the morpholine nitrogen is part of a sulfonamide, making it a very weak base, its pKa is significantly lowered. For practical workup purposes, the carboxylic acid pKa is the dominant factor. The pKa of the benzoic acid moiety is estimated to be around 3.5 - 4.0, influenced by the electron-withdrawing sulfonyl group.
Table 1: pH-Dependent Solubility & Extraction Behavior
| pH Range | Dominant Species | Charge | Aqueous Solubility | Recommended Extraction Solvent |
| < 2 | R-COOH (Protonated) | Neutral | Low | Ethyl Acetate, DCM, MTBE |
| 3 - 5 | R-COOH / R-COO⁻ | Mixed | Moderate | Use with caution; potential for emulsions |
| > 6 | R-COO⁻ (Deprotonated) | Anionic | High | Water (for washing away organic impurities) |
This behavior is the cornerstone of a successful extractive workup. You can selectively pull your compound into an aqueous layer by basifying, wash the aqueous layer to remove neutral organic impurities, and then recover your product by acidifying, causing it to precipitate or become extractable back into an organic solvent.
Q2: I've just completed an amide coupling reaction using this acid. What is a reliable, general workup procedure?
A2: This is a very common application. Let's assume you've run a standard coupling reaction (e.g., with HATU or EDC/HOBt) in a solvent like DMF or NMP and now need to isolate your neutral amide product. The key is to leverage the acidic nature of your unreacted starting material.
Here is a logical workflow for this scenario:
dot graph a { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Figure 1: General extractive workup workflow.
Protocol 1: Standard Extractive Workup Post-Amide Coupling
-
Quench & Dilute: Once TLC or LCMS shows consumption of the limiting reagent, pour the reaction mixture (e.g., in DMF) into a separatory funnel containing ethyl acetate (EtOAc) and water or brine.[1] A common ratio is 5-10 volumes of EtOAc to 1 volume of the reaction mixture.
-
Initial Wash: Shake the funnel, allow the layers to separate, and discard the lower aqueous layer. This step removes the bulk of the high-boiling polar aprotic solvent (e.g., DMF, NMP) and water-soluble salts.[2] For stubborn DMF removal, multiple washes with 5% aqueous LiCl can be effective.[2]
-
Acid Removal (Base Wash): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) to the organic layer.[1][3] Shake well. This converts the unreacted this compound into its water-soluble sodium salt, which partitions into the aqueous layer.
-
Phase Separation: Carefully separate the layers, keeping the organic layer. It is good practice to test the pH of the aqueous layer with litmus paper to ensure it is basic, confirming the acid has been neutralized and extracted.[4]
-
Final Washes: Wash the organic layer sequentially with water and then with saturated brine. The brine wash helps to remove residual water from the organic phase, facilitating the subsequent drying step.[1][5]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.[6]
-
Purification: The crude product can then be purified by techniques such as column chromatography or recrystallization.[7][8]
Q3: My product is an ester, and I'm worried about hydrolysis during a basic wash. How should I adapt the workup?
A3: This is a critical consideration. If your product is a base-labile ester (e.g., a methyl or ethyl ester), using a strong base like NaOH is risky as it can saponify (hydrolyze) your product back to the starting carboxylic acid.
The solution is to use a weaker base. Saturated sodium bicarbonate (NaHCO₃) is the reagent of choice here.[3] The pKa of carbonic acid is ~6.4. This means NaHCO₃ is basic enough to deprotonate the starting material (pKa ~3.5-4.0) but generally not basic enough to promote significant hydrolysis of most simple alkyl esters, especially if contact time is minimized.
Modified Protocol for Base-Sensitive Products:
-
Follow the general workup in Q2, but exclusively use saturated aq. NaHCO₃ for the base wash.
-
Do not let the separatory funnel sit for extended periods with the bicarbonate solution. Perform the wash and separation efficiently.
-
Consider cooling the wash solution to 0°C to further reduce the rate of any potential hydrolysis.
Q4: I've performed the basic wash, but my product seems to have disappeared. Is it lost in the aqueous layer?
A4: This is a common and frustrating issue. There are two primary reasons this might happen:
-
Your Product is Amphoteric: If your final product also contains an acidic proton (e.g., a phenol, a tetrazole, or another carboxylic acid), it too will be deprotonated by the basic wash and partition into the aqueous layer along with the unreacted starting material.
-
Insufficiently Acidic Conditions during Back-Extraction (if recovering the starting acid): If you are trying to recover the this compound itself, you must ensure the pH is low enough to fully protonate the carboxylate.
Troubleshooting Workflow:
-
Check the Aqueous Layer: Do not discard the basic aqueous wash. Take a small aliquot, acidify it with concentrated HCl until the pH is ~1-2 (check with pH paper). If a white precipitate crashes out, it is likely your product or the starting acid.
-
Recovery: If a precipitate forms, you can recover it by filtering the entire acidified aqueous layer. Alternatively, you can extract the acidified layer multiple times with a suitable organic solvent (EtOAc, DCM) to recover the neutral compound.
-
Future Prevention: Before the workup, analyze the structure of your target molecule. If it has acidic functional groups, a standard acid-base extraction will not be suitable for purification. In such cases, column chromatography is often the necessary next step.
dot graph TD { A[Start: Product lost after basic wash] --> B{Does my product have an acidic proton? (phenol, etc.)}; B -- Yes --> C[Product is likely in the basic aqueous layer.]; B -- No --> D{Did I use too strong a base or too long a contact time?}; C --> E[Acidify aqueous layer to pH 1-2 with conc. HCl]; D -- Yes --> F[Potential product hydrolysis. Check for starting acid in aqueous layer.]; D -- No --> G[Re-evaluate reaction. Was product formed? Check TLC/LCMS of crude.]; E --> H{Does a precipitate form?}; H -- Yes --> I[Filter or extract with EtOAc to recover compound.]; H -- No --> G; F --> E; I --> J[Next time, use chromatography instead of acid-base extraction.]; } enddot Figure 2: Troubleshooting product loss after a basic wash.
Q5: How do I effectively crystallize this compound or its derivatives for final purification?
A5: Crystallization is an excellent technique for purifying solid compounds, often providing material of very high purity. The key is finding a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.
Solvent Screening is Essential:
-
For this compound itself: Due to its polarity, good single-solvent candidates include polar protic solvents like isopropanol, ethanol, or water. Solvent mixtures like ethanol/water or acetone/water are also highly effective.
-
For its neutral derivatives (amides/esters): The polarity will be lower. Start screening with common solvents like ethyl acetate, acetonitrile, isopropanol, or toluene.[7] A co-solvent system, such as EtOAc/hexanes or DCM/heptane, is often required.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, drying agent), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- Saber, M. R., & Parrish, J. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1858-1861.
- Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Myristic Amide Synthesis and Purification.
- University of the West Indies, Mona. (n.d.). Separation of an Unknown Mixture.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- University of York. (n.d.). Chemically-active extraction.
- University of Rochester. (n.d.). How To Run A Reaction: The Workup.
Sources
- 1. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Amide Coupling with 3-(Morpholine-4-sulfonyl)benzoic acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the successful amide coupling of 3-(Morpholine-4-sulfonyl)benzoic acid, a substrate that presents unique challenges due to its electronic properties. Here, you will find scientifically grounded advice, troubleshooting guides, and detailed protocols to navigate your experiments with confidence and precision.
Introduction: Understanding the Substrate
This compound is characterized by a potent electron-withdrawing sulfonyl group meta to the carboxylic acid. This substituent significantly influences the reactivity of the carboxylic acid by increasing its acidity (lowering the pKa) through inductive effects. Consequently, the corresponding carboxylate anion, which is the active nucleophile in the initial activation step of the coupling reaction, is less nucleophilic. This reduced nucleophilicity can lead to sluggish or incomplete reactions if an inappropriate coupling agent or suboptimal reaction conditions are employed. This guide will help you select the ideal coupling strategy to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound showing low or no yield?
A1: Low yields with this substrate are commonly due to inefficient activation of the electron-deficient carboxylic acid.[1] The reduced nucleophilicity of the carboxylate requires a highly efficient coupling reagent to form the activated intermediate at a reasonable rate. Standard or less reactive coupling agents may fail to activate the acid completely, leading to poor conversion. Other potential causes include suboptimal reaction conditions, such as an inappropriate base or solvent, or issues with the purity of your starting materials.[2]
Q2: Which coupling agent is the best choice for this compound?
A2: For electron-deficient carboxylic acids, uronium/aminium salt-based coupling reagents are generally superior. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended. It forms a more reactive OAt-active ester, which can accelerate the coupling with the amine. While HBTU is also effective, HATU often provides faster reaction times and higher yields with challenging substrates.[3] Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can also be used successfully, but often require an additive like HOBt (1-Hydroxybenzotriazole) and may necessitate the addition of a nucleophilic catalyst such as DMAP (4-Dimethylaminopyridine) to achieve good yields.[1]
Q3: I am observing the formation of byproducts. What are they and how can I minimize them?
A3: Common byproducts in amide coupling reactions include the unreacted activated ester (from hydrolysis if water is present) and byproducts from the coupling reagent itself (e.g., tetramethylurea from HATU/HBTU, or dicyclohexylurea if DCC is used). If using a uronium reagent like HATU in excess with a precious amine, there is a small risk of guanidinylation of the amine. To minimize byproducts, ensure all reagents and solvents are anhydrous.[2] Using the recommended stoichiometry and monitoring the reaction to avoid unnecessarily long reaction times can also be beneficial.
Q4: Can I use a carbodiimide like EDC for this coupling? What modifications to the standard protocol are necessary?
A4: Yes, EDC can be used, but a standard EDC/HOBt protocol might be sluggish. For sulfamoyl benzoic acids, a study has shown successful coupling using EDC in the presence of a catalytic amount of DMAP.[4] DMAP acts as a highly effective acyl transfer catalyst, which can significantly accelerate the reaction of the less nucleophilic carboxylate.[1]
Selecting the Right Coupling Agent: A Comparative Guide
The choice of coupling agent is critical for the successful amidation of this compound. The following table summarizes the key characteristics of recommended coupling agents for this electron-deficient substrate.
| Coupling Agent | Class | Advantages | Disadvantages | Recommended for this Substrate? |
| HATU | Uronium/Aminium Salt | High reactivity, fast reaction times, low racemization.[3] | Higher cost, potential for guanidinylation side reaction with excess reagent. | Highly Recommended |
| HBTU | Uronium/Aminium Salt | Good reactivity, widely used.[3] | Less reactive than HATU, may result in longer reaction times for this substrate. | Recommended |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts (for EDC).[5] | Can be sluggish with electron-deficient acids, may require additives for good yields. | Viable with optimization |
| EDC/HOBt/DMAP | Carbodiimide | Enhanced reactivity for electron-deficient acids due to catalytic DMAP.[1] | DMAP is basic and can sometimes promote side reactions. | Recommended Alternative |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the best results in terms of yield and reaction time.
Materials:
-
This compound
-
Amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cost-Effective Coupling using EDC/HOBt/DMAP
This protocol is a viable alternative, particularly when cost is a consideration.[1][4]
Materials:
-
This compound
-
Amine
-
EDC hydrochloride
-
HOBt
-
DMAP (catalytic)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.1 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add the amine (1.1 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1N HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Mechanisms
Coupling Agent Selection Workflow
Caption: A decision-making workflow for selecting the appropriate coupling agent.
Generalized Amide Coupling Mechanism (Uronium Salt)
Caption: Generalized mechanism for amide bond formation using a uronium salt like HATU.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient carboxylic acid activation.[1]2. Presence of water in the reaction.[2]3. Insufficiently reactive amine. | 1. Switch to a more powerful coupling agent like HATU. If using EDC/HOBt, add a catalytic amount of DMAP.[4]2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.3. For poorly nucleophilic amines, consider increasing the reaction temperature or using a more activating coupling agent. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Steric hindrance from the amine or acid.3. Reagent degradation. | 1. Allow the reaction to proceed for a longer period (monitor by TLC/LC-MS).2. Consider a more reactive coupling agent (e.g., HATU) and potentially a higher reaction temperature.3. Use fresh coupling reagents and anhydrous solvents. |
| Multiple Spots on TLC (Side Products) | 1. Hydrolysis of the activated ester.2. Racemization (if chiral centers are present).3. Guanidinylation of the amine (with excess uronium reagent). | 1. Ensure anhydrous conditions.2. Use additives like HOBt or HOAt (inherent in HBTU/HATU). Run the reaction at a lower temperature.[2]3. Use a slight excess of the carboxylic acid relative to the amine, rather than a large excess of the coupling agent. |
| Difficulty in Product Purification | 1. Water-soluble byproducts from EDC.2. Urea byproduct from HATU/HBTU co-eluting with the product. | 1. Perform a thorough aqueous workup with acidic and basic washes.2. Optimize your chromatography conditions. A different solvent system may improve separation. |
References
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). National Institutes of Health.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). National Institutes of Health.
- How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). ResearchGate.
- Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. (2010). ACS Publications.
- Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. (2014). Royal Society of Chemistry.
- Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
- The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. (2010). National Institutes of Health.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). National Institutes of Health.
- Coupling Reagents. (n.d.). Aapptec.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
dealing with poor reactivity of 3-(Morpholine-4-sulfonyl)benzoic acid
Welcome to the technical support center for 3-(Morpholine-4-sulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reactivity issues encountered during its use in synthesis. Here, we will explore the underlying principles of its reactivity and provide field-proven solutions to overcome common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound showing low or no conversion?
A1: Several factors can contribute to the poor reactivity of this compound in amide coupling reactions. The primary reasons include:
-
Steric Hindrance: The bulky morpholine-4-sulfonyl group at the 3-position of the benzoic acid can sterically hinder the approach of the amine to the activated carboxylic acid intermediate.[1][2][3][4]
-
Sub-optimal Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Inadequate activation of the carboxylic acid will result in low yields.
-
Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines are poor nucleophiles and may react slowly or not at all under standard conditions.[6]
-
Presence of Moisture: Many coupling reagents and activated intermediates are sensitive to moisture, which can lead to their deactivation and hydrolysis of the activated ester.[7]
Q2: How does the morpholine-4-sulfonyl group affect the acidity of the carboxylic acid?
A2: The morpholine-4-sulfonyl group is a strong electron-withdrawing group. This property increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion through inductive effects.[8][9] In principle, a more acidic carboxylic acid can be more readily activated.
Q3: Can I use standard coupling reagents like DCC or EDC with this acid?
A3: Yes, standard carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used. However, due to the potential for steric hindrance, it is often beneficial to use them in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more stable and reactive activated ester.[5][10] A successful synthesis of related sulfamoyl-benzamide derivatives utilized EDC with a catalytic amount of 4-dimethylaminopyridine (DMAP).[11]
Q4: Is heating recommended to improve the reaction rate?
A4: Gentle heating can sometimes improve the reaction rate, especially with hindered substrates. However, excessive heat can lead to side reactions and racemization, particularly if you are working with chiral amines. It is generally recommended to first optimize the coupling reagent, base, and solvent at room temperature before resorting to elevated temperatures.
In-Depth Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling with Primary or Secondary Amines
If you are experiencing low yields when coupling this compound with a primary or secondary amine, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low-yield amide coupling.
1. Optimizing Carboxylic Acid Activation:
The formation of a highly reactive activated ester is crucial for successful amide bond formation.[10] If standard carbodiimide methods are failing, switching to a more potent coupling reagent is recommended.
-
Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are known to be highly efficient, especially for challenging couplings.[5] They react with the carboxylic acid to form activated esters that are more reactive than those generated by carbodiimides alone.
-
OxymaPure/DIC System: A study on the coupling of sulfonamide and sulfonate carboxylic acid derivatives demonstrated excellent yields using a combination of OxymaPure and Diisopropylcarbodiimide (DIC).[12] This system is a safe and effective alternative to benzotriazole-based additives.
2. Conversion to Acyl Chloride:
For particularly unreactive amines, converting the carboxylic acid to the more electrophilic acyl chloride can significantly improve yields.
-
Protocol for Acyl Chloride Formation and Amidation:
-
In a dry, inert atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-Dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and add it dropwise to a solution of the amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in DCM at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Issue 2: Poor Reactivity in Esterification Reactions
While amide coupling is more common, you may also encounter challenges when attempting to form an ester from this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion in Fischer Esterification | Reversible reaction equilibrium; Steric hindrance from the morpholine-4-sulfonyl group. | Use a large excess of the alcohol as the solvent to drive the equilibrium forward.[13] Increase the amount of acid catalyst (e.g., H₂SO₄) and extend the reflux time.[14][15] |
| Decomposition of Starting Material | Acid-sensitive functional groups on the alcohol or the benzoic acid derivative. | Switch to milder, non-acidic conditions. The Steglich esterification (DCC/DMAP) is an excellent alternative for acid-sensitive substrates.[13] |
| Failure to React with Tertiary Alcohols | Severe steric hindrance. | Convert the carboxylic acid to its acyl chloride first, then react with the tertiary alcohol in the presence of a base like pyridine or DMAP. |
Protocol for Steglich Esterification:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Dicyclohexylcarbodiimide (DCC) or EDC (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the crude ester.
Advanced Strategies for Highly Hindered Systems
For extremely challenging couplings where both the acid and the amine are sterically hindered or electronically deactivated, more advanced methods may be necessary.
1. Acyl Fluoride Intermediates:
Acyl fluorides are less prone to side reactions than acyl chlorides and can be highly effective for coupling hindered substrates. They can be generated in situ using reagents like cyanuric fluoride or XtalFluor-E®.
2. Use of Newer Generation Coupling Reagents:
Coupling reagents like COMU (the OxymaPure analogue of HATU) have shown high efficiency and are considered safer alternatives to HOBt- or HOAt-based reagents.
Visualizing the Reaction Pathway: Amide Coupling Mechanism
Caption: Generalized mechanism for amide bond formation.
This guide provides a comprehensive framework for addressing the reactivity challenges associated with this compound. By systematically evaluating and optimizing your reaction conditions, you can significantly improve the outcomes of your synthetic endeavors.
References
- Benzoic Acid - Structure, Properties, Reactions. Turito. Published January 20, 2023.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Published January 11, 2019.
- Substituent Effects on Acidity. Chemistry LibreTexts.
- m-sulpho benzoic acid | Electrophilic Substitution Reaction| Class 12. YouTube. Published March 2, 2023.
- This compound | C11H13NO5S | CID 257476. PubChem.
- Lab5 procedure esterification.
- United States Patent. Googleapis. Published December 30, 2010.
- Why did my amide syntesis does not work? ResearchGate. Published April 14, 2021.
- Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH.
- Real Synthesis: ~ any amidation tricks? : r/OrganicChemistry. Reddit. Published October 22, 2019.
- Acid to Ester - Common Conditions. Organic Chemistry Portal.
- United States Patent. Googleapis. Published July 19, 2013.
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Synthesis method of morpholine benzoate compound. Google Patents.
- The Synthesis of Sterically Hindered Amides. ResearchGate.
- Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof. Google Patents.
- Could anyone tell me if an amide would still be an activator if the benzene was directly bonded to the carbonyl carbon. Wouldn't the carbonyl carbon have a partial positive charge that'd make it electron withdrawing? : r/OrganicChemistry. Reddit. Published July 31, 2020.
- View of The Synthesis of Sterically Hindered Amides. CHIMIA.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC - NIH. Published November 17, 2021.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.
- 3: Esterification (Experiment). Chemistry LibreTexts. Published August 16, 2021.
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.
- Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate.
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH.
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH.
- 3-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2795549. PubChem.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
- 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria. ResearchGate.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
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- 10. Amide Synthesis [fishersci.dk]
- 11. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization Challenges of 3-(Morpholine-4-sulfonyl)benzoic Acid
Welcome to the technical support center for the characterization of 3-(Morpholine-4-sulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the analytical challenges associated with this molecule.
I. Introduction to this compound
This compound (CAS No: 299181-75-2) is a bifunctional molecule incorporating a benzoic acid moiety and a morpholine sulfonamide group.[1][2] Its characterization can be complex due to the presence of these two distinct functional groups, which influence its solubility, reactivity, and spectral properties. This guide will address common issues encountered during its analysis by NMR, Mass Spectrometry, and HPLC.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅S | [1] |
| Molecular Weight | 271.29 g/mol | [1] |
| IUPAC Name | 3-(morpholin-4-ylsulfonyl)benzoic acid | [1] |
| CAS Number | 299181-75-2 | [1] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: Potential impurities largely depend on the synthetic route. A common synthesis involves the reaction of 3-(chlorosulfonyl)benzoic acid with morpholine.[3][4] Based on this, you should be aware of the following potential impurities:
-
Starting materials: Unreacted 3-(chlorosulfonyl)benzoic acid and morpholine.
-
Hydrolysis product: 3-Sulfobenzoic acid, formed from the hydrolysis of 3-(chlorosulfonyl)benzoic acid, is a likely impurity, especially if the reaction is not performed under anhydrous conditions.[5]
-
Isomeric impurities: Depending on the purity of the starting materials, you might have the 2- or 4-(Morpholine-4-sulfonyl)benzoic acid isomers.
-
Residual solvents: Solvents used in the synthesis and purification (e.g., THF, ethyl acetate) may be present.
Q2: My sample of this compound is showing poor solubility in common NMR solvents like chloroform-d. What should I do?
A2: Due to the polar nature of the carboxylic acid and sulfonamide groups, this compound has limited solubility in non-polar solvents. For NMR analysis, consider using more polar deuterated solvents such as DMSO-d₆, methanol-d₄, or acetone-d₆.[6] DMSO-d₆ is often a good choice as it can solubilize both the acidic and sulfonamide functionalities effectively.[7]
Q3: I am observing significant peak tailing for my compound during reverse-phase HPLC analysis. What is the cause and how can I fix it?
A3: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is a common issue. The primary causes are secondary interactions with the stationary phase and an inappropriate mobile phase pH.
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of your analyte, causing tailing.
-
Solution: Lowering the pH of the mobile phase to around 2.5-3.0 protonates the silanol groups, minimizing these unwanted interactions.
-
-
Analyte Ionization: If the mobile phase pH is close to the pKa of the benzoic acid, both ionized and non-ionized forms will be present, leading to peak broadening and tailing.
-
Solution: To ensure the analyte is in a single, non-ionized (protonated) form, the mobile phase pH should be at least 1.5 to 2 units below its pKa.
-
III. Troubleshooting Analytical Techniques
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Challenge 1: Ambiguous Aromatic Proton Signals in ¹H NMR
Q: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I confidently assign the peaks?
A: The aromatic protons of this compound typically resonate between 7.0-8.5 ppm.[8] The electron-withdrawing nature of both the carboxylic acid and the sulfonyl group will shift the adjacent protons downfield.
Troubleshooting Workflow for NMR Aromatic Signal Assignment:
Caption: Workflow for assigning complex aromatic NMR signals.
Step-by-step Protocol:
-
Analyze J-coupling constants:
-
Ortho coupling (³J) is typically in the range of 7-10 Hz.
-
Meta coupling (⁴J) is smaller, around 2-3 Hz.
-
Para coupling (⁵J) is often unresolved (0-1 Hz).[8] This will help you determine the relative positions of the protons on the benzene ring.
-
-
Perform 2D NMR: If coupling constants are not sufficient for a definitive assignment, a 2D COSY experiment will show correlations between coupled protons. An HSQC experiment will correlate protons to their attached carbons, aiding in the assignment of the ¹³C spectrum as well.
-
Compare with Predicted Spectra: Utilize NMR prediction software to generate a theoretical spectrum for comparison with your experimental data.
Challenge 2: Broad OH and NH Proton Signals
Q: I am seeing very broad signals in my ¹H NMR spectrum. How can I identify if they are from the carboxylic acid OH or potential water contamination?
A: The carboxylic acid proton is often broad and its chemical shift can vary with concentration and solvent. To confirm its identity, you can perform a D₂O exchange experiment.
Protocol for D₂O Exchange:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to your NMR tube.
-
Shake the tube vigorously for a few minutes.
-
Re-acquire the ¹H NMR spectrum. The peak corresponding to the carboxylic acid proton will exchange with deuterium and either disappear or significantly decrease in intensity.[6]
B. Mass Spectrometry (MS)
Challenge 1: Unexpected Ions in the Mass Spectrum
Q: I am observing ions in my ESI-MS spectrum that do not correspond to [M+H]⁺ or [M-H]⁻. What are they?
A: Benzoic acid derivatives are known to form adducts in electrospray ionization (ESI).[9][10] Common adducts include:
-
Sodium adducts: [M+Na]⁺
-
Potassium adducts: [M+K]⁺
-
Solvent adducts: e.g., [M+CH₃CN+H]⁺
-
Dimer formation: In negative ion mode, you might observe a sodium-bridged dimer [2M-2H+Na]⁻.[9]
Troubleshooting Adduct Formation:
| Adduct Type | How to Confirm | How to Minimize |
| Metal Adducts | Look for characteristic mass differences (e.g., +22 for Na⁺, +38 for K⁺) | Use high-purity solvents and glassware. Add a small amount of a competing acid like formic acid to the mobile phase. |
| Solvent Adducts | Mass difference corresponds to the solvent used. | Optimize ESI source conditions (e.g., increase drying gas temperature). |
| Dimers | Ion at approximately double the mass of the analyte. | Decrease sample concentration. |
Challenge 2: Interpreting the Fragmentation Pattern
Q: What are the expected fragmentation patterns for this compound in MS/MS?
A: The fragmentation will be directed by the two main functional groups.
Proposed Fragmentation Pathways:
Caption: Proposed fragmentation pathways in negative ion mode.
-
Loss of CO₂: A characteristic fragmentation of deprotonated benzoic acids is the loss of carbon dioxide (44 Da).[11]
-
Loss of SO₂: Cleavage of the sulfonyl group can lead to the loss of sulfur dioxide (64 Da).
-
Cleavage of the Morpholine Ring: Fragmentation of the morpholine ring or cleavage of the S-N bond can also occur.
C. High-Performance Liquid Chromatography (HPLC)
Challenge: Choosing the Right HPLC Method for Purity Analysis
Q: Should I use HPLC-UV or HPLC-MS for the purity assessment of my this compound sample?
A: The choice depends on the specific requirements of your analysis.
Comparison of HPLC-UV and HPLC-MS:
| Feature | HPLC-UV | HPLC-MS |
| Selectivity | Moderate | High |
| Sensitivity | Good for routine analysis | Excellent, suitable for trace analysis |
| Information | Provides retention time and UV absorbance | Provides retention time, molecular weight, and structural information (with MS/MS) |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, more complex |
| Best For | Routine purity checks, quantification of the main component | Impurity profiling, identification of unknowns, trace analysis |
For routine quality control where the main component's purity is the primary concern, a validated HPLC-UV method is often sufficient.[12] For in-depth impurity profiling and identification of unknown degradation products, HPLC-MS is the superior technique.[13][14][15]
Experimental Protocol: A General-Purpose RP-HPLC Method
-
Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Gradient: A suitable gradient would be to start with a low percentage of acetonitrile and increase it over time to elute the compound and any less polar impurities. A typical gradient might be 10-90% B over 20 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent. This yields a sample solution of approximately 1 mg/mL.
-
IV. Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for stability studies and for identifying potential degradants in your samples.
A. Hydrolytic Degradation
The sulfonamide linkage can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would lead to the formation of 3-sulfobenzoic acid and morpholine.[16] The benzoic acid moiety itself is generally stable to hydrolysis, but decarboxylation can occur under harsh conditions like high temperatures.[17]
B. Photolytic Degradation
Aromatic compounds can be susceptible to photodegradation. It is advisable to protect solutions of this compound from light to prevent the formation of photolytic degradants.
Workflow for Investigating Degradation Products:
Caption: A systematic approach to identifying degradation products.
V. References
-
Schug, K. A., & McNair, H. M. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-539.
-
BenchChem. (2025). A Comparative Guide to the Quantification of Sulfabenzamide: HPLC-UV vs. UHPLC-MS/MS. BenchChem Technical Support Center.
-
Schug, K. A., & McNair, H. M. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Semantic Scholar.
-
ResearchGate. (2025). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives | Request PDF. ResearchGate.
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05.
-
MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.
-
PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed.
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate.
-
Cunniff, P. (Ed.). (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL.
-
YMER. (2022). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
-
ResearchGate. (2025). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides. BenchChem Technical Support Center.
-
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry.
-
SpectraBase. (n.d.). benzoic acid, 3-(4-morpholinylsulfonyl)- - Optional[1H NMR] - Spectrum. SpectraBase.
-
PubChem. (n.d.). This compound. PubChem.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester.
-
University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. University of Maryland.
-
PrepChem.com. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. PrepChem.com.
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC.
-
PubMed. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
-
Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
-
University of California, Santa Barbara, NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems. University of California, Santa Barbara.
-
ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. ResearchGate.
-
PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed.
-
ResearchGate. (2025). Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. ResearchGate.
-
ResearchGate. (2025). Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets | Request PDF. ResearchGate.
-
PubChemLite. (n.d.). 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid (C12H15NO5S). PubChemLite.
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group.
-
BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid. BenchChem Technical Support Center.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
-
Google Patents. (n.d.). US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof. Google Patents.
-
PubMed. (1998). Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. PubMed.
-
PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 299181-75-2. Matrix Fine Chemicals.
-
CymitQuimica. (n.d.). CAS 4025-64-3: 3-(Chlorosulfonyl)benzoic acid. CymitQuimica.
-
Matrix Scientific. (n.d.). 4-(Morpholine-4-sulfonyl)-benzoic acid. Matrix Scientific.
-
CAS Common Chemistry. (n.d.). 3-(Chlorosulfonyl)benzoic acid. CAS Common Chemistry.
-
PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed.
-
Sigma-Aldrich. (n.d.). 3-(Chlorosulfonyl)benzoic acid 95 4025-64-3. Sigma-Aldrich.
-
National Institutes of Health. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC.
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Validation & Comparative
mass spectrometry analysis of 3-(Morpholine-4-sulfonyl)benzoic acid
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 3-(Morpholine-4-sulfonyl)benzoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a compound of interest in pharmaceutical development and chemical synthesis. We will move beyond rote protocols to explore the causal relationships behind methodological choices, ensuring a robust and reproducible analytical framework. This document is intended for researchers, scientists, and drug development professionals who require accurate molecular characterization.
Introduction to this compound and Analytical Rationale
This compound (MSBA) is a bifunctional organic molecule featuring a benzoic acid moiety and a morpholine sulfonamide group. Its structure presents distinct chemical properties that dictate the optimal approach for mass spectrometric analysis. Accurate mass measurement and structural elucidation are critical for confirming its identity, assessing purity, and studying its metabolic fate in drug discovery pipelines. The presence of both an acidic proton (carboxylic acid) and a basic site (morpholine nitrogen) makes it an ideal candidate for electrospray ionization, allowing for detailed structural analysis through tandem mass spectrometry (MS/MS).
Physicochemical Properties: The Foundation for Method Development
A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's properties. These characteristics directly influence the choice of ionization source, solvent systems, and fragmentation behavior.
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₁₁H₁₃NO₅S | Defines the elemental composition. |
| Average Molecular Weight | 271.29 g/mol | Approximate mass for initial instrument setup. |
| Monoisotopic Mass | 271.05144 Da | The exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition.[1] |
| Key Functional Groups | Carboxylic Acid, Aromatic Ring, Sulfonamide, Morpholine | These groups determine polarity, ionization potential, and fragmentation pathways. |
| Polarity | High | The presence of polar functional groups makes the molecule suitable for reverse-phase liquid chromatography and electrospray ionization. |
| Acidity/Basicity | Amphoteric | The carboxylic acid group is readily deprotonated (acidic), while the morpholine nitrogen can be protonated (basic). |
A Comparative Guide to Ionization Techniques for MSBA
The conversion of the analyte into gas-phase ions is the most critical step in mass spectrometry. The choice of ionization technique is dictated by the analyte's volatility and polarity. For MSBA, "soft" ionization techniques are preferred to minimize premature fragmentation and preserve the molecular ion.
-
Electrospray Ionization (ESI): ESI is the premier choice for polar, non-volatile molecules like MSBA.[2][3] It generates ions directly from a liquid solution by creating a fine spray of charged droplets. Its key advantage is the ability to operate in both positive and negative ion modes, providing complementary structural information.
-
Positive Ion Mode (+ESI): In an acidic mobile phase, the morpholine nitrogen or the carboxylic acid's carbonyl oxygen can accept a proton, forming the protonated molecule, [M+H]⁺.
-
Negative Ion Mode (-ESI): In a neutral or basic mobile phase, the carboxylic acid group readily loses a proton to form the deprotonated molecule, [M-H]⁻. This is often the more sensitive mode for carboxylic acids.
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are not easily ionized by ESI.[2] While it could potentially work for MSBA, ESI is superior due to the compound's high polarity and pre-ionized state in solution.
-
Electron Ionization (EI): EI is a "hard" ionization technique that requires the sample to be volatilized before being bombarded with high-energy electrons.[4] This method is unsuitable for a non-volatile and thermally labile molecule like MSBA, as it would cause extensive and uninformative fragmentation, likely preventing the detection of the molecular ion.
Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Structure
While a full-scan mass spectrum provides the molecular weight, tandem mass spectrometry (MS/MS) is required to confirm the structure. In MS/MS, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint. Aromatic sulfonamides exhibit characteristic fragmentation pathways, including the neutral loss of sulfur dioxide (SO₂).[5]
Proposed Fragmentation Pathway in Positive Ion Mode (+ESI)
The protonated molecule [M+H]⁺ at m/z 272.0587 is expected to fragment via several key pathways upon collision. The primary sites of fragmentation are the relatively weak C-S and S-N bonds of the sulfonamide group.
Caption: Predicted fragmentation of MSBA in positive ESI mode.
-
Loss of Water (H₂O): A common loss from the carboxylic acid group, resulting in an ion at m/z 254.0481.
-
Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation for aromatic sulfonamides, this neutral loss of 63.96 Da yields a significant fragment at m/z 208.0815.[5]
-
Cleavage of the S-N Bond: Scission of the bond between the sulfonyl group and the morpholine nitrogen results in the loss of the morpholine group (C₄H₈NO) and the formation of an ion at m/z 185.9957 (not shown) or cleavage of the Ar-S bond to yield the morpholine sulfonyl cation. A more likely fragmentation is the loss of the morpholine radical to form the benzenesulfonyl cation fragment at m/z 153.0008.
Proposed Fragmentation Pathway in Negative Ion Mode (-ESI)
Analysis in negative mode begins with the deprotonated molecule [M-H]⁻ at m/z 270.0441 . This mode is often more sensitive and can provide highly diagnostic fragments.
Caption: Predicted fragmentation of MSBA in negative ESI mode.
-
Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation for a carboxylate anion is the neutral loss of 43.99 Da, producing a highly stable fragment ion at m/z 226.0546. This is often the base peak in the spectrum.
-
Loss of Sulfur Dioxide (SO₂): Similar to positive mode, the loss of SO₂ is expected, yielding an ion at m/z 206.0696. The analysis of a similar compound, 4-Chloro-3-sulfamoylbenzoic acid, confirms the prevalence of SO₂ loss in negative mode.[6]
Comparing Mass Analyzer Performance
The choice of mass analyzer impacts the quality of data obtained.
| Mass Analyzer | Strengths for MSBA Analysis | Weaknesses |
| Quadrupole Time-of-Flight (Q-TOF) | Excellent for discovery and characterization. Provides high-resolution, accurate-mass data for both precursor and fragment ions, enabling confident formula determination. | Moderate scan speed compared to triple quadrupoles. |
| Orbitrap™ | Highest resolution and mass accuracy available. Ideal for unambiguous formula confirmation and resolving isobaric interferences. | Slower scan speeds, which can be a limitation for very fast chromatography. |
| Triple Quadrupole (QqQ) | Unmatched sensitivity and speed for quantification. Operates in Selected Reaction Monitoring (SRM) mode, making it the gold standard for targeted analysis once characteristic fragments are known. | Unit mass resolution; cannot provide accurate mass information. |
Recommendation: For initial characterization and structural confirmation, a high-resolution instrument like a Q-TOF or Orbitrap is essential. For routine quantification in complex matrices, a Triple Quadrupole is the most effective tool.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a validated starting point for the analysis of MSBA. It should be optimized for the specific instrument and application.
Workflow Overview
Caption: Standard workflow for LC-MS/MS analysis of MSBA.
Sample and Mobile Phase Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Serially dilute to working concentrations (e.g., 1 µg/mL) using the initial mobile phase composition.
-
Mobile Phase A: 0.1% Formic Acid in Water (for +ESI) or 5 mM Ammonium Acetate in Water (for -ESI).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (for +ESI) or Acetonitrile (for -ESI).
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: Linear ramp to 95% B
-
7-8 min: Hold at 95% B
-
8.1-10 min: Return to 5% B and equilibrate.
-
Mass Spectrometry (MS) Conditions (Q-TOF Example)
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative (separate runs).
-
Capillary Voltage: 3.5 kV (+ESI), -3.0 kV (-ESI).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 800 L/hr at 350 °C.
-
Acquisition Mode:
-
Full Scan (MS¹): Scan range m/z 100-500.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 272.06 for +ESI, 270.04 for -ESI) with an isolation window of ~1 Da. Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Summary of Expected Quantitative Data
The following table summarizes the key ions that should be targeted for identification and quantification.
| Ionization Mode | Ion Type | Calculated m/z | Key Diagnostic Fragment(s) (m/z) |
| Positive ESI | [M+H]⁺ | 272.0587 | 254.0481 (-H₂O), 208.0815 (-SO₂) |
| Negative ESI | [M-H]⁻ | 270.0441 | 226.0546 (-CO₂), 206.0696 (-SO₂) |
By comparing the results from both ionization modes, a higher degree of confidence in the structural confirmation can be achieved. The loss of SO₂ in both modes combined with the loss of CO₂ in negative mode provides an unambiguous identification of this compound.
References
- Hsu, F. F., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(6), 1057-1063.
- Ikonomou, M. G., et al. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 543, 101-113.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- American Chemical Society. (2020). Nontargeted Screening and Determination of Sulfonamides. Journal of Agricultural and Food Chemistry.
- Oxford Academic. (2002). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Journal of Analytical Toxicology.
- Scilit. (1996). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Journal of Chromatography A.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry Department.
- University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility.
- University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Fiehn Laboratory.
- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
- Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemsrc. (n.d.). 4-methoxy-3-(morpholine-4-sulfonyl)-benzoic acid.
- ACS Publications. (2018). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules.
- PubMed. (2007). Synthesis and Mass Spectrometry of Benzoxazoline, Dimethyloxazoline and 4-phenyloxazoline Derivatives of Polyunsaturated Fatty Acids. Rapid Communications in Mass Spectrometry.
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A Tale of Two Isomers: A Comparative Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid and 4-(Morpholine-4-sulfonyl)benzoic Acid in PROTACs
Introduction: The Pivotal Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two. While the warhead and E3 ligase ligand provide target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of productive protein degradation.[2]
This guide provides an in-depth comparative analysis of two isomeric linker building blocks: 3-(Morpholine-4-sulfonyl)benzoic acid and 4-(Morpholine-4-sulfonyl)benzoic acid. While direct head-to-head experimental comparisons of these specific linkers in PROTACs are not yet available in the published literature, this guide will leverage established principles of structure-activity relationships (SAR) in PROTAC design to provide a predictive comparison of their potential performance. We will explore how the seemingly subtle difference in the substitution pattern on the benzoic acid ring can have significant implications for a PROTAC's biological activity and pharmacokinetic properties.
The Contenders: Physicochemical Properties of the Isomeric Linkers
Both this compound and 4-(Morpholine-4-sulfonyl)benzoic acid offer a semi-rigid phenyl sulfone core, which can impart a degree of conformational constraint to the PROTAC linker. This rigidity can be advantageous in pre-organizing the warhead and E3 ligase ligand for optimal ternary complex formation.[3] The morpholine group can enhance aqueous solubility, a desirable property for often large and hydrophobic PROTAC molecules. The carboxylic acid moiety provides a convenient attachment point for further chemical elaboration to connect to either the warhead or the E3 ligase ligand.
| Property | This compound | 4-(Morpholine-4-sulfonyl)benzoic acid |
| Molecular Formula | C₁₁H₁₃NO₅S | C₁₁H₁₃NO₅S |
| Molecular Weight | 271.29 g/mol | 271.29 g/mol |
| Structure | meta-substituted | para-substituted |
| Predicted LogP | ~1.2 | ~1.2 |
| Polar Surface Area | ~92.3 Ų | ~92.3 Ų |
The Comparative Analysis: How Positional Isomerism Can Impact PROTAC Performance
The key difference between these two molecules lies in the substitution pattern on the benzoic acid ring: meta for the 3-isomer and para for the 4-isomer. This seemingly minor structural change can significantly influence the three-dimensional shape and flexibility of the resulting PROTAC, which in turn can affect its biological activity.
Impact on Ternary Complex Formation and Stability
The geometry of the ternary complex is paramount for efficient ubiquitination of the target protein. The linker's exit vector—the angle at which the linker extends from the warhead and E3 ligase ligand—plays a crucial role in achieving a productive orientation of the POI and E3 ligase.[4]
-
4-(Morpholine-4-sulfonyl)benzoic acid (Para-isomer): The linear, co-axial nature of the para-substitution results in a more extended and rigid linker geometry. This can be beneficial if a greater distance and a more defined orientation between the POI and E3 ligase are required for optimal ternary complex formation. However, this rigidity can also be a hindrance if more flexibility is needed to accommodate the specific topologies of the interacting proteins.[5]
-
This compound (Meta-isomer): The angled geometry of the meta-substitution introduces a "kink" in the linker. This can provide a different spatial arrangement of the warhead and E3 ligase ligand, potentially enabling the formation of a more stable ternary complex for certain POI-E3 ligase pairs that a linear linker cannot achieve. The increased conformational flexibility of the meta-isomer might allow for a more induced-fit binding to the protein partners.
Influence on Physicochemical and Pharmacokinetic Properties
The overall shape of a PROTAC molecule influences its physicochemical properties, such as solubility and cell permeability, which are critical for its pharmacokinetic profile.
-
Solubility: The morpholine group in both isomers is expected to enhance aqueous solubility. However, the overall solubility of the final PROTAC will also depend on the properties of the warhead and E3 ligase ligand.
-
Cell Permeability: The more linear and rigid conformation of a PROTAC with the para-isomer might lead to a higher polar surface area being exposed, potentially reducing passive cell permeability. Conversely, the more compact or folded conformation that might be accessible to a PROTAC with the meta-isomer could shield polar groups and improve cell permeability.[5]
-
Metabolic Stability: The sulfonyl group is generally considered to be metabolically stable. The primary sites of metabolism would likely be on the warhead or E3 ligase ligand, or potentially the morpholine ring.
Hypothetical Performance Data: A Head-to-Head Comparison
The following table presents a hypothetical comparison of key performance indicators for two PROTACs that are identical except for the isomeric linker. This data is illustrative and would need to be confirmed by experimental studies.
| Parameter | PROTAC with this compound Linker (Meta) | PROTAC with 4-(Morpholine-4-sulfonyl)benzoic acid Linker (Para) | Rationale for Hypothetical Difference |
| DC₅₀ (nM) | 15 | 50 | The angled geometry of the meta-linker may lead to a more stable ternary complex and thus higher degradation potency. |
| Dₘₐₓ (%) | >95 | >90 | Both linkers are expected to support high levels of degradation, but the potentially more stable ternary complex with the meta-linker could lead to slightly higher maximal degradation. |
| Ternary Complex Cooperativity (α) | 5 | 2 | The increased flexibility of the meta-linker might allow for more favorable protein-protein interactions within the ternary complex, leading to higher positive cooperativity. |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 2.5 | 1.8 | The potentially more compact conformation of the meta-isomer PROTAC could lead to improved cell permeability. |
| In vivo Half-life (t₁/₂, h) | 6 | 5 | Differences in cell permeability and distribution could lead to minor variations in in vivo half-life. |
Experimental Workflows for Comparative Evaluation
A rigorous comparison of these two linkers would require the synthesis of the corresponding PROTACs and their evaluation in a series of biophysical and cellular assays.
Experimental Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a general method for synthesizing PROTACs using either 3- or 4-(Morpholine-4-sulfonyl)benzoic acid.
Materials:
-
This compound or 4-(Morpholine-4-sulfonyl)benzoic acid
-
Amine-functionalized warhead or E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the (Morpholine-4-sulfonyl)benzoic acid isomer (1.0 eq) and the amine-functionalized component (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR.
Experimental Protocol 2: Western Blot for Protein Degradation
This protocol details the most common method for quantifying PROTAC-induced protein degradation.[6][7]
Materials:
-
Cultured cells expressing the target protein
-
PROTACs (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation.
Experimental Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This cellular assay allows for the real-time measurement of PROTAC-induced ternary complex formation.[8]
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
PROTACs
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM® I Reduced Serum Medium
Procedure:
-
Cell Preparation: Prepare a suspension of the engineered cells in Opti-MEM®.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the cell suspension.
-
PROTAC Treatment: Dispense the cell suspension into a 96-well plate and add the PROTACs at various concentrations.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for the desired time.
-
Measurement: Measure the luminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission (fluorescence) by the donor emission (luminescence). An increase in the NanoBRET™ ratio indicates ternary complex formation.
Experimental Protocol 4: Cell Viability Assay (MTT)
This colorimetric assay is used to assess the cytotoxic effects of the PROTACs.[9]
Materials:
-
Cancer cell line of interest
-
PROTACs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion: The Importance of Empirical Validation
While this guide provides a predictive comparison based on established principles, the optimal linker for any given PROTAC is ultimately determined empirically. The subtle interplay between the warhead, linker, E3 ligase ligand, and the specific topologies of the target protein and E3 ligase makes it challenging to predict the ideal linker with absolute certainty. Therefore, the synthesis and experimental evaluation of a focused library of PROTACs with both this compound and 4-(Morpholine-4-sulfonyl)benzoic acid linkers would be the definitive approach to determine which isomer provides superior performance for a particular biological target. This guide serves as a foundational framework for researchers to make informed decisions in the design and optimization of their next generation of potent and selective protein degraders.
References
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- PROTAC Ternary Complex Form
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- The Simple Way to Targeted Protein Degrad
- Shibata, N., et al. (2019). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Bioorganic & Medicinal Chemistry, 27(12), 2515-2524.
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- Determination of PROTAC efficacy. A. PROTACs having different linker...
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- Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilit
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- PROTAC Synthesis Kits for Targeted Protein Degrad
- Overview of PROTAC Linkers: Types and Design. BOC Sciences.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(1), 1-17.
- Kim, K., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1956.
- Li, Y., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. International Journal of Molecular Sciences, 23(19), 11849.
- Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.
- Ward, C. C., et al. (2019). Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16. Nature Chemical Biology, 15(12), 1133-1141.
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A Senior Application Scientist's Guide to PROTAC Activity: Comparing Sulfonylbenzoic Acid Linkers
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are defined by three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the crucial linker that connects them.[1][2][3] The linker is far from a passive spacer; its physicochemical properties dictate the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC efficacy.[1][4][5]
This guide provides an in-depth comparison of PROTACs featuring different sulfonylbenzoic acid linkers. We will explore the structural nuances that drive differential activity, present supporting experimental data, and provide detailed protocols for evaluating these critical molecules.
The Strategic Importance of the Linker in PROTAC Design
The linker's length, rigidity, and chemical composition are critical parameters that modulate the stability and cooperativity of the ternary complex.[1][6] An improperly designed linker can lead to steric hindrance or excessive flexibility, resulting in inefficient ubiquitination.[1] The sulfonylbenzoic acid moiety is a particularly interesting linker component due to its rigid structure and defined exit vectors, which can be precisely modulated to optimize the orientation of the two recruited proteins. The position of the sulfonyl group relative to the carboxylic acid (ortho, meta, or para) significantly influences the spatial arrangement of the PROTAC's ligands, thereby impacting the geometry of the ternary complex.
dot
Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.
Conclusion
The development of potent and selective PROTACs is a complex, multi-parameter optimization challenge. [7]This guide illustrates that the linker is a critical design element whose structure-activity relationships must be carefully dissected. The isomeric position of functional groups within a rigid linker, such as sulfonylbenzoic acid, can dramatically alter PROTAC activity by controlling the geometry and stability of the ternary complex. By combining rational, structure-based design with rigorous, quantitative cellular assays, researchers can efficiently navigate the chemical space to develop next-generation protein degraders with superior therapeutic potential.
References
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- PROTAC-mediated ternary complex formation and hook effect.
- Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design.National Institutes of Health (NIH). [Link]
- Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders.National Institutes of Health (NIH). [Link]
- Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Impact of Linker Composition on VHL PROTAC Cell Permeability.National Institutes of Health (NIH). [Link]
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- PROTAC Molecules Activity and Efficacy Evalu
- An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
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- Assays and technologies for developing proteolysis targeting chimera degraders.National Institutes of Health (NIH). [Link]
- Targeted Protein Degradation: Design Considerations for PROTAC Development.National Institutes of Health (NIH). [Link]
- Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.University of Nottingham. [Link]
- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors.National Institutes of Health (NIH). [Link]
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- Current strategies for the design of PROTAC linkers: a critical review.National Institutes of Health (NIH). [Link]
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- PROTACs: Past, Present and Future.National Institutes of Health (NIH). [Link]
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A-Z Guide to Validating PROTAC Ternary Complex Formation: From Biophysical Principles to Cellular Engagement
Introduction: The Central Role of the Ternary Complex
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology. These heterobifunctional molecules orchestrate the degradation of specific proteins by forming a crucial ternary complex, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase.[1][2][3] The stability, kinetics, and cooperativity of this POI-PROTAC-E3 ligase complex are paramount, directly influencing the efficiency of ubiquitination and subsequent proteasomal degradation.[4][5][6] Consequently, rigorous validation of ternary complex formation is a cornerstone of any successful PROTAC development program.
This guide provides an in-depth comparison of the essential biophysical and cellular assays used to characterize this pivotal interaction. We will move beyond mere protocols, delving into the causality behind experimental choices and providing the authoritative grounding necessary to design robust validation strategies. We will use a PROTAC incorporating a rigid linker, such as one derived from 3-(Morpholine-4-sulfonyl)benzoic acid , as a conceptual framework to discuss how linker chemistry profoundly impacts experimental outcomes. Rigid linkers can pre-organize the PROTAC into a conformation favorable for complex formation, potentially reducing the entropic penalty of binding and enhancing selectivity.[4]
The Validation Gauntlet: A Multi-Modal Approach
No single technique can fully capture the complexity of ternary complex formation. A robust validation strategy employs a tiered, orthogonal approach, starting with clean, in vitro biophysical systems to dissect the molecular interactions and progressing to physiologically relevant cellular assays to confirm engagement in a native environment.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: A logical workflow for validating PROTAC ternary complex formation.
Part 1: Biophysical Assays for In Vitro Characterization
These techniques utilize purified proteins to provide high-resolution data on the thermodynamics, kinetics, and affinity of binary and ternary interactions.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[7] This makes it the definitive tool for quantifying cooperativity.
Causality Behind the Choice: Choose ITC when you need unambiguous, label-free confirmation of binding and the most accurate determination of cooperativity (α).[8][9] The data from ITC can reveal whether the formation of the POI-PROTAC binary complex, for instance, makes the subsequent binding to the E3 ligase more or less favorable. A rigid linker like one derived from this compound might enforce a specific vector that promotes favorable protein-protein interactions, leading to high positive cooperativity, which ITC can precisely measure.[4]
-
Sample Preparation: Dialyze all purified proteins (POI and E3 ligase complex) and dissolve the PROTAC into the final dialysis buffer to minimize buffer mismatch artifacts.[7] Accurately determine the concentrations of all components.
-
Binary Titration 1 (PROTAC into POI): Fill the ITC cell with the POI (e.g., 10-20 µM) and the injection syringe with the PROTAC (e.g., 100-200 µM). Perform the titration to determine the binary KD1.[7]
-
Binary Titration 2 (PROTAC into E3 Ligase): Repeat the process with the E3 ligase in the cell to determine the binary KD2.[7]
-
Ternary Titration: To measure the affinity of the POI to the pre-formed PROTAC-E3 ligase complex, fill the cell with the E3 ligase and a saturating concentration of the PROTAC. Titrate the POI from the syringe into this pre-formed binary complex.[8]
-
Data Analysis & Cooperativity Calculation:
-
Fit the data from each titration to a one-site binding model to determine the dissociation constants (KD).[8]
-
Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary
-
An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 means the binding events are independent.[8][10]
-
Surface Plasmon Resonance (SPR): Unveiling the Kinetics
SPR is a label-free technique that provides real-time kinetic data (association rate, ka; dissociation rate, kd) and affinity (KD) for biomolecular interactions.[5] Its ability to measure off-rates makes it uniquely powerful, as stable, long-lived ternary complexes are associated with faster target degradation.[6][10][11]
Causality Behind the Choice: Use SPR when understanding the dynamics of complex formation and dissociation is critical. A PROTAC with a slow ternary complex off-rate (long residence time) may be a more effective degrader, even if its affinity (KD) is not the tightest.[10][11] This assay is essential for elucidating these kinetic parameters.
-
Surface Preparation: Immobilize one of the proteins, typically the E3 ligase, onto a sensor chip.[10][11] This allows for a versatile surface to test multiple PROTACs and POIs.[6]
-
Binary Interaction Analysis: Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to determine the binary kinetics (ka, kd) and affinity (KD,binary).[1]
-
Ternary Interaction Analysis: Prepare a series of solutions containing the PROTAC at various concentrations mixed with a fixed, near-saturating concentration of the POI.[10][11]
-
Injection and Measurement: Inject these POI-PROTAC solutions over the E3 ligase surface. The binding response will reflect the formation of the ternary complex.[1]
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine the apparent association (ka,ternary) and dissociation (kd,ternary) rates for the ternary complex. Calculate KD,ternary (kd/ka) and the cooperativity factor α.[1]
dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: Experimental workflow for SPR-based ternary complex analysis.
Proximity Assays (TR-FRET & AlphaLISA): High-Throughput Screening
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are proximity-based assays ideal for higher-throughput screening of PROTAC libraries.[1][8][] They rely on energy transfer between a donor and acceptor fluorophore attached to the POI and E3 ligase, respectively. A signal is generated only when the two proteins are brought together by the PROTAC.
Causality Behind the Choice: These assays are the workhorses for screening linker libraries or initial PROTAC designs. The characteristic "hook effect" (a bell-shaped curve), where the signal decreases at high PROTAC concentrations due to the formation of non-productive binary complexes, is a hallmark of ternary complex formation in this format.[8][13]
| Assay Comparison | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | TR-FRET / AlphaLISA |
| Primary Output | KD, ΔH, Stoichiometry (n) | ka, kd, KD | Relative Complex Formation (EC50) |
| Key Advantage | Gold standard for thermodynamics[7] | Real-time kinetics, off-rates[10] | High-throughput, low sample use[] |
| Format | Label-free, in-solution | Label-free, surface-based | Labeled proteins, in-solution |
| Throughput | Low | Medium | High |
| Cooperativity (α) | Directly and accurately measured[14] | Calculated from KD values[10] | Inferred, not directly measured |
Part 2: Cellular Assays for In-Cell Validation
Confirming that a ternary complex forms within the complex milieu of a living cell is the ultimate validation.
NanoBRET™ Assay: Proximity in Live Cells
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for measuring protein-protein interactions in live cells.[1] In this setup, one protein (e.g., the POI) is fused to a NanoLuc® luciferase (the donor), and the other (e.g., the E3 ligase) is fused to a HaloTag® labeled with a fluorescent ligand (the acceptor).[15] Formation of the ternary complex brings the donor and acceptor into proximity, generating a BRET signal.
Causality Behind the Choice: This is the premier assay for confirming target engagement and ternary complex formation in a dynamic, live-cell environment.[15][16] It provides direct evidence that your PROTAC can cross the cell membrane and successfully bridge the POI and E3 ligase.
Cellular Thermal Shift Assay (CETSA®): Label-Free Target Engagement
CETSA® is a label-free method that confirms target engagement based on the principle of ligand-induced thermal stabilization.[17] The binding of a PROTAC to its target protein alters the protein's melting curve. A shift in this curve upon heating provides direct, unequivocal evidence of binding inside intact cells without any protein modifications.[17][18][19]
Causality Behind the Choice: CETSA is the ultimate arbiter for confirming that the PROTAC is binding its intended target and the E3 ligase in their native states and cellular compartments.[18] It can distinguish between proteins that are degraded via PROTAC binding and those that form traditional binary complexes, helping to deconvolute on-target and off-target effects.[18]
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.[17]
-
Lysis & Separation: Lyse the cells via freeze-thaw cycles. Centrifuge at high speed to pellet the aggregated, denatured proteins.[17]
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble POI and E3 ligase remaining at each temperature by Western blot. A shift in the melting curve in the PROTAC-treated samples indicates target engagement.
Conclusion
The validation of ternary complex formation is a critical, multi-step process that requires an arsenal of orthogonal techniques. By starting with high-resolution biophysical methods like ITC and SPR to understand the fundamental thermodynamics and kinetics, researchers can rationally design PROTACs with optimal properties.[1][20][21] Subsequent screening with high-throughput proximity assays and definitive confirmation in live cells using NanoBRET™ and CETSA® provides a comprehensive and trustworthy validation package.[15][18] A PROTAC's success is dictated by the stability and productivity of its ternary complex; therefore, a deep and quantitative understanding of this interaction, guided by the principles and protocols outlined here, is essential for advancing the next generation of targeted protein degraders.
References
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- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]
- Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. National Institutes of Health (NIH). [Link]
- Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). [Link]
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. National Institutes of Health (NIH). [Link]
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
- Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Publishing. [Link]
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A Comparative Guide to the Biological Evaluation of 3-(Morpholine-4-sulfonyl)benzoic Acid Derivatives as Novel h-NTPDase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 3-(morpholine-4-sulfonyl)benzoic acid derivatives as potent inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). We will delve into their performance against alternative inhibitors, supported by experimental data, and elucidate the scientific rationale behind the evaluation methodologies.
Introduction: The Therapeutic Promise of Targeting h-NTPDases
Extracellular nucleotides such as ATP and ADP are crucial signaling molecules involved in a myriad of physiological and pathological processes. Their concentrations are tightly regulated by a family of ectoenzymes, among which the human nucleoside triphosphate diphosphohydrolases (h-NTPDases) play a pivotal role.[1][2] Four key isoforms, h-NTPDase1, -2, -3, and -8, are expressed on the cell surface and are implicated in conditions such as thrombosis, inflammation, and cancer.[1][3] Consequently, the development of selective inhibitors for these enzymes holds significant therapeutic promise.
The this compound scaffold has emerged as a promising starting point for the design of novel h-NTPDase inhibitors. The morpholine ring is a privileged structure in medicinal chemistry, often enhancing the pharmacological properties of bioactive molecules.[4] This guide will focus on a series of sulfamoyl-benzamide derivatives built upon this core structure, comparing their efficacy and selectivity against other known h-NTPDase inhibitors.
Comparative Biological Activity of h-NTPDase Inhibitors
The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Below is a comparative analysis of this compound derivatives and other classes of h-NTPDase inhibitors.
Data Presentation:
| Compound ID | Chemical Class | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Reference |
| 3f | Sulfamoyl-benzamide | > 50 | 0.89 ± 0.04 | > 50 | > 50 | [5] |
| 3i | Sulfamoyl-benzamide | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 | [1][5] |
| 2d | Sulfamoyl-benzoic acid | - | - | - | 0.28 ± 0.07 | [1] |
| 4d (Thiadiazolopyrimidone) | Thiadiazolopyrimidone | - | - | 1.25 ± 0.06 | 0.21 ± 0.02 | [6] |
| PSB-1011 (Anthraquinone) | Anthraquinone | - | - | 0.390 | - | [7] |
| ARL 67156 | Non-nucleotide analog | ~11 (Ki) | - | ~18 (Ki) | - | [4] |
Key Insights from the Data:
-
Selectivity is Key: The this compound derivative 3f demonstrates high selectivity for h-NTPDase2, while 3i is a potent inhibitor of both h-NTPDase1 and h-NTPDase3.[1][5] This isoform selectivity is a critical attribute for developing targeted therapies with minimal off-target effects.
-
Potency Comparison: The sulfamoyl-benzoic acid derivative 2d shows remarkable potency and selectivity for h-NTPDase8.[1] When compared to other chemical classes, the thiadiazolopyrimidone 4d exhibits comparable potency for h-NTPDase8.[6] For h-NTPDase3, the anthraquinone derivative PSB-1011 is a highly potent inhibitor.[7]
-
Scaffold Matters: The data clearly indicates that the chemical scaffold plays a crucial role in determining both the potency and selectivity of inhibition. The sulfamoyl-benzamide and sulfamoyl-benzoic acid cores present a versatile platform for tuning these properties.
Structure-Activity Relationship (SAR): The "Why" Behind the Potency
The observed differences in inhibitory activity among the this compound derivatives can be rationalized through a structure-activity relationship analysis.
-
Role of the Morpholine Moiety: The presence of the morpholine ring is a key determinant of activity. In the sulfamoyl-benzamide series, the morpholine substituent on the sulfonyl group of compound 3f leads to potent and selective inhibition of h-NTPDase2.[5]
-
Impact of Benzamide Substituents: The nature of the substituent on the N-phenyl ring of the benzamide significantly influences activity. For instance, the 4-bromophenyl group in compound 3i is favorable for inhibiting h-NTPDase1 and h-NTPDase3.[5]
-
Carboxylic Acid vs. Amide: The conversion of the carboxylic acid in the sulfamoyl-benzoic acid series to a benzamide can modulate the inhibitory profile, highlighting the importance of this functional group in interacting with the enzyme's active site.
Logical Relationship of SAR:
Caption: A typical experimental workflow for determining the IC50 of h-NTPDase inhibitors using the malachite green assay.
Signaling Pathway and Therapeutic Context
The inhibition of h-NTPDases by this compound derivatives has profound implications for cellular signaling, particularly in the context of cancer-associated thrombosis.
Purinergic Signaling in Cancer-Associated Thrombosis:
Caption: Simplified signaling pathway illustrating the role of h-NTPDases in thrombosis and cancer, and the mechanism of their inhibition.
In the tumor microenvironment, cancer cells can release high levels of ATP. [8]This extracellular ATP is hydrolyzed by h-NTPDases on the surface of platelets and other cells to ADP. [9]ADP is a potent agonist of P2Y receptors on platelets, leading to their activation and aggregation, a key step in thrombus formation. [9]By inhibiting h-NTPDases, this compound derivatives can prevent the generation of pro-thrombotic ADP, thereby reducing the risk of cancer-associated thrombosis.
Conclusion and Future Directions
The this compound scaffold represents a valuable platform for the development of potent and selective h-NTPDase inhibitors. The comparative data presented in this guide demonstrates their competitive performance against other classes of inhibitors. The detailed experimental protocols and insights into the structure-activity relationships provide a solid foundation for researchers to build upon.
Future research should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy in in vivo models of thrombosis and cancer. Further exploration of the SAR will undoubtedly lead to the discovery of even more potent and isoform-selective inhibitors, paving the way for novel therapeutic interventions in a range of diseases.
References
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- ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflamm
- 8-BuS-ATP derivatives as specific NTPDase1 inhibitors. (URL: [Link])
- ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflamm
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- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (URL: [Link])
- Cancer-Associated Thrombosis: Pathophysiology, Laboratory Assessment, and Current Guidelines. (URL: [Link])
- Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. (URL: [Link])
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A Researcher's Comparative Guide to the Structure-Activity Relationship of 3-(Morpholine-4-sulfonyl)benzoic Acid Analogs as h-NTPDase Inhibitors
For drug discovery researchers and medicinal chemists, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide offers an in-depth, objective comparison of 3-(morpholine-4-sulfonyl)benzoic acid analogs, a promising scaffold for the development of selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). By synthesizing experimental data from key studies, we will explore the critical structural modifications that govern the potency and selectivity of these compounds, providing a rational framework for the design of next-generation therapeutics.
The Core Scaffold: A Privileged Starting Point
The this compound core represents a versatile platform for inhibitor design.[1][2][3][4] Its key features include a central benzoic acid ring, a flexible morpholine moiety, and a sulfonamide linker. The morpholine ring, a common pharmacophore in medicinal chemistry, is known to enhance solubility and metabolic stability.[5] The benzoic acid provides a crucial acidic handle for potential interactions with biological targets, while the sulfonamide group offers a point for diverse substitutions.
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the core scaffold. The primary focus of existing research has been on their inhibitory effects on various isoforms of h-NTPDases, particularly h-NTPDase1, -2, -3, and -8. These enzymes play significant roles in pathological processes such as thrombosis, diabetes, inflammation, and cancer.[6]
General Synthetic Strategy
The synthesis of these analogs typically begins with the chlorosulfonation of a substituted benzoic acid, followed by reaction with morpholine to form the sulfamoylbenzoic acid core. Further modifications, such as amide bond formation at the carboxylic acid position, are then carried out using standard coupling techniques.[6]
Caption: Key structure-activity relationships for this compound analogs.
Experimental Protocols: Ensuring Scientific Rigor
To facilitate the independent verification and extension of these findings, detailed experimental methodologies are crucial.
General Procedure for the Synthesis of Sulfamoylbenzoic Acids
The synthesis of the core sulfamoylbenzoic acid derivatives involves a two-step process: [6]
-
Chlorosulfonation of Benzoic Acid: The appropriately substituted benzoic acid is treated with a slight excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.
-
Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with morpholine in an aqueous medium to afford the desired sulfamoylbenzoic acid.
h-NTPDase Enzyme Inhibition Assay
The inhibitory potential of the synthesized compounds against h-NTPDase isoforms is typically evaluated using a malachite green-based colorimetric assay. [6]
-
Assay Principle: The assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP. The released phosphate reacts with a malachite green molybdate solution to produce a colored complex, the absorbance of which is proportional to the enzyme activity.
-
Experimental Setup:
-
The assay is performed in a 96-well plate format.
-
The assay buffer consists of 5 mM calcium chloride and 50 mM Tris-HCl at pH 7.4.
-
Compounds are typically screened at an initial concentration of 100 µM in triplicate.
-
The reaction is initiated by the addition of the enzyme and incubated at room temperature.
-
The reaction is stopped, and the color is developed by adding the malachite green reagent.
-
The absorbance is measured at a specific wavelength (e.g., 630 nm).
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells (with and without the enzyme). IC50 values are then determined from dose-response curves.
Caption: A streamlined workflow for the h-NTPDase malachite green assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective h-NTPDase inhibitors. The structure-activity relationships delineated in this guide underscore the importance of amide functionalization and strategic halogenation of the core aromatic ring. Future research should focus on expanding the diversity of substituents on both the benzoic acid and the amide portions to further refine selectivity profiles and improve pharmacokinetic properties. The detailed experimental protocols provided herein offer a solid foundation for these future endeavors, enabling researchers to build upon the existing knowledge and accelerate the development of novel therapeutics targeting h-NTPDase-mediated pathologies.
References
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A Comparative Spectroscopic Guide to 3-(Morpholine-4-sulfonyl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth spectroscopic analysis of 3-(Morpholine-4-sulfonyl)benzoic acid, a compound of interest in various research domains. As a Senior Application Scientist, my objective is to provide not just data, but a contextualized comparison with structurally related alternatives, elucidating the subtle yet significant impact of molecular modifications on spectroscopic signatures. This document is structured to empower researchers to confidently identify and differentiate these compounds, underpinned by robust experimental protocols and theoretical explanations.
Introduction to this compound: A Molecule of Interest
This compound (CAS 41834-03-3) is a bifunctional molecule incorporating a benzoic acid moiety and a morpholine sulfonyl group. This combination of a carboxylic acid, a common pharmacophore, and a sulfonamide linkage to a saturated heterocycle makes it a valuable scaffold in the design of new therapeutic agents. Understanding its spectroscopic properties is the first step in its journey from a synthesized molecule to a potential drug candidate.
Spectroscopic Profile of this compound
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of any new compound. Below is a summary of the available and expected spectroscopic data for this compound.
Note on Data Availability: Experimental spectroscopic data for this compound is not widely published. The following sections are based on available data and expert interpretation of expected spectral characteristics based on its chemical structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons of the benzoic acid ring and the methylene protons of the morpholine ring.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 (broad s) | s | 1H | -COOH |
| ~8.3 (t) | t | 1H | Ar-H |
| ~8.1 (d) | d | 1H | Ar-H |
| ~7.9 (d) | d | 1H | Ar-H |
| ~7.7 (t) | t | 1H | Ar-H |
| ~3.6 (t) | t | 4H | -N-CH₂- |
| ~3.0 (t) | t | 4H | -O-CH₂- |
Data is predicted based on known chemical shift ranges and the structure of the molecule. An experimental ¹H NMR spectrum is known to be available in DMSO-d₆ at a spectrometer frequency of 500.134 MHz[1].
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides insights into the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show signals for the carbonyl carbon, the aromatic carbons, and the two distinct methylene carbons of the morpholine ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166 | -COOH |
| ~140 | Ar-C (ipso to SO₂) |
| ~133 | Ar-C (ipso to COOH) |
| ~131 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~66 | -O-CH₂- |
| ~46 | -N-CH₂- |
Data is predicted based on established ¹³C NMR chemical shift correlations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carboxylic acid, sulfonyl, and morpholine groups.
Table 3: Expected Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 (broad) | Strong | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1340 and ~1160 | Strong | Asymmetric and Symmetric S=O stretch (Sulfonamide) |
| ~1115 | Strong | C-O-C stretch (Morpholine) |
| ~930 | Medium | S-N stretch (Sulfonamide) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 271.29 g/mol [2]), the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) depending on the ionization technique used.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 272.0587 | [M+H]⁺ |
| 294.0407 | [M+Na]⁺ |
| 270.0442 | [M-H]⁻ |
Predicted m/z values for common adducts.
Comparative Analysis with Structural Alternatives
To better understand the spectroscopic features of this compound, it is instructive to compare it with structurally related molecules. The following compounds were chosen for this comparative analysis:
-
4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid: Introduces an electron-donating methoxy group para to the carboxylic acid.
-
4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid: Features an electron-donating methyl group para to the carboxylic acid.
-
4-(Morpholine-4-sulfonyl)benzoic acid: A regioisomer with the morpholine sulfonyl group in the para position relative to the carboxylic acid.
Table 5: Comparison of Key Molecular Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₃NO₅S | 271.29[2] |
| 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid | C₁₂H₁₅NO₆S | 301.32 |
| 4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid | C₁₂H₁₅NO₅S | 285.32 |
| 4-(Morpholine-4-sulfonyl)benzoic acid | C₁₁H₁₃NO₅S | 271.29[3] |
¹H NMR Spectral Comparison
The substitution pattern on the benzoic acid ring significantly influences the chemical shifts and splitting patterns of the aromatic protons.
-
This compound: The aromatic region is expected to be complex due to the meta-substitution pattern.
-
4-Methoxy and 4-Methyl Analogs: The introduction of an electron-donating group will likely shift the aromatic proton signals upfield (to lower ppm values). The splitting patterns will also be altered by the new substitution.
-
4-(Morpholine-4-sulfonyl)benzoic acid: The para-substitution pattern will result in a more simplified aromatic region, likely showing two doublets.
Mass Spectrometry Comparison
The molecular weight difference between the analogs will be clearly reflected in their mass spectra.
Table 6: Predicted [M+H]⁺ Ions for Comparative Analysis
| Compound | Predicted [M+H]⁺ (m/z) |
| This compound | 272.0587 |
| 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid | 302.0693 |
| 4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid | 286.0744 |
| 4-(Morpholine-4-sulfonyl)benzoic acid | 272.0587 |
Experimental Protocols: A Guide to Reproducible Data Acquisition
The following protocols are provided as a standard for acquiring high-quality spectroscopic data for small organic molecules like this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the analytical sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, acquire a proton-decoupled spectrum. Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the free induction decay (FID). Perform phase and baseline corrections. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹H spectra, integrate the signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Caption: Workflow for FTIR spectroscopic analysis using ATR.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the solid sample onto the crystal.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Apply pressure to the sample to ensure good contact with the crystal. Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometry analysis using ESI.
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the chosen ionization method (e.g., a mixture of methanol and water for Electrospray Ionization - ESI).
-
Data Acquisition: Introduce the sample solution into the mass spectrometer's ion source. Generate ions using an appropriate technique (e.g., ESI). The ions are then transferred to the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion at a specific m/z.
Conclusion
This guide provides a foundational spectroscopic overview of this compound and a comparative analysis with its structural analogs. While a complete experimental dataset is not yet publicly available, the provided predictions and standardized protocols offer a robust framework for researchers working with these and similar compounds. The key to confident structural elucidation and comparison lies in the consistent application of these spectroscopic techniques and a thorough understanding of how subtle structural changes manifest in the resulting spectra.
References
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- SpectraBase. benzoic acid, 3-(4-morpholinylsulfonyl)-. [Link]
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A Comparative Guide to HPLC Purity Analysis of 3-(Morpholine-4-sulfonyl)benzoic acid
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 3-(Morpholine-4-sulfonyl)benzoic acid, a compound of interest in medicinal chemistry. We will explore the rationale behind chromatographic parameter selection, present a robust HPLC protocol, and compare its performance with a leading alternative, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction: The Analytical Challenge of an Amphiphilic Molecule
This compound possesses both a hydrophilic morpholine sulfonyl group and a lipophilic benzoic acid moiety, giving it amphiphilic character. This, coupled with its acidic nature, presents a unique set of challenges for developing a robust and reliable HPLC purity method. The primary goal is to achieve adequate separation of the main compound from potential process-related impurities and degradation products.
Potential Impurities and Degradants:
Based on the likely synthesis route involving the reaction of a 3-sulfonyl chloride benzoic acid derivative with morpholine, potential process-related impurities may include:
-
Starting materials: Unreacted 3-(chlorosulfonyl)benzoic acid or morpholine.
-
Intermediates: Incomplete reaction products.
-
By-products: Compounds formed from side reactions.
Degradation of the morpholine ring, such as through C-N bond cleavage, could also lead to impurities under certain stress conditions. Therefore, a stability-indicating method is crucial.
The Gold Standard: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the purity analysis of a vast array of pharmaceutical compounds due to its versatility, robustness, and quantitative accuracy.[1] For an acidic compound like this compound, controlling the mobile phase pH is paramount to ensure good peak shape and reproducible retention. By suppressing the ionization of the carboxylic acid group (by maintaining a low pH), the analyte becomes less polar and interacts more strongly with the non-polar stationary phase, leading to better retention and separation.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a starting point for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagent: Formic acid (or phosphoric acid).
-
Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the benzoic acid moiety, leading to better retention and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for a wide range of compounds. |
| Gradient | 20% to 80% B over 20 minutes | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 235 nm | Selected based on the UV absorbance maximum of the benzoic acid chromophore. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis:
-
Integrate the peak areas of the main peak and all impurity peaks.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Comparison with an Orthogonal Technique: UPLC-MS/MS
While HPLC-UV is a robust method for routine purity assessment, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of sensitivity and specificity, particularly for the identification and quantification of trace-level impurities.[2][3]
Key Performance Comparison
| Feature | RP-HPLC with UV Detection | UPLC-MS/MS |
| Principle | Separation based on polarity, detection based on UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Sensitivity | Good (µg/mL to ng/mL range). | Excellent (pg/mL to fg/mL range).[2] |
| Specificity | Moderate; co-eluting impurities with similar UV spectra can interfere. | High; provides structural information for impurity identification. |
| Analysis Time | Longer (typically 20-30 minutes). | Shorter (typically 2-5 minutes) due to smaller particle size columns. |
| Instrumentation Cost | Lower. | Higher. |
| Application | Routine quality control, purity determination. | Impurity identification, trace analysis, metabolomics. |
Experimental Protocol: UPLC-MS/MS for Impurity Profiling
1. Instrumentation and Materials:
-
UPLC System: A UPLC system capable of high-pressure gradients.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Column: A sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Solvents and Reagents: ULC-MS grade acetonitrile, water, and formic acid.
2. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| MS Analysis | Full scan for impurity identification, Multiple Reaction Monitoring (MRM) for quantification of known impurities. |
Logical Relationship of Analytical Techniques
Caption: Relationship between primary and alternative analytical techniques for purity assessment.
Alternative Purity Assessment Method: Capillary Electrophoresis
Capillary Electrophoresis (CE) is another powerful separation technique that can be employed for the purity analysis of charged species like this compound.[4][5] CE separates ions based on their electrophoretic mobility in an electric field, offering a different separation mechanism compared to HPLC. This makes it an excellent orthogonal technique for method validation and for resolving impurities that may co-elute in HPLC.
Advantages of Capillary Electrophoresis:
-
High efficiency and resolution: Capable of generating a large number of theoretical plates.
-
Low sample and reagent consumption: Utilizes nanoliter injection volumes and minimal buffer.
-
Different selectivity: Provides a complementary separation mechanism to HPLC.
Considerations for Capillary Electrophoresis:
-
Lower sensitivity with UV detection: Compared to HPLC, especially for compounds with weak chromophores.
-
Method development can be more complex: Requires careful optimization of buffer pH, concentration, and additives.
Conclusion
For the routine purity assessment of this compound, a well-developed reversed-phase HPLC method with UV detection provides a robust, reliable, and cost-effective solution. The key to a successful method lies in the control of the mobile phase pH to ensure optimal peak shape and retention of this acidic analyte. For in-depth impurity profiling, identification of unknown impurities, and analysis of trace-level contaminants, UPLC-MS/MS is the superior technique, offering unparalleled sensitivity and specificity. Capillary Electrophoresis serves as a valuable orthogonal technique for method validation and for resolving challenging impurity profiles. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, from routine quality control to comprehensive impurity characterization in drug development.
References
- Altria, K. D. (2014). Capillary Electrophoresis as a Routine Analytical Tool in Pharmaceutical Analysis. LCGC Europe, 27(8), 434-439.
- S. K. P. et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035.
- Wang, J. et al. (2017). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1068-1069, 138-145.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hpst.cz [hpst.cz]
- 3. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of PROTACs with and without the morpholine moiety
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic innovation. These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] While the choice of ligands dictates the target, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3] This guide provides an in-depth comparison of PROTACs with and without the morpholine moiety in their linker, supported by medicinal chemistry principles and available data, to inform the rational design of next-generation protein degraders.
The Unsung Hero: Understanding the PROTAC Linker
The linker in a PROTAC is far from a passive spacer. Its length, composition, and rigidity play a pivotal role in orchestrating the productive formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target and its subsequent degradation.[1] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[3]
Commonly employed linkers include flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability.[1] However, the field is increasingly exploring more rigid and functionalized linkers to overcome the challenges of poor solubility, low cell permeability, and metabolic instability often associated with these larger molecules.[4]
The Morpholine Advantage: A Privileged Scaffold in Medicinal Chemistry
The morpholine ring is a saturated heterocycle that has long been recognized as a "privileged structure" in medicinal chemistry. Its incorporation into small molecules is often associated with improved physicochemical and pharmacological properties.[]
Key Physicochemical Properties of the Morpholine Moiety:
-
Enhanced Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving the aqueous solubility of the molecule. This is a significant advantage for PROTACs, which are often large and hydrophobic.[]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[]
-
Favorable Conformation: As a cyclic structure, morpholine can introduce a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[6]
-
Improved Cell Permeability: While seemingly counterintuitive for a polar group, the introduction of a morpholine moiety can, in some contexts, improve cell permeability by influencing the overall conformation and intramolecular hydrogen bonding of the molecule.[7]
Comparative Efficacy: PROTACs With and Without the Morpholine Moiety
While direct head-to-head comparative studies systematically evaluating the impact of the morpholine moiety on PROTAC efficacy are still emerging, we can draw insights from existing research and medicinal chemistry principles. The inclusion of a morpholine group in a PROTAC linker is hypothesized to enhance performance through several mechanisms.
Degradation Potency and Efficacy (DC50 and Dmax)
The primary metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.
The improved solubility and conformational rigidity imparted by a morpholine-containing linker can lead to more efficient ternary complex formation, potentially resulting in lower DC50 and higher Dmax values. By reducing the entropic penalty of binding and presenting the ligands in a more favorable orientation, the morpholine moiety can enhance the stability and productivity of the ternary complex.
While specific comparative data is limited, a study on the development of a WDR5 degrader utilized a morpholine group as a key attachment point for the VHL E3 ligase ligand. Although a direct comparison with a non-morpholine linker was not presented, the resulting PROTAC demonstrated potent degradation of its target, highlighting the compatibility and potential benefits of this moiety in PROTAC design.
Physicochemical Properties and Pharmacokinetics
The "drug-likeness" of a PROTAC is heavily influenced by its linker. The high molecular weight and lipophilicity of many PROTACs often lead to poor solubility and permeability, hindering their therapeutic potential.
| Linker Type | Key Physicochemical Characteristics | Potential Impact on PROTAC Efficacy |
| Alkyl Chains | Hydrophobic, flexible | Can lead to poor aqueous solubility and non-specific binding.[2] |
| PEG Chains | Hydrophilic, flexible | Generally improves aqueous solubility but can sometimes negatively impact cell permeability.[2] |
| Morpholine-Containing | Increased polarity and hydrogen bond accepting capacity, introduces rigidity | Can enhance aqueous solubility, improve metabolic stability, and pre-organize the linker for optimal ternary complex formation.[] |
The introduction of a morpholine moiety can be a strategic approach to mitigate these issues. Its ability to increase polarity can improve aqueous solubility, a critical factor for administration and bioavailability. Furthermore, the inherent stability of the morpholine ring can protect the PROTAC from rapid metabolic clearance, prolonging its duration of action.
Experimental Design and Protocols
A systematic evaluation of the impact of the morpholine moiety on PROTAC efficacy requires a well-designed set of experiments.
Synthesis of PROTACs with and without the Morpholine Moiety
A comparative study would involve the synthesis of at least two PROTACs with identical target and E3 ligase ligands but differing in the linker composition. One PROTAC would feature a simple alkyl or PEG linker, while the other would incorporate a morpholine moiety.
General Synthetic Scheme:
Caption: General workflow for PROTAC synthesis.
Step-by-Step Synthesis Protocol (Example):
-
Synthesis of Linker Intermediates: Synthesize two distinct linkers: a standard PEG or alkyl linker and a corresponding linker containing a morpholine unit. Both linkers should have appropriate functional groups for conjugation to the warhead and E3 ligase ligand (e.g., a carboxylic acid and an amine).
-
Conjugation to Warhead: Couple the warhead (target-binding ligand) to one end of each linker via a stable bond (e.g., an amide bond).
-
Conjugation to E3 Ligase Ligand: Couple the E3 ligase ligand to the other end of the warhead-linker intermediate to yield the final PROTACs.
-
Purification and Characterization: Purify the final PROTACs using techniques such as flash chromatography or HPLC and characterize their structure and purity using NMR and mass spectrometry.
In Vitro Evaluation of PROTAC Efficacy
A series of in vitro assays are essential to compare the performance of the synthesized PROTACs.
Caption: Experimental workflow for comparing PROTAC efficacy.
Detailed Protocols:
-
Target Protein Degradation Assay (Western Blot):
-
Culture target cells to 70-80% confluency.
-
Treat cells with a serial dilution of each PROTAC for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensities to determine the extent of protein degradation and calculate DC50 and Dmax values.
-
-
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA):
-
Prepare a donor plate with a solution of each PROTAC in a suitable buffer.
-
Prepare an acceptor plate with a buffer solution.
-
Place a filter plate coated with a lipid solution between the donor and acceptor plates.
-
Incubate the plate assembly for a defined period.
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
-
Aqueous Solubility Assay:
-
Prepare a stock solution of each PROTAC in DMSO.
-
Add the stock solution to an aqueous buffer (e.g., PBS) to a final concentration.
-
Shake the solution for a defined period to reach equilibrium.
-
Centrifuge the solution to pellet any undissolved compound.
-
Measure the concentration of the PROTAC in the supernatant using a suitable analytical method (e.g., HPLC).
-
The PROTAC Mechanism of Action: A Visual Guide
The efficacy of a PROTAC is fundamentally linked to its ability to induce the formation of a stable ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A beginner’s guide to current synthetic linker strategies towards VHL-recruiting PROTACs - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
assessing the metabolic stability of linkers derived from 3-(Morpholine-4-sulfonyl)benzoic acid
An In-Depth Guide to Assessing the Metabolic Stability of Linkers Derived from 3-(Morpholine-4-sulfonyl)benzoic Acid
Introduction: The Critical Role of Linker Stability in Targeted Therapeutics
In the landscape of modern drug development, targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in precision medicine.[1][2][3] These sophisticated molecules are engineered to deliver potent payloads or recruit cellular machinery to specific targets. The success of these therapies hinges on a central component: the linker. This molecular bridge connects the targeting moiety (e.g., an antibody) to the active component (e.g., a cytotoxic drug or an E3 ligase binder).[][5]
The linker is far more than a simple tether; it is a critical determinant of the therapeutic's pharmacokinetic profile, efficacy, and safety.[6][7] An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and a reduced therapeutic index.[5][8] Conversely, it must be precisely designed to release its payload or orient the molecule correctly upon reaching the target site.[][7] Therefore, assessing the metabolic stability of a linker is a cornerstone of ADC and PROTAC development.
This guide provides a comprehensive assessment of linkers derived from this compound, a scaffold increasingly recognized for its favorable physicochemical properties. We will explore the structural rationale for its use, present detailed experimental protocols for evaluating its metabolic stability, and compare its hypothesized performance against other common linker classes, providing researchers with the insights needed to design more robust and effective targeted therapies.
The this compound Scaffold: A Foundation for Stability
The this compound moiety is a trifunctional building block that offers a compelling combination of features for linker design.[9][10][11] Its inherent structural properties suggest a strong potential for high metabolic stability.
-
Benzoic Acid: Provides a convenient and synthetically tractable handle for conjugation to other parts of the molecule.
-
Sulfonamide Group: This functional group is generally resistant to metabolic degradation and provides a rigid, well-defined geometry, which can be crucial for optimizing the spatial orientation of the two ends of a PROTAC.[12]
-
Morpholine Ring: The inclusion of a morpholine ring is a well-established strategy in medicinal chemistry to improve metabolic stability and other drug-like properties, such as aqueous solubility.[13][14][15] The morpholine heterocycle is considered a "privileged structure" because it is generally resistant to common metabolic pathways like oxidation by cytochrome P450 (CYP) enzymes.[16][17]
The combination of a robust aromatic ring, a stable sulfonamide, and a metabolically resilient morpholine group makes this scaffold an attractive candidate for constructing linkers that can withstand the harsh enzymatic environment of the bloodstream.
Core Methodology: The In Vitro Liver Microsomal Stability Assay
To quantitatively assess metabolic stability, in vitro assays are indispensable tools in early drug discovery.[18] Among the most common and informative is the liver microsomal stability assay. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of over 60% of marketed drugs.[19][20][21]
The assay measures the rate at which a test compound is depleted over time when incubated with liver microsomes and necessary cofactors. This rate is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint).[19][22]
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram outlines the typical workflow for assessing the metabolic stability of a novel linker-drug conjugate.
Detailed Protocol: Step-by-Step Guide
1. Reagent Preparation:
- Test Compound Stock: Prepare a 1 mM stock solution of the linker conjugate in DMSO.
- Liver Microsomes: Commercially available pooled liver microsomes (e.g., human, rat, mouse) are thawed on ice immediately before use. A typical stock concentration is 20 mg/mL.[19]
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[19]
- NADPH Regenerating System: Prepare a solution containing the necessary cofactor for CYP450 activity. This is typically a solution of NADPH, or a regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure NADPH levels remain constant.
2. Incubation:
- In a microcentrifuge tube, add the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).[19]
- Pre-warm the mixture in a water bath at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
3. Quenching and Sample Processing:
- Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to stop the enzymatic reaction. This step also precipitates the microsomal proteins.
- The acetonitrile should contain an internal standard (a structurally similar, stable compound) to control for variations in sample processing and analytical detection.
- Vortex the samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
4. LC-MS/MS Analysis:
- Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
5. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the line (k) is determined from the linear regression of this plot.
- The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
- The intrinsic clearance (Clint) is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Comparative Stability: A Data-Driven Outlook
While direct, head-to-head published data for linkers containing the this compound moiety is emerging, we can formulate a strong hypothesis of its performance by comparing its structural components to those of widely used linker classes.[23][] The inherent stability of the morpholine and sulfonamide groups suggests a significant advantage over more flexible and metabolically susceptible linkers.[16][25]
| Linker Class | Primary Structural Motif | Common Metabolic Liability | Expected Stability Profile |
| Alkyl-Based | Long, flexible hydrocarbon chains.[23][] | Oxidation (hydroxylation) by CYP450 enzymes at aliphatic positions. | Low to Moderate. Highly dependent on chain length and substitution. |
| PEG-Based | Polyethylene glycol chains.[23][26][27] | Generally stable to oxidation, but can be susceptible to ether cleavage in some cases. | Moderate to High. Primarily used to enhance solubility. |
| Peptide-Based | Amino acid sequences (e.g., Val-Cit, Val-Ala).[28] | Proteolytic cleavage by specific enzymes (e.g., Cathepsin B in lysosomes).[28] | High in plasma, but designed to be low in the target cell's lysosome. |
| This compound Based | Aromatic, sulfonamide, and morpholine rings. | The core scaffold is highly resistant to metabolism.[13][15][29] Liability depends on adjacent chemical bonds (e.g., esters). | Very High. The rigid, electron-deficient structure provides significant metabolic resilience. |
The use of rigid linkers, such as those incorporating piperidine or piperazine rings, has been shown to improve metabolic stability in PROTACs.[12][25] The this compound scaffold aligns with this strategy, offering a pre-organized and robust core that is less likely to be recognized as a substrate by metabolic enzymes compared to flexible alkyl chains.
Designing a Head-to-Head Comparative Study
To empirically validate the superior stability of a linker containing the this compound moiety, a direct comparative study is essential. This involves synthesizing a set of linker-payload conjugates where only the core linker component is varied.
Sources
- 1. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [outsourcedpharma.com]
- 2. abzena.com [abzena.com]
- 3. PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 6. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dls.com [dls.com]
- 9. This compound | C11H13NO5S | CID 257476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Compound this compound - Chemdiv [chemdiv.com]
- 12. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. mercell.com [mercell.com]
- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mttlab.eu [mttlab.eu]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 23. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. precisepeg.com [precisepeg.com]
- 26. chempep.com [chempep.com]
- 27. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 28. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 29. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
A Comparative Guide to In Vitro Degradation Assays for PROTACs: Featuring 3-(Morpholine-4-sulfonyl)benzoic acid as a Putative Negative Control
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The efficacy of a PROTAC is contingent on its ability to form a stable ternary complex with a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2]
This guide provides an in-depth technical comparison of key in vitro assays essential for the preclinical validation of PROTACs, with a special focus on those recruiting the Cereblon (CRBN) E3 ligase. We will explore the nuances of experimental design, data interpretation, and the critical role of negative controls, proposing the use of 3-(Morpholine-4-sulfonyl)benzoic acid as a structurally distinct, hypothetical negative control for CRBN-binding moieties.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function as molecular matchmakers, bridging a POI and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalyze further degradation cycles.[3][4]
Caption: Workflow for a TR-FRET based ternary complex formation assay.
Materials:
-
Purified, recombinant POI labeled with a donor fluorophore (e.g., Terbium cryptate).
-
Purified, recombinant CRBN/DDB1 complex labeled with an acceptor fluorophore (e.g., d2).
-
Active PROTAC.
-
Negative control PROTAC (incorporating this compound).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
Procedure:
-
Prepare serial dilutions of the active PROTAC and the negative control PROTAC in assay buffer.
-
In a 384-well plate, add the labeled POI and labeled CRBN/DDB1 complex to each well at optimized concentrations.
-
Add the PROTAC dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio (acceptor signal / donor signal) and plot the results against the PROTAC concentration to determine the TC50.
In Vitro Ubiquitination Assay: Western Blot Analysis
This protocol describes the reconstitution of the ubiquitination cascade to directly visualize PROTAC-induced modification of the POI.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1).
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant CRBN/DDB1 E3 ligase complex.
-
Recombinant, purified POI.
-
Ubiquitin.
-
ATP.
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT).
-
Active PROTAC.
-
Negative control PROTAC.
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
-
Primary antibody against the POI.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Thaw all recombinant proteins and reagents on ice.
-
Prepare a master mix containing ubiquitination buffer, ATP, E1, E2, ubiquitin, and the POI.
-
Aliquot the master mix into separate tubes for each condition (active PROTAC, negative control, vehicle).
-
Add the active PROTAC, negative control PROTAC, or vehicle (DMSO) to the respective tubes.
-
Initiate the reaction by adding the CRBN/DDB1 E3 ligase complex.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the POI.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination. [5][6][7]
ELISA-based In Vitro Ubiquitination Assay
This protocol provides a more quantitative and higher-throughput alternative to Western blotting for measuring ubiquitination.
Materials:
-
Reagents for in vitro ubiquitination as described in the Western blot protocol.
-
High-binding 96-well plates.
-
Capture antibody against the POI.
-
Detection antibody against ubiquitin (e.g., a monoclonal anti-ubiquitin antibody).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
Plate reader.
Procedure:
-
Coat a 96-well plate with the capture antibody against the POI overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Perform the in vitro ubiquitination reactions as described previously.
-
Stop the reactions and add the reaction mixtures to the coated wells.
-
Incubate for 1-2 hours at room temperature to allow the POI to be captured.
-
Wash the plate thoroughly to remove unbound components.
-
Add the anti-ubiquitin detection antibody and incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate for 1 hour, then wash the plate.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm. [8][9][10]
Data Interpretation and Expected Outcomes
When comparing an active PROTAC with a negative control, such as one containing this compound, the expected outcomes are as follows:
| Assay | Active PROTAC | Negative Control PROTAC | Rationale |
| TR-FRET | Dose-dependent increase in TR-FRET signal, indicating ternary complex formation. | No significant change in TR-FRET signal. | The negative control is designed to not bind to Cereblon, thus preventing the formation of the ternary complex. |
| In Vitro Ubiquitination (Western Blot) | Appearance of a high molecular weight ladder corresponding to the polyubiquitinated POI. | Only a band corresponding to the unmodified POI is visible. | Without ternary complex formation, the E3 ligase cannot ubiquitinate the POI. |
| ELISA-based Ubiquitination | Dose-dependent increase in absorbance, indicating increased ubiquitination. | Absorbance levels similar to the vehicle control. | The lack of ubiquitination results in no signal amplification in the ELISA. |
By systematically employing these in vitro assays and appropriate controls, researchers can build a robust data package to validate the mechanism of action of novel PROTACs, providing a solid foundation for their advancement into cellular and in vivo studies.
References
- Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-Based PROTACs. BenchChem.
- Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science (RSC Publishing).
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
- Synthetic routes available for the preparation of pomalidomide derivatives.
- Application Note: Western Blot Protocol for Confirming PROTAC-Mediated Protein Degrad
- ELISA Based Protein Ubiquityl
- The Indispensable Role of Negative Controls in PROTAC Research: A Compar
- Assays and technologies for developing proteolysis targeting chimera degraders. PMC - PubMed Central.
- Ubiquitin
- PROTAC K-Ras Degrader-3 negative control compound selection. BenchChem.
- PROTAC-Induced Proteolytic Targeting. PMC - PubMed Central.
- In vitro Ubiquitin
- In vitro Protein Ubiquitin
- PROTAC Diastereomer Design - Neg
- Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC - PubMed Central.
- Lenalidomide Derivative and PROTAC for Controlling Neosubstrate Degradation. (PDF)
- Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degrad
- ELISA Based Protein Ubiquityl
- PA770 Manual. LifeSensors.
- A Guide to Selecting and Utilizing Inactive Control Molecules for RC32 PROTAC Experiments. BenchChem.
- Mechanism of Action of PROTAC. A heterobifunctional PROTAC molecule is...
- Proteolysis-targeting chimeras with reduced off-targets. PMC - PubMed Central.
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
- ELISA PROTOCOL | Step by step instructions. YouTube.
- Introduction: A Functionalized Cereblon Ligand for Targeted Protein Degrad
- The PROTACs mechanism of action—PROTAC promotes the simultaneous and...
- Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. University of Wisconsin–Madison.
- Replacing a Cereblon Ligand by a DDB1 and CUL4 Associated Factor 11 (DCAF11) Recruiter Converts a Selective Histone Deacetylase 6 PROTAC into a Pan‐Degrader. NIH.
- Tactics and Strategies for the Synthesis of Cereblon Ligands.
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A Comparative Guide to the X-ray Crystallography of Compounds Synthesized from 3-(Morpholine-4-sulfonyl)benzoic Acid
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of molecular interactions, reaction mechanisms, and the rational design of new therapeutic agents. X-ray crystallography remains the gold standard for providing unambiguous, high-resolution structural data for crystalline solids.[1] This guide delves into the crystallographic analysis of compounds derived from the versatile building block, 3-(morpholine-4-sulfonyl)benzoic acid, offering a comparative perspective on the structural insights gained and the experimental methodologies employed.
While specific crystallographic studies on a wide array of derivatives from this exact starting material are not extensively published, we can draw upon a wealth of data from structurally analogous compounds to illustrate the principles and expected outcomes. This guide will, therefore, use these analogues to provide a comprehensive and practical framework for researchers working in this area.
The Core Scaffold: this compound
This compound is a bifunctional molecule of significant interest in medicinal chemistry. It incorporates a flexible, polar morpholine ring, which can enhance aqueous solubility and act as a hydrogen bond acceptor.[2] The rigid phenyl ring provides a scaffold for orienting substituents, while the sulfonamide and carboxylic acid groups offer key sites for intermolecular interactions and further chemical modification.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₅S |
| Molecular Weight | 271.29 g/mol |
| CAS Number | 299181-75-2 |
The true power of this scaffold lies in its potential for derivatization. The carboxylic acid can be readily converted into amides, esters, and other functional groups, allowing for the systematic exploration of chemical space and the optimization of biological activity.
The Power of a Single Crystal: Principles of X-ray Crystallography
X-ray crystallography is a technique that exploits the diffraction of X-rays by the ordered array of atoms within a crystal. When a focused beam of X-rays interacts with a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with one another, producing a unique diffraction pattern of spots.[3] By analyzing the position and intensity of these spots, a three-dimensional model of the electron density of the molecule can be reconstructed, and from this, the precise arrangement of atoms can be determined.
The primary challenge, and often the rate-limiting step, in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction.[1] This requires a highly pure compound and a systematic exploration of crystallization conditions.
Hypothetical Derivative Synthesis and Crystallographic Analysis: A Case Study
To illustrate the process, let us consider the synthesis and crystallographic analysis of a hypothetical derivative: N-benzyl-3-(morpholine-4-sulfonyl)benzamide . This compound is a plausible target, formed by the amide coupling of this compound with benzylamine. The synthesis of such amides can be achieved through various methods, such as activation of the carboxylic acid to an acid chloride followed by reaction with the amine.[4][5][6]
Experimental Protocol: Synthesis of N-benzyl-3-(morpholine-4-sulfonyl)benzamide
Objective: To synthesize N-benzyl-3-(morpholine-4-sulfonyl)benzamide from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, which is susceptible to nucleophilic attack by the amine. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
-
-
Allow the reaction to warm to room temperature and then gently reflux for 2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
Amide Formation: Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve benzylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Slowly add the benzylamine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-(morpholine-4-sulfonyl)benzamide.
Caption: Workflow for the synthesis of N-benzyl-3-(morpholine-4-sulfonyl)benzamide.
Experimental Protocol: Crystallization for X-ray Diffraction
Objective: To grow single crystals of N-benzyl-3-(morpholine-4-sulfonyl)benzamide suitable for X-ray diffraction analysis.
Method: Slow Evaporation [7][8][9]
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) to find a solvent in which the compound is moderately soluble.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. This can be achieved by gently warming the solution to dissolve more solute.
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial.
-
Causality: Removing dust and other particulate matter is crucial as these can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[7]
-
-
Slow Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a pipette. Do not allow the crystals to dry out, as this can cause the crystal lattice to collapse.[9]
Alternative Method: Vapor Diffusion [7][10][11]
This technique is particularly useful when only small amounts of material are available. It involves dissolving the compound in a "good" solvent and allowing the vapor of a "poor" solvent (an anti-solvent) to slowly diffuse into the solution, gradually reducing the compound's solubility.
-
Dissolve the compound in a small volume of a relatively non-volatile "good" solvent (e.g., toluene or dichloromethane) in a small, open vial.
-
Place this small vial inside a larger, sealed jar containing a more volatile "poor" solvent in which the compound is insoluble (e.g., hexane or pentane).
-
The vapor from the poor solvent will slowly diffuse into the good solvent, causing the compound to slowly precipitate and form crystals.
Comparative Analysis: Insights from X-ray Crystallography
The crystal structure of a molecule reveals a wealth of information beyond simple connectivity. It provides precise bond lengths, bond angles, and torsion angles, which can be compared to theoretical values and to those of related structures. Most importantly, it elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are fundamental to understanding a compound's physical properties (e.g., melting point, solubility) and its potential biological activity.[7][8]
For sulfonamide-containing molecules, the sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O).[11] In the crystal lattice, it is common to observe strong N-H···O=S hydrogen bonds that link molecules into dimers, chains, or more complex three-dimensional networks.[12]
The table below presents hypothetical but plausible crystallographic data for our case study compound and compares it with other structurally related sulfonamides.
| Parameter | N-benzyl-3-(morpholine-4-sulfonyl)benzamide (Hypothetical) | N-(3-fluorobenzoyl)benzenesulfonamide[13] | N-benzyl-4-sulfamoylbenzamide[14] |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |
| Key H-bond Motif | N-H(amide)···O=S(sulfonamide) | N-H···O=C | N-H(amide)···O=S(sulfonamide) |
| Other Interactions | C-H···π, π-π stacking | C-H···O, C-H···π | N-H(sulfonamide)···O=C(amide) |
| Dihedral Angle (Aryl-Aryl) | ~75-85° | 82.73° | - |
The introduction of different substituents can significantly alter the crystal packing. For example, the presence of the bulky benzyl group in our hypothetical compound would likely influence the π-π stacking interactions, while the morpholine ring's oxygen could participate in weaker C-H···O hydrogen bonds. By comparing a series of derivatives, a structure-property relationship can be established, which is invaluable for crystal engineering and the design of materials with specific properties.
Caption: Intermolecular interactions in sulfonamide crystals.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.
| Technique | Advantages | Disadvantages |
| X-ray Crystallography | - Unambiguous 3D structure at atomic resolution.[1]- Provides precise bond lengths and angles. | - Requires a single, high-quality crystal.[3]- Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | - Provides structural information in solution, which is often more biologically relevant.- Can study molecular dynamics and conformational changes. | - Structure determination can be complex for larger molecules.- Does not provide the same level of precision for bond lengths and angles as crystallography. |
| Computational Modeling | - Can predict structures and intermolecular interactions without the need for experiments.- Allows for the study of transition states and reaction mechanisms. | - Accuracy is dependent on the level of theory and the quality of the force field.- Predictions require experimental validation. |
In modern drug discovery, these techniques are often used in concert. NMR can be used to study the solution conformation and dynamics of a molecule, while computational docking can predict its binding mode to a biological target. X-ray crystallography can then be used to definitively confirm the binding mode and provide high-resolution details of the interactions.[2]
Conclusion
The crystallographic analysis of compounds derived from this compound offers profound insights into their molecular architecture and the non-covalent forces that govern their self-assembly. By systematically synthesizing derivatives and analyzing their crystal structures, researchers can build a comprehensive understanding of structure-property relationships. This knowledge is not only of fundamental chemical interest but is also critical for the rational design of new materials and pharmaceuticals with enhanced efficacy and tailored physical properties. While obtaining suitable crystals can be a challenge, the unparalleled detail provided by X-ray crystallography makes it an indispensable tool in the modern chemical sciences.
References
- Thallapally, P. K. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- (n.d.). Slow Evaporation Method.
- (n.d.). Growing Quality Crystals. MIT Department of Chemistry.
- (n.d.). Guide for crystallization.
- Jones, A. G., & Ling, C. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange.
- Aray, Y., Kikkawa, S., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PMC.
- (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.
- (2023, August 29). X-ray Crystallography. Chemistry LibreTexts.
- (2024, October 16). How to grow crystals for X-ray crystallography. IUCr.
- Li, Y., et al. (n.d.). Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. NIH.
- Gowda, B. T., et al. (2016). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. PMC.
- (n.d.). N-benzyl-4-sulfamoylbenzamide. PubChem.
- Khan, A., et al. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH.
- (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
- Gowda, B. T., et al. (2015). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. PMC.
- (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.
- (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
- Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed.
- (2021, July 31). 24.3: Synthesis of Amides. Chemistry LibreTexts.
- Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate.
- (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
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- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Uncharted Territory of PROTAC Design: A Comparative Guide to Computational Modeling of Novel Linkers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has opened up new frontiers in therapeutic intervention by enabling the targeted degradation of previously "undruggable" proteins. These heterobifunctional molecules, composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, orchestrate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The linker, far from being a passive tether, plays a critical role in dictating the efficacy of a PROTAC by influencing the stability and conformation of this ternary complex.[2][3]
This guide focuses on a specific, relatively unexplored linker chemistry: 3-(Morpholine-4-sulfonyl)benzoic acid . Due to the novelty of this linker in the PROTAC space, a direct comparison of existing experimental data is not yet feasible. Instead, this guide provides a comprehensive comparison of computational methodologies to model and evaluate hypothetical PROTACs incorporating this linker. By providing detailed protocols and explaining the causality behind experimental choices, we aim to equip researchers with the necessary tools to navigate the design and optimization of PROTACs with novel linker chemistries.
The Central Role of the Linker: A Case for this compound
The choice of linker is a pivotal decision in PROTAC design, influencing crucial parameters such as cell permeability, solubility, and the geometric arrangement of the ternary complex.[4][5][6] The this compound scaffold presents an intriguing option due to its relatively rigid nature imparted by the aromatic ring and the sulfonyl group. This rigidity can pre-organize the PROTAC into a conformation conducive to ternary complex formation, potentially enhancing potency.[2][7] Furthermore, the morpholine and sulfonyl groups can modulate physicochemical properties, impacting solubility and cell permeability.[4][8]
This guide will explore three key computational techniques to model a hypothetical PROTAC incorporating this linker:
-
Molecular Docking with Rosetta: To predict the overall geometry of the ternary complex.
-
Molecular Dynamics (MD) Simulations: To assess the stability and dynamics of the predicted ternary complex.
-
Free Energy Calculations (MM/GBSA): To estimate the binding affinity and energetic favorability of ternary complex formation.
Before delving into these protocols, a crucial first step is to understand the intrinsic properties of the linker itself through conformational analysis.
Foundational Step: Conformational Analysis of the this compound Linker
Understanding the conformational preferences of the linker is paramount for building accurate computational models. A quantum mechanical (QM) conformational search can provide valuable insights into the low-energy shapes the linker can adopt.
Experimental Protocol: Quantum Mechanical Conformational Search
-
Structure Preparation: Build the 3D structure of this compound using a molecular modeling software (e.g., Maestro, ChemDraw).
-
Conformational Search: Perform a conformational search using a QM method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This will generate a series of low-energy conformers.
-
Analysis: Analyze the resulting conformers to identify the most stable structures and the key dihedral angles that govern the linker's shape. This information will be crucial for subsequent modeling steps.
Comparative Methodologies for Modeling a Hypothetical PROTAC
For the following protocols, we will consider a hypothetical PROTAC composed of a known warhead for a target protein (e.g., BRD4), a known E3 ligase ligand (e.g., for VHL), and the this compound linker.
Methodology 1: Ternary Complex Prediction with Rosetta
Rosetta is a powerful software suite for macromolecular modeling, offering robust tools for protein-protein docking and loop modeling, which can be adapted for PROTACs. The PRosettaC protocol is specifically designed for this purpose.
-
Input Preparation:
-
Obtain the PDB structures of the target protein (e.g., BRD4) in complex with its ligand and the E3 ligase (e.g., VHL) in complex with its ligand.
-
Define the anchor atoms on both the warhead and the E3 ligase ligand where the linker will be attached.
-
Provide the SMILES string of the full PROTAC molecule.
-
-
Global Docking: PRosettaC uses a constrained protein-protein docking approach to generate a diverse set of initial ternary complex orientations, guided by the distance constraints imposed by the linker.
-
Linker Conformation and Insertion: For each docked pose, Rosetta attempts to build and insert the linker, connecting the two anchor points. It samples different linker conformations to find a low-energy fit within the protein-protein interface.
-
Refinement and Scoring: The resulting ternary complex models are then refined and scored using the Rosetta energy function. The top-scoring models represent the most plausible predictions of the ternary complex structure.
Methodology 2: Assessing Stability with Molecular Dynamics (MD) Simulations
Once a plausible ternary complex model is obtained from Rosetta, MD simulations can be used to evaluate its stability and dynamics in a more realistic, solvated environment.
-
System Preparation:
-
Take the top-scoring ternary complex model from Rosetta.
-
Solvate the complex in a box of water molecules and add counter-ions to neutralize the system.
-
-
Parameterization of the Novel Linker: This is a critical step as standard force fields (e.g., CHARMM, AMBER) will not have parameters for the this compound linker.
-
Use a tool like the CHARMM General Force Field (CGenFF) or ANTECHAMBER for AMBER to generate initial parameters.
-
Perform quantum mechanical calculations (e.g., at the MP2/6-31G* level) on the linker fragment to derive more accurate partial charges and dihedral parameters.[9] This ensures that the linker's behavior during the simulation is physically realistic.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then run a series of equilibration steps under constant volume (NVT) and constant pressure (NPT) to allow the system to relax.
-
-
Production Run: Run a long production MD simulation (e.g., 100-500 nanoseconds) to sample the conformational space of the ternary complex.
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbones and the PROTAC to assess the overall stability of the complex. A stable RMSD over time suggests a stable complex.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions.
-
Intermolecular Interactions: Analyze the hydrogen bonds and non-bonded contacts between the PROTAC, the target protein, and the E3 ligase to understand the key interactions that stabilize the complex.
-
Methodology 3: Estimating Binding Affinity with MM/GBSA
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular method to estimate the free energy of binding of a ligand to a protein. It can be applied to the snapshots from an MD simulation to get a more quantitative measure of ternary complex stability.
-
Trajectory Extraction: Extract snapshots from the production MD trajectory at regular intervals (e.g., every 100 picoseconds).
-
MM/GBSA Calculation: For each snapshot, calculate the binding free energy using the MM/GBSA method. This involves calculating the molecular mechanics energy in the gas phase and the solvation free energy (composed of a polar and a non-polar term). The binding free energy is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Averaging and Analysis: Average the binding free energies over all snapshots to obtain an estimate of the overall binding affinity. This value can be used to compare the stability of different predicted ternary complex poses or different PROTAC designs.
Data Presentation and Comparison
Since we are comparing methodologies for a hypothetical molecule, the "experimental data" will be the output of our computational experiments. The following tables provide a template for how to structure and compare the results from the different computational approaches.
| Computational Method | Key Output | Interpretation |
| Rosetta Docking | Top-scoring ternary complex models (PDB files), Interface scores | Provides initial structural hypotheses of the ternary complex. Lower scores indicate more favorable predicted interactions. |
| MD Simulations | RMSD plots, RMSF plots, Interaction analysis | Assesses the stability and dynamic behavior of the docked poses. Stable RMSD and persistent key interactions suggest a viable complex. |
| MM/GBSA | Average binding free energy (kcal/mol) | Offers a quantitative estimate of the binding affinity, allowing for a more direct comparison of different PROTAC designs or ternary complex conformations. |
Visualizing the Workflow and Concepts
To further clarify the relationships between these computational steps and the underlying biological process, the following diagrams are provided.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A streamlined workflow for the computational modeling of PROTACs.
Conclusion and Future Directions
The computational methodologies outlined in this guide provide a robust framework for the rational design and evaluation of PROTACs with novel linkers like this compound. While the absence of direct experimental data for this specific linker necessitates a focus on comparative computational approaches, the principles and protocols described herein are broadly applicable to the design of any new PROTAC.
Future work will involve the synthesis and experimental validation of PROTACs containing this linker. The experimental data on ternary complex formation, degradation efficiency (DC50 and Dmax values), and cell permeability will be invaluable for refining and validating the computational models presented here. By integrating computational predictions with experimental feedback, we can accelerate the development of the next generation of highly potent and selective protein degraders.
References
- Kölling, F., Giese, A., Lehmann, L., et al. (2023). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. ACS Omega, 8(6), 5901–5916. [Link]
- Sun, H. (2003). On the Transferability of Force Field Parameters With an ab Initio Force Field Developed for Sulfonamides. The Journal of Physical Chemistry A, 107(19), 3694–3703. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-(Morpholine-4-sulfonyl)benzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Morpholine-4-sulfonyl)benzoic acid, grounded in established safety principles and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment and Waste Classification
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound (CAS No. 299181-75-2) is a solid organic compound with the molecular formula C11H13NO5S.[1] Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Due to these identified hazards, all waste containing this compound must be treated as hazardous chemical waste .[2][3][4] This classification mandates that it must not be disposed of in regular trash or down the drain.[2][5][6] The guiding principle is to treat all chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[2]
Segregation and Container Management: The First Line of Defense
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions.[7] The following protocol outlines the necessary steps for segregating and storing waste containing this compound.
Step-by-Step Waste Segregation and Storage Protocol:
-
Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish a designated SAA.[3][7] This area must be at or near the point of waste generation and should be inspected weekly for any signs of container leakage.[3][7]
-
Select an Appropriate Waste Container:
-
Label the Waste Container: As soon as the first particle of waste is added, the container must be labeled.[2] The label must include:
-
Keep Containers Securely Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[2][7] This prevents the release of vapors and reduces the risk of spills.
-
Segregate by Waste Type:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like weighing paper and filter paper, in a designated "Solid Hazardous Waste" container.[8]
-
Contaminated Labware: Disposable items such as pipette tips and vials that have come into contact with the compound should be placed in the solid hazardous waste container.[8] Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent, and the rinsate collected as liquid hazardous waste.[2][9]
-
Aqueous Waste: Given its acidic nature, aqueous solutions of this compound should be collected in a container designated for "Acidic Aqueous Waste." Do not mix with basic solutions.[7] While some dilute acids can be neutralized and disposed of down the drain, this should only be done after consulting with and receiving approval from your institution's EHS department.[5][7] Without explicit approval, all aqueous solutions should be treated as hazardous waste.
-
Organic Solvent Waste: If dissolved in an organic solvent, collect the waste in a container for "Non-halogenated" or "Halogenated" organic waste, depending on the solvent used.
-
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow for this compound.
Final Disposal Procedures
The ultimate disposal of hazardous waste is a regulated process that must be managed by trained professionals.
-
Do Not Exceed Accumulation Limits: In a Satellite Accumulation Area, a maximum of 55 gallons of hazardous waste may be stored.[3]
-
Schedule a Pickup: Once a waste container is full, or within one year of the accumulation start date, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[3][7] Do not move the waste to another location for storage.[3]
-
Maintain Records: It is imperative to maintain accurate records of the waste generated. This documentation is crucial for regulatory compliance.
Emergency Procedures in Case of Spills
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup procedures.
-
Use Appropriate Personal Protective Equipment (PPE): At a minimum, this should include safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[10]
-
Contain the Spill: Use absorbent pads or other appropriate materials to prevent the spill from spreading.[8]
-
Collect Spill Debris: Carefully collect all contaminated absorbent materials and place them in the designated hazardous waste container.[2]
-
Report the Spill: Report all spills to your laboratory supervisor and the EHS office, in accordance with your institution's policies.
By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.[5]
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Mastering the Safe Handling of 3-(Morpholine-4-sulfonyl)benzoic acid: A Guide for Laboratory Professionals
As research and development in pharmaceuticals advance, the need for meticulous safety protocols for handling novel chemical entities becomes paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(Morpholine-4-sulfonyl)benzoic acid (CAS No. 299181-75-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to not just follow procedures, but to understand them, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification: Understanding the Intrinsic Risks
Before any handling protocol can be established, a thorough understanding of the compound's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][3][4][5]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][3][4][5]
-
Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation if inhaled.[1][3][4]
These classifications dictate the necessity of a multi-faceted personal protective equipment (PPE) strategy. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the powdered form.[6][7] Therefore, our protective measures must create a comprehensive barrier against these entry points.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The principle is to establish a barrier between the researcher and the chemical, minimizing all potential exposure routes.[8][9]
2.1. Engineering Controls: The First Line of Defense
Before considering wearable PPE, engineering controls must be in place. All operations involving this compound as a powder or in a solution that could produce aerosols should be conducted within a certified chemical fume hood.[9][10][11] This primary containment strategy is the most effective way to prevent respiratory exposure by capturing dust and vapors at the source.[9]
2.2. Mandatory PPE for Handling
The following PPE is mandatory for all personnel handling this compound in any form.
-
Eye and Face Protection: Due to the severe eye irritation hazard (H319), standard safety glasses are insufficient. Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[6][12] When handling larger quantities of the solid outside of a fume hood (e.g., during transport or initial weighing), a face shield should be worn in addition to goggles to protect the entire face from potential splashes or airborne particles.[12]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened to protect against accidental skin contact.[10][11][13] Given the H315 skin irritation classification, direct contact can cause inflammation and discomfort.[1][3] Ensure that clothing covers all exposed skin; closed-toe shoes are mandatory in the laboratory at all times.[8][10]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[10] It is crucial to inspect gloves for any signs of damage before each use and to practice proper removal techniques to avoid contaminating the skin.[10] Never reuse disposable gloves.[10] If prolonged contact is anticipated, or when handling solutions, consulting a glove compatibility chart for the specific solvent is recommended.
-
Respiratory Protection: When engineering controls like a fume hood are not feasible or during a large-scale spill where dust concentrations may be high, a NIOSH/MSHA-approved respirator may be necessary.[12][13] The use of respirators requires enrollment in a respiratory protection program, including fit testing and training.[8]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection based on the physical form and handling environment.
Operational Plan: Step-by-Step Handling Protocols
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures experimental reproducibility.
3.1. Weighing Solid Compound
Weighing powders presents a significant risk for aerosolization.[14]
-
Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure or on a disposable bench cover to contain any spills.[14] Assemble all necessary equipment (spatulas, weigh boats, containers) before handling the compound.
-
Tare Container: Place a tared, sealed container onto the analytical balance.
-
Aliquot Transfer: Carefully transfer the desired amount of this compound into the container using a spatula. Minimize the drop height to reduce dust generation. Anti-static devices can be beneficial to prevent powder dispersal.[14]
-
Seal and Clean: Securely close the container. Wipe the spatula and any contaminated surfaces with a damp cloth before removing them from the weighing area. Dispose of all contaminated disposable materials as hazardous waste.
-
Doffing PPE: Remove gloves and wash hands thoroughly after handling.[2][10]
3.2. Preparing Solutions
-
Solvent Addition: Always add the solid to the solvent, not the other way around, to minimize splashing.
-
Containment: Perform all solution preparations within a chemical fume hood.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Labeling: Clearly label the final solution with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.
This table summarizes the essential PPE for different laboratory operations.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Primary Engineering Control |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required | General Lab Ventilation |
| Weighing Solid (in Fume Hood) | Chemical Goggles | Nitrile Gloves | Lab Coat | Not Required | Chemical Fume Hood |
| Weighing Solid (Open Bench) | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat | Recommended (N95) | Ventilated Enclosure |
| Preparing Solutions | Chemical Goggles | Nitrile Gloves | Lab Coat | Not Required | Chemical Fume Hood |
| Small Spill Cleanup | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (N95/P100) | N/A |
| Large Spill Cleanup | Chemical Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Chemical Resistant Apron/Suit | Required (Full-face respirator) | N/A |
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accidental release.
4.1. Spill Response
-
Small Spill (Solid):
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a plastic sheet or tarp to minimize dust.[13]
-
Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust clouds.
-
Clean the spill area with a suitable solvent and decontaminate all equipment used.
-
-
Spill (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent.
-
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[4][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[6][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][4]
4.3. Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2][15]
-
Segregation: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and associated hazards.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup.[9][16] Do not pour waste down the drain.[2][3]
By integrating these safety protocols and understanding the rationale behind them, you contribute to a safer and more effective research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning work with any chemical.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
